molecular formula C10H10O5 B1363931 2-(Carboxymethyl)-5-methoxybenzoic acid CAS No. 52962-25-1

2-(Carboxymethyl)-5-methoxybenzoic acid

Cat. No.: B1363931
CAS No.: 52962-25-1
M. Wt: 210.18 g/mol
InChI Key: TUJHFMJYEXSKLS-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHFMJYEXSKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367939
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52962-25-1
Record name 2-Carboxy-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
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Record name 2-(carboxymethyl)-5-methoxybenzoic acid
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Record name 2-(carboxymethyl)-5-methoxybenzoic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methoxyhomophthalic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methoxyhomophthalic acid is a substituted aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring functionalized with a carboxylic acid, a carboxymethyl group, and a methoxy ether, offers multiple points for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. However, a comprehensive, centralized resource detailing its physicochemical properties is notably absent in the public domain. This technical guide addresses this gap by consolidating known data, providing robust, field-proven experimental protocols for its empirical characterization, and contextualizing its relevance for researchers, scientists, and drug development professionals. By establishing a framework for its synthesis and analysis, this document aims to accelerate its application in innovative research endeavors.

Introduction to 4-Methoxyhomophthalic Acid

Chemical Structure and Nomenclature

4-Methoxyhomophthalic acid, systematically named 2-Carboxy-4-methoxybenzeneacetic acid , is an organic compound distinguished by its unique arrangement of functional groups.[1] The structure consists of a phenylacetic acid backbone with an additional carboxylic acid group at the ortho-position (C2) and a methoxy group at the para-position (C4) relative to the acetic acid moiety.

  • IUPAC Name: 2-(Carboxymethyl)-5-methoxybenzoic acid[1][2]

  • Molecular Formula: C₁₀H₁₀O₅[1]

  • CAS Number: 52962-25-1[1][2][3]

The presence of two carboxylic acid groups with different linkages to the aromatic ring—one directly attached and one via a methylene bridge—results in distinct acidic properties (pKa values). The electron-donating methoxy group further modulates the electronic environment of the benzene ring, influencing the molecule's reactivity and intermolecular interactions.

Significance in Medicinal Chemistry and Drug Development

While specific applications of 4-methoxyhomophthalic acid are still emerging, its parent structure, homophthalic acid, is a known precursor in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) tesicam.[4] Substituted homophthalic acids are key intermediates for constructing complex heterocyclic systems such as isocoumarins and isoquinolones, which are prevalent motifs in biologically active natural products and synthetic drugs.[5][6][7]

The functional handles on 4-methoxyhomophthalic acid—two distinct carboxylic acids and a methoxy group—provide a strategic advantage in drug design:

  • Scaffold Diversification: The carboxylic acid groups can be readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methoxy group can enhance metabolic stability and influence lipophilicity, key parameters in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Chelation and Receptor Binding: The dicarboxylic acid arrangement can participate in hydrogen bonding and metal chelation, crucial for binding to enzyme active sites or receptors.

Current Data Landscape

Published experimental data for 4-methoxyhomophthalic acid is sparse. Much of the available information is derived from chemical supplier databases or inferred from studies on related compounds.[1] This guide, therefore, not only presents the available data but, more importantly, provides detailed methodologies for its empirical validation and characterization, empowering researchers to generate reliable data in their own laboratories.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-methoxyhomophthalic acid. For context, properties of the parent compound, homophthalic acid, are included where available.

Property4-Methoxyhomophthalic AcidHomophthalic Acid (Parent Compound)Significance in Drug Development
Molecular Weight 210.18 g/mol [1]180.16 g/mol [8]Influences diffusion, solubility, and formulation.
Melting Point 188 °C[1]178-182 °C[8][9]Indicator of purity, lattice energy, and stability.
Boiling Point 425.3 °C (Predicted)[1]389.5 °C (Predicted)[8][9]Relevant for purification and high-temperature processing.
Water Solubility Data not available12 g/L (at 20°C)[8][10]Critical for bioavailability and formulation of aqueous solutions.
Acidity (pKa) Two values expected (Predicted)pKa₁: ~3.72 (Predicted)[8][10]Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Lipophilicity (XLogP3) 1.31[1]1.6 (Predicted)Affects membrane permeability, protein binding, and metabolic clearance.

Methodologies for Empirical Characterization

To ensure scientific integrity, the properties listed above must be validated empirically. The following sections provide robust, step-by-step protocols for the structural and physicochemical analysis of 4-methoxyhomophthalic acid.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[11][12]

Rationale: This combination of experiments confirms the carbon skeleton and the proton environments, providing a complete picture of the molecular structure. The use of a deuterated solvent like DMSO-d₆ is recommended due to the presence of acidic carboxylic protons, which are often observable in this solvent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified 4-methoxyhomophthalic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11] Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.[13]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Signals:

      • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

      • Methylene Protons (-CH₂-) (2H): A singlet around 3.5-4.0 ppm, adjacent to both an aromatic ring and a carboxylic acid.

      • Methoxy Protons (-OCH₃) (3H): A sharp singlet around 3.8 ppm.

      • Carboxylic Acid Protons (-COOH) (2H): Two broad singlets at a downfield shift (>10 ppm), which may exchange with trace water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Ten distinct carbon signals are expected.

      • Carbonyl Carbons (~168-175 ppm): Two signals corresponding to the two carboxylic acid groups.

      • Aromatic Carbons (~110-160 ppm): Six signals, including the carbon attached to the methoxy group at a downfield shift.

      • Methoxy Carbon (~55 ppm): One signal for the -OCH₃ group.

      • Methylene Carbon (~40 ppm): One signal for the -CH₂- group.

  • Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the substitution pattern. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for unambiguous assignment.[14]

Determination of Acid Dissociation Constants (pKa)

The pKa values are critical for predicting a drug's behavior in the body.[15] Potentiometric titration is a highly precise and reliable method for its determination.[16][17]

Rationale: This method measures the change in pH of a solution of the acid as a strong base is added incrementally. The pH at the half-equivalence points, where half of an acidic proton has been neutralized, corresponds to the pKa values of the dicarboxylic acid.[18]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) to ensure accurate readings.[15]

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of 4-methoxyhomophthalic acid to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. Gentle heating or the use of a co-solvent may be necessary if solubility is low.

    • To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added to the acid solution.[15][18]

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of the 4-methoxyhomophthalic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.[19]

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the two equivalence points (the peaks of the derivative curve).

    • Determine the volumes for the two half-equivalence points (half the volume of the first equivalence point, and the midpoint volume between the first and second equivalence points).

    • The pH values on the original titration curve corresponding to these two half-equivalence point volumes are pKa₁ and pKa₂.

Synthesis and Application Context

Proposed Synthesis Route

A plausible and efficient synthesis of 4-methoxyhomophthalic acid can be adapted from established literature procedures.[5][20] The process typically starts from 3-methoxybenzoic acid and involves a condensation reaction followed by reduction and hydrolysis.

Synthesis_Workflow cluster_start Starting Materials A 3-Methoxybenzoic Acid C Condensation (H₂SO₄) A->C B Chloral Hydrate B->C D Intermediate Lactone C->D E 1. Reduction (Zn, Acetic Acid) 2. Hydrolysis (H₂SO₄, H₂O) D->E F 4-Methoxyhomophthalic Acid E->F

Caption: Proposed synthesis workflow for 4-methoxyhomophthalic acid.

This synthetic pathway provides a reliable method for producing the target compound in sufficient quantities for further research and development activities.

Conclusion

4-Methoxyhomophthalic acid represents a valuable, yet under-characterized, chemical entity for drug discovery and materials science. This guide provides a foundational understanding of its key physicochemical properties by consolidating available data and referencing analogous compounds. More critically, it equips researchers with detailed, actionable protocols for the empirical determination of its structure and acidity. By applying these standardized methodologies, scientists can generate the high-quality, reliable data necessary to unlock the full potential of this versatile molecular scaffold in their research programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • ChemBK. (2022, October 16). Homophthalic acid. Retrieved from [Link]

  • Al-Fayyad, H., & Al-Jaber, H. (2014). A short and efficient construction of the dibenzo[c,h]chromen-6-one skeleton. Arkivoc, 2014(6), 332-343.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • van der Heide, E., et al. (2013).
  • Zhonghua Shiji Wang. (n.d.). 2-(Carboxymethyl)-5-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Homophthalic acid. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Homophthalic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and biological evaluation of 2,3-diaryl isoquinolinone.... Retrieved from [Link]

  • Aihuaxue. (n.d.). CAS:52962-25-1. Retrieved from [Link]

  • Cas- číslo. (n.d.). Benzeneacetic acid molecular information. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Isocoumarins : Part V-Synthesis of 3-Methyl and 4-Carboxy-3....
  • Wiley Online Library. (n.d.). ChemInform Abstract: Synthesis of 4-Acetylisocoumarin: First Total....
  • RSC Publishing. (n.d.). J.C.S. Perkin I. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

  • SpectraBase. (n.d.). Isophthalic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2'-deoxycytidine (BrdC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and therapeutic development, nucleoside analogs represent a cornerstone of innovation. Among these, 5-Bromo-2'-deoxycytidine (BrdC) has emerged as a multifaceted tool, offering profound insights into cellular mechanisms and paving the way for novel therapeutic strategies. This guide provides an in-depth exploration of BrdC, from its fundamental chemical properties to its advanced applications in epigenetics, oncology, and virology.

Core Chemical Identity and Physicochemical Properties

5-Bromo-2'-deoxycytidine is a halogenated derivative of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine.[1][2] The introduction of a bromine atom at the C5 position of the pyrimidine ring fundamentally alters its electronic properties and steric profile, bestowing upon it unique biological activities.

The structure consists of a 5-bromocytosine base attached to a deoxyribose sugar moiety.[2] This modification is key to its function, enabling its recognition and incorporation into DNA by cellular machinery, yet allowing it to act as a molecular probe or a disruptive agent.

Table 1: Physicochemical Properties of 5-Bromo-2'-deoxycytidine

PropertyValueSource(s)
CAS Number 1022-79-3[1][3][4]
Molecular Formula C₉H₁₂BrN₃O₄[1][2][3][4]
Molecular Weight 306.11 g/mol [2][3]
Synonyms BrdC, 5-Br-2'-dC, 5-Bromodeoxycytidine[1][4]
Appearance White to off-white or faint yellow solid powder[4][5]
Solubility Soluble in DMSO and Water[1][2]
Purity ≥98-99% (HPLC)[2][4]
Storage (Solid) 2-8°C, sealed in dry, dark conditions[2][3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[2][6]
SMILES C1N)Br)CO">C@@HO[3]
InChI Key KISUPFXQEHWGAR-RRKCRQDMSA-N[1][2]

Mechanism of Action and Biological Significance

The utility of BrdC in research and drug development stems from its ability to be incorporated into replicating DNA in place of cytosine.[1][4] Once integrated, it can exert several distinct effects, primarily as a photosensitizer and a radiosensitizer.

DNA Photosensitization

A key characteristic of BrdC is its function as a DNA photosensitizer.[2][6][7] When incorporated into a DNA strand and subsequently exposed to UV radiation (around 300 nm), BrdC becomes photoexcited.[6][7] This leads to two major forms of DNA damage lethal to the cell:

  • Single-Strand Breaks (SSBs): This process is believed to be initiated by a photoinduced electron transfer from a neighboring guanine base to the excited BrdC.[7][8]

  • Intrastrand Cross-links (ICLs): Covalent bonds can form between adjacent bases, such as d(G^C) and d(C^C) dimers, through a cycloaddition reaction.[7][8]

This targeted induction of DNA damage upon irradiation makes BrdC a valuable agent for photodynamic therapy research, where precise cell killing is paramount.[8]

G cluster_0 BrdC Incorporation and Photoactivation cluster_1 DNA Damage Pathways BrdC 5-Bromo-2'-deoxycytidine (BrdC) DNA_Rep DNA Replication BrdC->DNA_Rep DNA_Incorp BrdC Incorporated into DNA DNA_Rep->DNA_Incorp UV UV Irradiation (300 nm) DNA_Incorp->UV Excited_BrdC Photoexcited BrdC* UV->Excited_BrdC e_transfer Photoinduced Electron Transfer (from dG) Excited_BrdC->e_transfer cycloadd Cycloaddition Reaction Excited_BrdC->cycloadd SSB Single-Strand Breaks (SSBs) e_transfer->SSB ICL Intrastrand Cross-links (ICLs) d(G^C), d(C^C) dimers cycloadd->ICL Cell_Death Cell Death SSB->Cell_Death ICL->Cell_Death

Caption: Mechanism of BrdC as a DNA photosensitizer.

Radiosensitization and Chemosensitization

In cancer research, BrdC is investigated for its ability to sensitize tumor cells to radiation therapy.[1][2] By integrating into the DNA of rapidly dividing cancer cells, it can enhance the cell-killing effects of ionizing radiation.[1] Studies have shown that BrdC can decrease the survival of melanoma cells and sensitize them to radiation.[1][2] In animal models of glioma, BrdC has been shown to sensitize tumors to radiation and reduce tumor volume.[1]

It's noteworthy that in vivo, BrdC can be deaminated and converted to 5-bromo-2'-deoxyuridine (BrdU), another well-known and potent radiosensitizer.[1][9] This metabolic conversion contributes to its overall therapeutic effect.

Applications in Research and Drug Development

The unique properties of BrdC lend it to a wide array of applications for scientists and drug development professionals.

Epigenetics and DNA Methylation Studies

As a nucleoside analog, BrdC is a critical tool for investigating DNA modifications and their influence on gene expression.[2][4] Its incorporation into DNA allows researchers to probe the structural and functional consequences of halogenation at the C5 position, a site typically occupied by a methyl group in epigenetic regulation. This helps elucidate the complex interplay between DNA modifications, cellular processes, and disease mechanisms.[4]

Antiviral Drug Development

BrdC serves as a foundational building block in the synthesis of novel antiviral agents.[2][4] Its ability to interfere with DNA synthesis is a key attribute in targeting viral replication.[4] Specifically, BrdC has demonstrated inhibitory effects against the cytopathogenicity of Herpes Simplex Virus 1 (HSV-1) and HSV-2 in cell cultures.[1][2]

Cancer Research and Oncology

The dual role of BrdC as a radiosensitizer and a potential chemotherapeutic agent makes it a significant compound in oncology research.[4] Its ability to interfere with DNA synthesis in rapidly dividing cells positions it as a candidate for further exploration in drug development.[4] By sensitizing tumors to radiation, BrdC offers a strategy to enhance the efficacy of existing cancer treatments.[1]

Experimental Protocol: Assay for DNA Photosensitization

This protocol outlines a generalized workflow to assess the photosensitizing properties of BrdC in a cellular context. The core principle is to incorporate BrdC into cellular DNA, expose the cells to a controlled dose of UV light, and then measure the extent of DNA damage or cell death.

Workflow: BrdC-Mediated Photosensitization Assay

Caption: Workflow for assessing BrdC-induced photosensitization.

Step-by-Step Methodology:

  • Cell Seeding: Plate a cancer cell line of interest (e.g., U-1 melanoma cells) in a 96-well plate suitable for both UV irradiation and subsequent viability assays. Allow cells to attach and resume proliferation for 18-24 hours.

  • BrdC Treatment: Prepare stock solutions of BrdC in sterile DMSO or water. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 1, 10, 50, 100 µM). Replace the medium in the wells with the BrdC-containing medium and incubate for a duration equivalent to at least one full cell cycle (e.g., 24 hours). This ensures maximal incorporation into newly synthesized DNA.

  • Washing: Gently aspirate the BrdC-containing medium. Wash the cell monolayer twice with phosphate-buffered saline (PBS) to remove any unincorporated BrdC. Leave a thin layer of PBS over the cells during irradiation to prevent desiccation.

  • UV Irradiation: Place the plate in a calibrated UV crosslinker or irradiator equipped with a 300 nm light source. Expose the cells to a predetermined dose of UV radiation. Crucially, include control plates: No BrdC/No UV, BrdC/No UV, and No BrdC/UV.

  • Recovery: Immediately after irradiation, replace the PBS with a fresh, complete culture medium. Return the plates to the incubator for 24 to 48 hours to allow for the development of cytotoxic effects.

  • Quantification of Viability: Assess cell viability using a standard method. For instance, an MTT assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) assay, which measures membrane integrity, can be employed according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control (No BrdC/No UV). A significant, dose-dependent decrease in viability in the "BrdC + UV" group compared to the other controls validates the photosensitizing effect of BrdC.

Conclusion

5-Bromo-2'-deoxycytidine is more than a simple nucleoside analog; it is a sophisticated molecular tool with significant translational potential. Its ability to be incorporated into DNA and subsequently act as a potent photosensitizer and radiosensitizer provides a powerful platform for research in epigenetics, virology, and oncology. For drug development professionals, BrdC offers a compelling scaffold for the design of novel therapeutics aimed at enhancing the efficacy of radiation therapy and for the development of light-activated cancer treatments. As research continues to unravel the nuances of DNA damage and repair, the utility and importance of BrdC are set to expand, solidifying its place in the modern molecular biology and drug discovery toolkit.

References

  • Zdrowowicz, M., Wityk, P., Michalska, B., et al. (2016). 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer. Organic & Biomolecular Chemistry, 14(39), 9312-9321. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2′-deoxycytidine—a Potential DNA Photosensitizer. Retrieved from [Link]

Sources

The Evolving Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Homophthalic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Homophthalic acid, 2-(carboxymethyl)benzoic acid, represents more than a simple dicarboxylic acid; it is a foundational scaffold in synthetic chemistry whose true potential has been progressively unlocked through the strategic introduction of substituents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the historical journey of substituted homophthalic acids. We move beyond a mere chronological listing of discoveries to analyze the causal drivers behind the evolution of synthetic methodologies—from the regiochemical ambiguity of classical electrophilic substitutions to the precision of modern directed metalation and cross-coupling techniques. This guide emphasizes the "why" behind experimental choices, offering field-proven insights into how chemists have learned to meticulously tailor this versatile building block for applications ranging from complex heterocyclic pharmaceuticals to advanced materials.

The Progenitor Molecule: Discovery and Initial Syntheses of Homophthalic Acid

The story begins in the late 19th century with the initial synthesis and characterization of the parent compound, homophthalic acid.[1] While a single definitive discovery is difficult to attribute, its emergence was a natural consequence of the broader exploration of aromatic carboxylic acids during that era. Early synthetic chemists developed numerous, often harsh, methods to access this scaffold. These foundational routes, while historically significant, highlight the challenges of the time.

A variety of preparative methods were reported, including:

  • Oxidation of indene or its derivatives using strong oxidizing agents like chromic acid or potassium permanganate.[2][3]

  • Hydrolysis of o-cyanobenzyl cyanide.[2]

  • Oxidative cleavage of α-indanone.[2]

These early syntheses provided the essential homophthalic acid backbone, but the molecule's utility as a versatile building block was limited by the lack of methods to precisely functionalize its aromatic ring. The next chapter in its history would be defined by the pursuit of this control.

The Challenge of Regioselectivity: Classical Aromatic Substitution

The first attempts to create substituted homophthalic acids naturally relied on the workhorse of 19th and early 20th-century organic chemistry: electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, and sulfonation were applied to the homophthalic acid or anhydride core.

The primary challenge with this approach is the inherent lack of regioselectivity. The two functional groups on the ring—the carboxylic acid and the carboxymethyl group—are both electron-withdrawing and meta-directing. However, their directing effects are often in conflict, leading to a mixture of isomeric products that are frequently difficult and costly to separate. For example, the nitration of phthalic anhydride, a closely related analogue, is well-documented to produce a mixture of 3-nitro and 4-nitro isomers.[2] This fundamental limitation was the primary scientific driver for the development of more sophisticated synthetic strategies. The goal was no longer just to add a substituent, but to place it in a specific, predetermined position.

Protocol 1: Classical Nitration of a Homophthalic Acid Analogue (Phthalimide)

This protocol illustrates the typical conditions for classical nitration, which often result in isomeric mixtures. It is adapted from established procedures for nitrating phthalimide, which would then be hydrolyzed to the corresponding nitrophthalic acids.

Objective: To synthesize 4-nitrophthalimide as a precursor to 4-nitrophthalic acid, illustrating a classical EAS approach.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add phthalimide (1.0 eq) to concentrated sulfuric acid (5-8 parts by weight). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction vessel in an ice-salt bath to a temperature of 10-15°C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of aqueous nitric acid (60-70 wt%, 3.5-5.0 eq) in concentrated sulfuric acid. Add this mixture dropwise to the stirred phthalimide solution, ensuring the internal temperature does not exceed 50°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid 4-nitrophthalimide will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Hydrolysis: The isolated 4-nitrophthalimide can then be hydrolyzed to 4-nitrophthalic acid by heating with a dilute alkali solution (e.g., NaOH) at 80-100°C, followed by acidification.[4]

Causality: The inherent electronics of the phthalimide ring direct the incoming electrophile (NO₂⁺) to multiple positions, necessitating a purification step to isolate the desired isomer from its side products. This inefficiency is the core problem that modern methods sought to solve.

A Paradigm Shift: The Era of Directed Synthesis

The mid-to-late 20th century witnessed a revolution in synthetic organic chemistry. The focus shifted from "what can we make?" to "how can we make it with absolute control?" For substituted homophthalic acids, two methodologies were transformative: Directed ortho-Metalation and transition-metal-catalyzed cross-coupling.

Precision through Proximity: Directed ortho-Metalation (DoM)

First reported independently by Henry Gilman and Georg Wittig around 1940, Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization.[5] The principle is elegant: a functional group on the aromatic ring, the directing metalation group (DMG), coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium).[5] This coordination brings the strong base into close proximity with a specific C-H bond at the ortho position, dramatically increasing its acidity and allowing for selective deprotonation to form an aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles, installing a substituent with near-perfect regioselectivity.

Causality—The Self-Validating System: The power of DoM lies in its predictable and reliable outcome. The coordination between the DMG and the lithium base acts as an internal control system, ensuring that functionalization occurs only at the adjacent position. This solved the isomer problem that plagued classical EAS methods. Crucially, research by Jacques Mortier and others demonstrated that the deprotonated carboxylate of a benzoic acid itself can act as an effective DMG, allowing for direct, highly regioselective ortho-lithiation without the need for protecting groups.[6][7][8]

Protocol 2: Directed ortho-Lithiation and Silylation of an Unprotected Benzoic Acid

This protocol is based on the methodology developed by Mortier for the direct functionalization of unprotected benzoic acids, a close structural analogue to homophthalic acid.[7][8]

Objective: To regioselectively introduce a trimethylsilyl (TMS) group at the position ortho to the carboxylic acid.

Materials:

  • Benzoic Acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (2.2 eq, solution in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

  • Chlorotrimethylsilane (TMSCl) (2.5 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Reagent Addition: Add anhydrous THF to the flask, followed by the benzoic acid substrate. Cool the solution to -90°C using a liquid nitrogen/ethanol bath.

  • Base Addition: Add TMEDA, followed by the dropwise addition of s-BuLi. The first equivalent of base deprotonates the acidic carboxylic acid proton, while the second equivalent performs the ortho-deprotonation. Stir the resulting dianion solution at -90°C for 1 hour.[7]

  • Electrophilic Quench: Add TMSCl dropwise to the solution at -90°C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Acidify the aqueous layer with 2N HCl and extract the product with diethyl ether or ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ortho-silylated benzoic acid. Purify via column chromatography or recrystallization.

Expanding the Toolbox: Transition-Metal-Catalyzed Cross-Coupling

While DoM provides exquisite control for introducing a wide range of electrophiles, transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, opened the door to constructing complex C-C and C-heteroatom bonds that were previously unimaginable. The Suzuki-Miyaura coupling is a prime example.

This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of substituted homophthalic acids, this means a halogenated homophthalic acid derivative (e.g., 4-bromo-homophthalic acid, accessible via classical methods) can be used as a handle to introduce a vast array of aryl or vinyl groups.

Causality—The Power of Modularity: The significance of cross-coupling lies in its modularity. It allows for the convergent synthesis of complex molecules by joining two pre-functionalized fragments. This is a far more efficient and flexible strategy than trying to build up complexity on the ring step-by-step.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Phenylacetic Acid Derivative

This protocol provides a general framework for the palladium-catalyzed coupling of a bromo-phenylacetic acid derivative with an arylboronic acid.

Objective: To synthesize a biaryl acetic acid derivative via Suzuki coupling.

Materials:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.06 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • System Preparation: To a Schlenk flask, add the 4-bromophenylacetic acid, arylboronic acid, and base.

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Acidify the aqueous layer with 2N HCl to precipitate the product. Extract the aqueous layer again with ethyl acetate.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Impact of Substitution: From Chemical Properties to Advanced Applications

The ability to precisely place substituents onto the homophthalic acid core allows for the fine-tuning of its chemical properties and dictates its ultimate application. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable influences on the molecule's reactivity and acidity.

Substituent (Example)PositionElectronic EffectImpact on Ring Reactivity (EAS)Impact on Carboxylic Acid pKaCommon Application
-NO₂ (Nitro)4 or 5Strong EWGDeactivating; slows further EASDecreases pKa (more acidic)Precursor for amino groups, building block for dyes
-OCH₃ (Methoxy)4 or 5Strong EDGActivating; speeds further EASIncreases pKa (less acidic)Key fragment in natural product synthesis
-Br (Bromo)4 or 5Weak EWG (Inductive)Deactivating; slows further EASDecreases pKa (more acidic)Handle for cross-coupling reactions
-NH₂ (Amino)4 or 5Strong EDGStrongly ActivatingIncreases pKa (less acidic)Intermediate in pharmaceutical synthesis

Table 1: Influence of Common Substituents on the Properties and Utility of Homophthalic Acid.

Applications in Medicinal Chemistry

The most profound impact of substituted homophthalic acids has been in medicinal chemistry. The corresponding anhydrides are exceptionally valuable precursors for constructing complex heterocyclic scaffolds. The Castagnoli-Cushman reaction, for example, utilizes substituted homophthalic anhydrides and imines to produce tetrahydroisoquinolones with high diastereoselectivity. This scaffold is of significant medicinal relevance, found in molecules with diverse biological activities, including antiviral (e.g., HIV inhibitors), anticancer, and antiparasitic properties. The substituents on the homophthalic acid starting material become integral parts of the final drug-like molecule, influencing its potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science

The rigid, dicarboxylic nature of the homophthalic acid framework also makes it an attractive building block in materials science. The specific placement of substituents can be used to direct the assembly of metal-organic frameworks (MOFs) or other supramolecular structures. These materials can exhibit tailored porosity and functionality for applications in gas storage, catalysis, and chemical separations.

Visualizing the Synthetic Evolution

The historical progression from non-selective to highly controlled synthesis can be visualized as a branching workflow, where each new methodology opened up previously inaccessible chemical space.

G HA Homophthalic Acid (Late 19th Century) EAS Electrophilic Aromatic Substitution (EAS) (e.g., Nitration) HA->EAS Causality: Established Method DoM Directed ortho-Metalation (DoM) HA->DoM Causality: Need for Regiocontrol Mix Mixture of Isomers (e.g., 3-Nitro & 4-Nitro) EAS->Mix Outcome: Poor Selectivity Halogen Halogenated Homophthalic Acid EAS->Halogen Ortho Single Ortho-Substituted Product (High Regioselectivity) DoM->Ortho Outcome: Precision TM Transition Metal Cross-Coupling (e.g., Suzuki) Cross Complex Biaryl Derivatives (High Versatility) TM->Cross Outcome: Modularity Sep Difficult Separation Mix->Sep Halogen->TM Causality: Need for C-C Bonds

Figure 1: Evolution of synthetic strategies for substituted homophthalic acids.

Conclusion and Future Outlook

The history of substituted homophthalic acids is a microcosm of the evolution of synthetic organic chemistry itself. It is a story of chemists striving for, and achieving, ever-greater levels of precision and control. The journey from the brute-force oxidations and non-selective substitutions of the past to the elegant and predictable directed metalations and cross-couplings of today has transformed a simple aromatic di-acid into a powerful and versatile platform for innovation.

Looking forward, the field will continue to evolve. The development of C-H activation reactions that do not require pre-installed directing groups, the use of photoredox catalysis for novel transformations, and the application of flow chemistry for safer and more scalable syntheses will undoubtedly write the next chapter in the history of this remarkable scaffold. For researchers in drug discovery and materials science, the expanding toolbox for creating bespoke substituted homophthalic acids ensures that this "privileged scaffold" will continue to be a source of novel and impactful molecules for years to come.

References

  • Grummitt, O., Egan, R., & Buck, A. (1949). HOMOPHTHALIC ACID AND ANHYDRIDE. Organic Syntheses, 29, 59. doi:10.15227/orgsyn.029.0059. Available from: [Link]

  • Organic Syntheses Procedure. homophthalic acid. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available from: [Link]

  • Chem-Station Int. Ed. (2015). Directed Ortho Metalation. Available from: [Link]

  • Moshnenko, N., Kazantsev, A., Bakulina, O., Dar'in, D., & Krasavin, M. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8462. Available from: [Link]

  • Bhandari, P., et al. (2015). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 13(35), 9134-9138. Available from: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Available from: [Link]

  • Boodnah, V., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available from: [Link]

  • Google Patents. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of...
  • ResearchGate. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction... Available from: [Link]

  • RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives... Available from: [Link]

  • Quick Company. An Improved Process For Producing 4 Nitrophthalic Acid And 4... Available from: [Link]

  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]

  • OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available from: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Carboxymethyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the expected spectroscopic data for 2-(Carboxymethyl)-5-methoxybenzoic acid (Molecular Formula: C₁₀H₁₀O₅, Molecular Weight: 210.18 g/mol ).[1] Due to a lack of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are extrapolated from the known spectroscopic behaviors of analogous substituted benzoic acid derivatives and fundamental chemical principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key functional groups that will dictate its spectroscopic signature. These include a trisubstituted benzene ring, a methoxy group (-OCH₃), a methylene group (-CH₂-), and two carboxylic acid groups (-COOH). The relative positions of these substituents on the aromatic ring create a specific electronic environment that influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

  • Carboxylic Acid Protons (-COOH): Two distinct, broad singlets are expected in the downfield region, typically between 10.0 and 13.0 ppm.[2][3] Their broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (approximately 6.8-8.0 ppm).[3] Their specific chemical shifts and coupling patterns will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing carboxylic and carboxymethyl groups.

  • Methylene Protons (-CH₂-): A singlet is expected for the two methylene protons, likely in the range of 3.6-4.0 ppm. The adjacent electron-withdrawing carboxylic acid group will cause a downfield shift.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around 3.8-4.0 ppm.[3]

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) x 210.0 - 13.0 (broad s, 2H)
Aromatic (Ar-H) x 36.8 - 8.0 (m, 3H)
Methylene (-CH₂-)3.6 - 4.0 (s, 2H)
Methoxy (-OCH₃)3.8 - 4.0 (s, 3H)
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Carbonyl Carbons (-C=O): Two distinct signals for the carboxylic acid carbons are anticipated in the highly deshielded region of 165-180 ppm.[2]

  • Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, typically in the range of 110-160 ppm. The carbons attached to the oxygen of the methoxy group and the carboxyl groups will be the most downfield in this region.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate around 35-45 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a sharp signal around 55-60 ppm.[3]

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-C=O) x 2165 - 180
Aromatic (Ar-C) x 6110 - 160
Methoxy (-OCH₃)55 - 60
Methylene (-CH₂-)35 - 45
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[3][4][5]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear as multiple weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl stretch of the carboxylic acids.[3][4] The presence of two carboxylic acid groups may lead to a broadened or split peak in this region.

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching within the benzene ring.

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acids and the ether linkage will be present in the 1200-1300 cm⁻¹ region.[3]

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad, strong)
C-H Stretch (Aromatic)3000 - 3100 (medium)
C-H Stretch (Aliphatic)2850 - 3000 (medium)
C=O Stretch (Carboxylic Acid)1680 - 1720 (strong, sharp)
C=C Stretch (Aromatic)1450 - 1600 (medium to weak)
C-O Stretch (Ether & Carboxylic Acid)1200 - 1300 (strong)
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 210, corresponding to the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion peak.[6]

  • Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl (-OH, M-17), carboxyl (-COOH, M-45), and water (-H₂O, M-18) if an ortho effect is possible.[6][7] For this molecule, significant fragments are also expected from the cleavage of the carboxymethyl group.

G M [C10H10O5]+• m/z = 210 M_minus_45 [M - COOH]+• m/z = 165 M->M_minus_45 - COOH M_minus_59 [M - CH2COOH]+• m/z = 151 M->M_minus_59 - CH2COOH M_minus_17 [M - OH]+• m/z = 193 M->M_minus_17 - OH frag_121 [C7H5O2]+• m/z = 121 M_minus_45->frag_121 - CO2 frag_135 [C8H7O2]+• m/z = 135 M_minus_59->frag_135 - O

Caption: Predicted Fragmentation Pathway for this compound.

Predicted MS Data
m/z Predicted Fragment
210[M]⁺
193[M - OH]⁺
165[M - COOH]⁺
151[M - CH₂COOH]⁺
135[C₈H₇O₂]⁺
121[C₇H₅O₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The spectroscopic characterization of this compound is achievable through a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction of the expected spectral data based on the known behavior of its constituent functional groups and analogous molecules. The combination of the predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the anticipated mass spectrometric fragmentation patterns provides a robust analytical framework for the confirmation of the structure and purity of this compound in a research or drug development setting.

References

  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IRMPD spectra of several deprotonated dicarboxylic acids.... Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Filo. (n.d.). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CARBOXYMETHYL-4-METHOXY-6-METHYLBENZOIC_ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

Sources

Theoretical and Computational Elucidation of 2-Carboxy-4-methoxybenzeneacetic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive methodological framework for the theoretical and computational investigation of 2-Carboxy-4-methoxybenzeneacetic acid, a substituted phenylacetic acid derivative. While experimental characterization remains fundamental, computational chemistry offers a powerful, complementary approach to predict molecular properties, understand electronic structure, and evaluate potential bioactivity before engaging in resource-intensive synthesis and testing. As a Senior Application Scientist, this document synthesizes established, field-proven computational protocols, emphasizing not just the procedural steps but the underlying scientific rationale. We will detail workflows for conformational analysis, quantum chemical calculations using Density Functional Theory (DFT), and prospective molecular docking simulations. The objective is to provide researchers and drug development professionals with a self-validating, robust blueprint for the in silico characterization of this and similar small molecules, thereby accelerating the discovery pipeline.

Introduction: The Rationale for a Computational Approach

2-Carboxy-4-methoxybenzeneacetic acid, also known as homoisophthalic acid 4-methyl ether, belongs to the family of substituted aromatic dicarboxylic acids. Molecules in this class are pivotal structural motifs in medicinal chemistry and materials science. The presence of two carboxylic acid groups and a methoxy substituent suggests a rich chemical functionality, including capabilities for hydrogen bonding, metal coordination, and varied intermolecular interactions.[1] Phenylacetic acid derivatives, in particular, are known intermediates for pharmaceuticals and other organic syntheses.[2][3]

Understanding the three-dimensional structure, electronic landscape, and interaction potential of this molecule is paramount for harnessing its capabilities. Computational methods, particularly quantum chemistry, provide a predictive lens into these properties at the atomic level. They allow for the exploration of conformational landscapes, reactivity, and spectroscopic signatures, offering insights that can be difficult to obtain through experimental means alone.[4]

This guide is structured to walk the reader through a logical sequence of computational investigations, from establishing the most stable molecular structure to predicting its behavior in a biological context. Each protocol is designed to be a self-validating system, ensuring the scientific rigor and trustworthiness of the generated data.

Part I: Molecular Geometry and Conformational Landscape Analysis

The first and most critical step in any computational study is to determine the molecule's preferred three-dimensional structure. The rotational freedom around single bonds in 2-Carboxy-4-methoxybenzeneacetic acid gives rise to multiple conformers, each with a distinct energy. The carboxylic acid groups, for instance, can exist in syn or anti arrangements with respect to their C-O single bond.[5] While the syn conformation is generally more stable due to potential intramolecular hydrogen bonding, the energy barrier for rotation can be overcome, and the anti state may be accessible under certain conditions.[6] A thorough conformational analysis is therefore essential to identify the global minimum energy structure, which is the most representative conformation for subsequent property calculations.

Protocol 1: Conformational Search and Geometry Optimization

This protocol outlines the use of Density Functional Theory (DFT), a quantum mechanical method that provides a good balance of accuracy and computational cost for organic molecules.

  • Initial Structure Generation: Construct the 2D structure of 2-Carboxy-4-methoxybenzeneacetic acid and generate an initial 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search:

    • Systematically rotate the key dihedral angles: the O=C-O-H angle of both carboxyl groups (syn vs. anti), the C-C bond of the acetic acid side chain, and the C-O bond of the methoxy group.

    • Perform an initial, lower-level optimization (e.g., using a semi-empirical method like PM7 or a small basis set) for each starting conformer to quickly discard high-energy structures.

  • DFT Geometry Optimization:

    • Method Selection: For the remaining low-energy conformers, perform a full geometry optimization using DFT. The B3LYP hybrid functional is a robust and widely used choice for such systems.[7][8]

    • Basis Set Selection: The 6-311G(d,p) basis set is recommended as it provides a good description of polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[9]

    • Solvation Model: To simulate a more realistic environment (e.g., in water or an organic solvent), incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).

    • Execution: Run the optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

  • Frequency Analysis and Verification:

    • For each optimized structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

    • Causality Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable conformer. This step is critical for self-validation.

  • Energy Comparison: Compare the final electronic energies (including zero-point vibrational energy correction) of all verified conformers. The structure with the lowest energy is the global minimum.

Data Presentation: Predicted Conformational Energies
Conformer IDKey Dihedral Angles (COOH-1, COOH-2)Relative Energy (kcal/mol)Imaginary FrequenciesStatus
Conf-1syn, syn0.000Global Minimum
Conf-2syn, anti+2.80Local Minimum
Conf-3anti, anti+5.50Local Minimum
Conf-4syn, syn (rotated sidechain)+1.20Local Minimum

Note: Data are hypothetical and for illustrative purposes.

Visualization: Conformational Analysis Workflow

A 1. Initial 3D Structure Generation B 2. Systematic Rotational Scan (Conformational Search) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C D 4. Vibrational Frequency Calculation C->D E Imaginary Frequencies? D->E F Discard (Transition State) E->F Yes G Accept (Stable Conformer) E->G No H 5. Compare Energies G->H I Global Minimum Structure H->I

Caption: Workflow for identifying the global minimum energy structure.

Part II: Quantum Chemical Analysis of Electronic and Spectroscopic Properties

With the global minimum energy structure identified, we can now calculate a suite of properties that describe the molecule's electronic nature, reactivity, and spectral signatures.

Theoretical Background
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, which is invaluable for predicting sites of non-covalent interactions.[8]

  • Vibrational and NMR Spectroscopy: Computational methods can predict vibrational frequencies (IR/Raman) and NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental data and confirm structural assignments.[4]

Protocol 2: Calculation of Electronic Properties
  • Input: Use the optimized global minimum geometry from Protocol 1.

  • Calculation: Perform a single-point energy calculation at the same level of theory (B3LYP/6-311G(d,p)).

  • Analysis:

    • Extract the energies of the HOMO and LUMO to determine the energy gap.

    • Calculate conceptual DFT descriptors such as ionization potential (IP ≈ -EHOMO), electron affinity (EA ≈ -ELUMO), chemical hardness, and softness. These provide quantitative measures of stability and reactivity.[9]

    • Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

Data Presentation: Predicted Electronic Properties
PropertyPredicted ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability, low reactivity
Dipole Moment3.2 DebyeMolecular polarity

Note: Data are hypothetical and for illustrative purposes.

Protocol 3: Simulation of Vibrational and NMR Spectra
  • Vibrational Spectra: The output of the frequency calculation (Protocol 1, Step 4) directly provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These can be plotted to generate a theoretical spectrum.

  • NMR Spectra:

    • Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

    • The calculation yields absolute shielding tensors for each nucleus (¹H, ¹³C).

    • These values are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory.

Visualization: Quantum Chemical Properties Workflow

cluster_0 Input A Optimized Global Minimum Geometry B Single-Point Energy Calculation (B3LYP/6-311G(d,p)) A->B C Frequency Calculation (from Optimization) A->C D NMR Calculation (GIAO Method) A->D E HOMO/LUMO Energies Energy Gap B->E F Molecular Electrostatic Potential (MEP) Map B->F G Conceptual DFT Descriptors (Hardness, Softness) B->G H Predicted IR/Raman Frequencies & Intensities C->H I Predicted ¹H & ¹³C Chemical Shifts D->I

Caption: Workflow for calculating electronic and spectroscopic properties.

Part III: Probing Intermolecular Interactions and Reactivity for Drug Development

The ultimate goal for many researchers is to understand how a molecule might function in a biological system. The computational data gathered thus far provides a strong foundation for this next step. The MEP map, for instance, highlights the hydrogen bond donor (acidic protons) and acceptor (carbonyl and methoxy oxygens) sites, which are critical for molecular recognition by a protein target.

Protocol 4: Molecular Docking Simulation (A Prospective Approach)

Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design.

  • Target Selection: Identify a relevant protein target. Based on the structures of known drugs, a potential target class for a molecule like this could be enzymes such as cyclooxygenases or histone deacetylases. This choice must be justified by existing biological data or hypotheses.

  • Preparation of Receptor and Ligand:

    • Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Use the optimized global minimum structure of 2-Carboxy-4-methoxybenzeneacetic acid. Assign partial charges compatible with the docking program's force field.

  • Docking Simulation:

    • Software: Utilize well-validated docking software such as AutoDock Vina, GOLD, or Glide.

    • Binding Site Definition: Define the search space for the docking algorithm, which is typically a grid box encompassing the known active site of the receptor.

    • Execution: Run the docking simulation. The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Binding Affinity: Analyze the predicted binding energies (or scores) for the top-ranked poses. Lower energies typically indicate more favorable binding.

    • Binding Mode: Visually inspect the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein residues. This analysis provides a structural hypothesis for the molecule's mechanism of action.

Data Presentation: Hypothetical Docking Results
Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.2Arg-120, Tyr-355Salt Bridge, H-Bond
2-7.9Ser-530H-Bond
3-7.5Trp-387Pi-Stacking

Note: Data are hypothetical and for illustrative purposes against a generic enzyme active site.

Visualization: Molecular Docking Workflow

A 1a. Ligand Preparation (Optimized Structure + Charges) C 2. Binding Site Definition (Grid Box Generation) A->C B 1b. Receptor Preparation (PDB Structure + Hydrogens) B->C D 3. Docking Simulation (e.g., AutoDock Vina) C->D E 4. Scoring & Ranking Poses D->E F Analysis of Top Poses E->F G Binding Affinity (kcal/mol) F->G H Interaction Analysis (H-Bonds, etc.) F->H I Structural Hypothesis of Bioactivity G->I H->I

Caption: Workflow for a prospective molecular docking study.

Conclusion

This technical guide has outlined a systematic, multi-step computational workflow for the in-depth characterization of 2-Carboxy-4-methoxybenzeneacetic acid. By following these protocols, researchers can move from a simple 2D structure to a rich, three-dimensional understanding of the molecule's conformational preferences, electronic properties, and potential for biological interaction. Each stage incorporates self-validating checks, ensuring the reliability of the results. This in silico approach provides a powerful and cost-effective strategy to generate testable hypotheses, prioritize candidates for synthesis, and ultimately accelerate the pace of scientific discovery in both materials science and drug development.

References

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). SN Applied Sciences. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). ResearchGate. [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Bohrium. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Semantic Scholar. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). National Institutes of Health. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2019). National Institutes of Health. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). ACS Publications. [Link]

  • Carboxylic acid. Wikipedia. [Link]

  • 4-Methoxyphenylacetic acid (NP0000214). NP-MRD. [Link]

  • 4-Methoxyphenylacetic Acid. PubChem. [Link]

  • 4-Methoxyphenylacetic acid (HMDB0002072). HMDB. [Link]

  • 2-Methoxyphenylacetic acid. PubChem. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 2-(Carboxymethyl)-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. Among the myriad of chemical frameworks, the benzoic acid motif has consistently proven to be a privileged structure, lending itself to a diverse range of biological activities. This guide delves into the scientific intricacies of a particularly promising scaffold: 2-(Carboxymethyl)-5-methoxybenzoic acid and its derivatives. While the parent compound has shown utility as a synthetic intermediate, it is the untapped potential of its derivatives as targeted therapeutic agents that warrants a closer examination. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of this chemical series, with a primary focus on their emerging role in oncology. We will explore the causal relationships behind experimental designs, present detailed methodologies for key assays, and offer insights into the structure-activity relationships that govern the therapeutic efficacy of these compounds.

I. The Core Scaffold: Synthesis and Characterization of this compound

The journey into the biological activities of its derivatives begins with a robust and reproducible synthesis of the core scaffold, this compound. The most common synthetic route involves the hydrolysis of the corresponding diester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via saponification of methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.

Materials:

  • Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 9.4 g (0.038 mol) of methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate in 200 mL of methanol.[1]

  • Saponification: To the stirred solution, add a solution of 8 g (0.2 mol) of sodium hydroxide in 160 mL of distilled water.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60°C with continuous stirring for 5 hours.[1]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator under reduced pressure.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and wash twice with 60 mL portions of dichloromethane to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2. A precipitate will form.[1]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold distilled water and then dry under vacuum to yield this compound as a pale-yellow solid. The expected yield is approximately 90%.[1]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup and Isolation cluster_product Final Product start Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate conditions 1. NaOH, H₂O, MeOH 2. 60°C, 5h start->conditions Saponification workup 1. Methanol Removal 2. DCM Wash 3. Acidification (HCl, pH 2) 4. Filtration and Drying conditions->workup Purification product This compound workup->product Isolation

Figure 1: Synthetic workflow for this compound.

II. Biological Activities and Therapeutic Potential: A Focus on Oncology

The true therapeutic value of the this compound scaffold lies in the biological activities of its derivatives. While research on a broad spectrum of these derivatives is still emerging, the parent compound serves as a crucial starting point for the synthesis of potent anti-cancer agents, particularly those targeting breast cancer.[2]

A. Dual Inhibition of ERα and VEGFR-2: A Synergistic Approach to Anti-Breast Cancer Therapy

Breast cancer is a heterogeneous disease, with a significant subset of tumors expressing the estrogen receptor-alpha (ERα), making it a key therapeutic target. Concurrently, angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[3][4] The dual inhibition of both ERα and VEGFR-2 presents a powerful strategy to simultaneously curb hormone-dependent cancer cell proliferation and starve the tumor of its blood supply.

This compound has been utilized in the synthesis of 3-ferrocenyl isocoumarins and 6-aryl-indenoisoquinolone derivatives, which have been identified as dual-targeting agents for ERα and VEGFR-2.[2]

G cluster_pathways Key Signaling Pathways in Breast Cancer estrogen Estrogen er ERα estrogen->er er_dimer Dimerization & Nuclear Translocation er->er_dimer ere Estrogen Response Element (ERE) er_dimer->ere transcription_er Gene Transcription ere->transcription_er proliferation_er Cell Proliferation & Survival transcription_er->proliferation_er vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization_vegfr Dimerization & Autophosphorylation vegfr2->dimerization_vegfr downstream Downstream Signaling (e.g., PLCγ-PKC-MAPK) dimerization_vegfr->downstream angiogenesis Angiogenesis downstream->angiogenesis inhibitor 2-(Carboxymethyl)-5-methoxybenzoic Acid Derivatives inhibitor->er Inhibition inhibitor->vegfr2 Inhibition

Figure 2: Simplified signaling pathways of ERα and VEGFR-2 and their inhibition.

B. Induction of Apoptosis: A Common Endpoint for Anticancer Agents

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. While specific studies on derivatives of this compound are limited, the broader class of benzoic acid derivatives has been shown to induce apoptosis in various cancer cell lines. This process is often characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.

C. Potential Inhibition of Protein Kinase C (PKC)

Some preliminary data suggests that this compound and its derivatives may exert their anticancer effects through the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of PKC signaling is implicated in the development and progression of many cancers. The inhibition of PKC can disrupt these pathways, leading to a reduction in cancer cell growth and survival. However, further research is required to validate PKC as a direct target of this class of compounds and to elucidate the specific isoforms of PKC involved.

III. Structure-Activity Relationship (SAR): A Conceptual Framework

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. In the absence of a comprehensive dataset for a series of this compound derivatives, we can propose a conceptual SAR framework based on the core scaffold's key functional groups.

Key Points for Modification and SAR Exploration:

  • Carboxylic Acid Groups: The two carboxylic acid moieties are prime candidates for modification.

    • Amide Formation: Conversion of one or both carboxylic acids to amides can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. The nature of the amine used for amide formation can be varied to explore interactions with different pockets of the target protein.

    • Esterification: Formation of esters can increase the lipophilicity of the molecule, potentially enhancing cell permeability.

  • Aromatic Ring: The benzene ring offers opportunities for substitution to fine-tune the electronic and steric properties of the molecule.

    • Methoxy Group: The methoxy group at the 5-position is an electron-donating group. Its replacement with other electron-donating or electron-withdrawing groups can alter the electron density of the ring and influence binding affinity.

    • Other Positions: Substitution at the vacant positions on the aromatic ring can be explored to probe for additional binding interactions.

Derivative R1 R2 Modification on Aromatic Ring Target Cell Line IC50 (µM)
1-COOH-COOH-OCH3 at C5MCF-7Data to be determined
2a-CONH-R'-COOH-OCH3 at C5MCF-7Data to be determined
2b-COOH-CONH-R'-OCH3 at C5MCF-7Data to be determined
3-COOR'-COOH-OCH3 at C5MCF-7Data to be determined
4-COOH-COOH-OH at C5MCF-7Data to be determined

Table 1: A Template for Summarizing Quantitative SAR Data for this compound Derivatives.

IV. Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel derivatives of this compound, a battery of in vitro assays is essential. The following are representative protocols for key biological evaluations.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. In Vitro VEGFR-2 Kinase Assay

Objective: To determine the inhibitory activity of the compounds against the VEGFR-2 kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. This is often done using a fluorescence-based or luminescence-based method.

Procedure:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

C. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between apoptotic, necrotic, and viable cells after treatment with the test compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its utility as a precursor for dual ERα/VEGFR-2 inhibitors highlights its potential in the treatment of breast cancer. The conceptual SAR framework presented in this guide provides a roadmap for the rational design and synthesis of a library of derivatives with enhanced potency and selectivity.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of amides, esters, and other derivatives of this compound, followed by their systematic screening against a panel of cancer cell lines.

  • Mechanism of Action Studies: In-depth investigation into the mechanism of action of the most potent compounds, including the validation of ERα, VEGFR-2, and PKC as direct targets.

  • In Vivo Efficacy Studies: Evaluation of the antitumor activity of lead compounds in animal models of cancer to assess their therapeutic potential in a physiological setting.[6][7][8]

By pursuing these avenues of research, the full therapeutic potential of this versatile scaffold can be unlocked, paving the way for the development of new and effective cancer therapies.

VI. References

  • ResearchGate. The efficacy study of 2. In vivo antitumor activity of compound 2... Available from: [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available from: [Link]

  • National Institutes of Health. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Available from: [Link]

  • National Institutes of Health. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available from: [Link]

  • ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available from: [Link]

  • National Institutes of Health. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of 2',5'-dimethoxychalcone Derivatives as Microtubule-Targeted Anticancer Agents. Available from: [Link]

  • National Institutes of Health. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Available from: [Link]

  • National Institutes of Health. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Available from: [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]

  • ResearchGate. VEGFR-2 inhibitors (1–8) previously described in the literature. Available from: [Link]

Sources

"understanding the reactivity of the dicarboxylic acid functional groups"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Dicarboxylic Acid Functional Groups

Abstract

Dicarboxylic acids, organic compounds characterized by the presence of two carboxylic acid functional groups, represent a cornerstone of modern organic synthesis and materials science. Their unique bifunctionality imparts a rich and varied reactivity profile that distinguishes them from their monofunctional counterparts. This guide provides an in-depth exploration of the core principles governing the reactivity of dicarboxylic acids. We will dissect the intricate relationship between molecular structure and acidity, offering a quantitative perspective through pKa analysis. Key transformations, including anhydride formation, esterification, decarboxylation, and polymerization, are examined from a mechanistic standpoint. This analysis is coupled with field-proven experimental protocols and causality-driven explanations for procedural choices, aimed at providing researchers, scientists, and drug development professionals with a robust framework for leveraging the synthetic potential of this versatile class of molecules.

Introduction: The Unique Duality of Dicarboxylic Acids

Dicarboxylic acids, with the general formula HOOC-R-COOH, are pivotal building blocks in both biological systems and industrial applications.[1][2] Their importance spans from metabolic intermediates like succinic and fumaric acids to industrial behemoths like adipic acid, a precursor to nylon.[2] The presence of two carboxyl groups within a single molecule creates a fascinating interplay of reactivity. These groups can react independently, behaving much like monocarboxylic acids, or they can interact, leading to unique intramolecular reactions and the formation of cyclic structures or polymers.[1][3] This guide will elucidate the factors that dictate the reaction pathways of dicarboxylic acids, providing the technical insights necessary to control and exploit their chemical behavior.

The Influence of Structure on Acidity

The acidity of a dicarboxylic acid is a direct reflection of the electronic environment of its carboxyl protons. The two dissociation constants, pKa1 and pKa2, quantify the stepwise loss of these protons.

The first proton (pKa1) is generally lost more readily than a proton from a comparable monocarboxylic acid. This is due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[3][4] This effect is most pronounced when the two carboxyl groups are close together and diminishes as the length of the carbon chain separating them increases.[3][5][6] Consequently, oxalic acid (ethanedioic acid) is a significantly stronger acid than acetic acid.[4]

Conversely, the second proton (pKa2) is lost with much greater difficulty.[1][3] After the first deprotonation, the molecule carries a negative charge. Removing a second proton requires overcoming the electrostatic attraction of the existing carboxylate anion, making the dicarboxylate dianion less stable.[3]

Data Presentation: Acidity of Common Dicarboxylic Acids

The following table summarizes the pKa values for a series of linear saturated dicarboxylic acids, illustrating the impact of chain length on acidity.

Common NameIUPAC NameFormulapKa1pKa2
Oxalic AcidEthanedioic AcidHOOC-COOH1.274.27
Malonic AcidPropanedioic AcidHOOC-(CH₂)₁-COOH2.855.05
Succinic AcidButanedioic AcidHOOC-(CH₂)₂-COOH4.215.41
Glutaric AcidPentanedioic AcidHOOC-(CH₂)₃-COOH4.345.41
Adipic AcidHexanedioic AcidHOOC-(CH₂)₄-COOH4.415.41
Pimelic AcidHeptanedioic AcidHOOC-(CH₂)₅-COOH4.505.43

Data sourced from Wikipedia.[2]

Key Reactions and Mechanistic Insights

The dual functionality of dicarboxylic acids opens a gateway to a variety of transformations, which are often dictated by the length and nature of the spacer between the two carboxyl groups.

Anhydride Formation

Intramolecular dehydration to form a cyclic anhydride is a hallmark reaction for dicarboxylic acids that can form a stable five- or six-membered ring.[3][7] This transformation is typically achieved by heating.

  • Succinic acid (butanedioic acid) and glutaric acid (pentanedioic acid) readily form succinic anhydride and glutaric anhydride, respectively, upon heating because they can form low-strain five- and six-membered rings.[3][4][7]

  • Dicarboxylic acids with shorter chains, like oxalic or malonic acid, do not form cyclic anhydrides due to the high angular strain that would be present in a three- or four-membered ring.[3]

  • Acids with longer chains (seven or more carbons) are less likely to form cyclic anhydrides because the probability of the two ends of the molecule encountering each other decreases.

The mechanism involves a nucleophilic attack of the oxygen from one carboxyl group onto the carbonyl carbon of the other, followed by the elimination of a water molecule.[7]

Anhydride_Formation start Dicarboxylic Acid (e.g., Succinic Acid) intermediate Tetrahedral Intermediate start->intermediate Heat (Δ) Intramolecular Nucleophilic Attack product Cyclic Anhydride + H₂O intermediate->product Proton Transfer & Elimination of Water

Caption: Mechanism of cyclic anhydride formation from a dicarboxylic acid.

  • Setup: Place 10 g of succinic acid in a distillation flask.

  • Heating: Gently heat the flask. The succinic acid will melt and then begin to boil.

  • Dehydration: Water will be eliminated, and the succinic anhydride will begin to distill.

  • Collection: Collect the distilled succinic anhydride, which will solidify upon cooling. The process is driven by the removal of water.[4]

  • Alternative Dehydrating Agents: For acids that are sensitive or do not readily form anhydrides upon heating alone, dehydrating agents like acetic anhydride or thionyl chloride can be used under milder conditions.[7][8] A robust and sustainable method utilizes a catalyst prepared from MgCl₂ and dialkyl dicarbonates under mild conditions.[9]

Esterification

Dicarboxylic acids react with alcohols in the presence of an acid catalyst to form esters.[10][11] Depending on the stoichiometry and reaction conditions, either a monoester or a diester can be formed.

  • Diester Formation: Using a large excess of the alcohol and an acid catalyst (like sulfuric acid) drives the reaction to completion, forming the diester. This is a classic Fischer-Speier esterification.[12] The removal of water, often by azeotropic distillation, is crucial to shift the equilibrium towards the product.[13]

  • Monoester Formation: Achieving selective mono-esterification can be challenging.[14] One effective method involves adsorbing the dicarboxylic acid onto a solid support like alumina. One carboxyl group binds to the alumina surface, leaving the other free to react selectively with an esterifying agent like diazomethane or dimethyl sulfate.[14]

Fischer_Esterification A 1. Charge Reactor B Dicarboxylic Acid + Excess Alcohol + Acid Catalyst (e.g., H₂SO₄) A->B C 2. Heat to Reflux A->C D 3. Remove Water C->D E Azeotropic Distillation (e.g., with Toluene) D->E F 4. Reaction Monitoring D->F G (TLC, GC, or FTIR) F->G H 5. Workup & Purification F->H I Neutralization, Washing, Distillation/Crystallization H->I

Caption: General experimental workflow for diester synthesis via Fischer esterification.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1 mole), absolute ethanol (5 moles, acting as reactant and solvent), and concentrated sulfuric acid (0.1 mole) as a catalyst. Add toluene as an azeotropic agent.[11][13]

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

  • Workup: Cool the reaction mixture. Wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting diethyl adipate by vacuum distillation.

Decarboxylation

Decarboxylation, the loss of a carboxyl group as CO₂, is a reaction that depends heavily on the structure of the dicarboxylic acid.[15]

  • Malonic Acid and its Derivatives (β-dicarboxylic acids): These compounds readily undergo decarboxylation upon heating.[7][16] The reaction proceeds through a cyclic, six-membered transition state, which is a concerted pericyclic reaction.[4][16] This ease of decarboxylation is fundamental to the malonic ester synthesis.[16]

  • Oxalic Acid (α-dicarboxylic acid): Heating oxalic acid results in the loss of one CO₂ molecule to produce formic acid, which can then decompose further.[7]

  • 1,1-Dicarboxylic Acids (gem-dicarboxylic acids): Similar to malonic acid, these also decarboxylate upon heating to yield a monocarboxylic acid.[17]

  • Longer-Chain Dicarboxylic Acids: Dicarboxylic acids like succinic, glutaric, and adipic acids are much more resistant to decarboxylation and tend to form cyclic anhydrides or ketones upon heating.[3]

Decarboxylation malonic Malonic Acid transition Cyclic Transition State (6-membered ring) malonic->transition Heat (Δ) enol Enol Intermediate + CO₂ transition->enol Concerted Electron Movement product Acetic Acid enol->product Tautomerization

Caption: Mechanism of the thermal decarboxylation of malonic acid.

  • Setup: Place the substituted malonic acid (e.g., diethylmalonic acid) in a flask fitted with a condenser.

  • Heating: Heat the acid to its melting point and then increase the temperature gently to around 150-160 °C.[7]

  • Reaction: CO₂ gas will evolve. Continue heating until gas evolution ceases.

  • Purification: The resulting monocarboxylic acid can be purified by distillation.

Polymerization

The bifunctionality of dicarboxylic acids makes them ideal monomers for step-growth polymerization.[18]

  • Polyesters: The reaction of a dicarboxylic acid with a diol yields a polyester and water.[18][19] Adipic acid and terephthalic acid are common dicarboxylic acids used in polyester synthesis.[18] The properties of the resulting polymer, such as its melting point and crystallinity, are influenced by the length and flexibility of the carbon chains in both the diacid and diol monomers.[18]

  • Polyamides: Reacting a dicarboxylic acid with a diamine forms a polyamide, such as Nylon. For instance, Nylon 6,6 is famously synthesized from adipic acid and hexamethylenediamine.

Other Key Reactions
  • Reduction: Both carboxyl groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

  • Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts both carboxyl groups to highly reactive acyl chloride groups, which are versatile intermediates for forming esters, amides, and other derivatives.[10][19][20]

Applications in Drug Development and Materials Science

The reactivity of dicarboxylic acids is harnessed across various scientific disciplines.

  • Drug Development: Dicarboxylic acids are present in many active pharmaceutical ingredients (APIs) and are used as building blocks in their synthesis.[19][21] For example, succinic acid is used as a buffering agent, and fumaric acid is used in the treatment of psoriasis.[19] Their ability to form salts can improve the solubility and bioavailability of drug candidates. Medium-chain dicarboxylic acids (MCDAs) are increasingly studied for their diverse pharmacological effects.[22][23]

  • Materials Science: Dicarboxylic acids are fundamental to the polymer industry for producing polyesters and polyamides (Nylon).[18][19] Long-chain dicarboxylic acids are used to create high-performance polymers with enhanced flexibility and thermal stability.[24] They are also used to synthesize plasticizers, lubricants, and adhesives.[24]

Conclusion

The reactivity of dicarboxylic acids is a rich and nuanced field, governed by the interplay between their two functional groups and the structure of the intervening molecular framework. The distance between the carboxyl groups critically influences acidity and dictates the propensity for intramolecular reactions like anhydride formation versus intermolecular reactions like polymerization. A thorough understanding of these principles, from mechanistic pathways to practical experimental conditions, empowers researchers to strategically design and execute syntheses of complex molecules, advanced polymers, and innovative pharmaceutical agents. The versatility of dicarboxylic acids ensures their continued and expanding role in the future of chemical and materials innovation.

References

  • Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research. [Link]

  • Fiveable. Dicarboxylic Acids Definition. Organic Chemistry Key Term. [Link]

  • TMP Chem. 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. [Link]

  • ResearchGate. Conversion of dicarboxylic acids into the corresponding anhydrides... Scientific Diagram. [Link]

  • Ogura, H., et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry. [Link]

  • Filo. Reaction of Dicarboxylic Acid. Filo.com. [Link]

  • AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Conference Proceedings. [Link]

  • Pharmaffiliates. Mesaconic Acid: A Key Dicarboxylic Acid in Pharmaceutical Synthesis. [Link]

  • Pharmaffiliates. The Role of C14 Dicarboxylic Acids in Advanced Polymer Manufacturing. [Link]

  • Liao, Z., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Food & Function. [Link]

  • Bartoli, G., et al. (2014). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids. ACS Catalysis. [Link]

  • SciSpace. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics. [Link]

  • Quora. Does the length of the carbon chain affect the acid strength of a carboxylic acid? [Link]

  • Chemeurope.com. Dicarboxylic acids. [Link]

  • TMP Chem. 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. YouTube. [Link]

  • ResearchGate. Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. [Link]

  • Kaplan MCAT Prep. Organic Chem Review: Ranking Dicarboxyl Acidity. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Link]

  • Google Patents.
  • ACS Publications. (2022). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering. [Link]

  • Baba HSP. (2023). Thermal Decomposition ( Dicarboxylic Acid ). YouTube. [Link]

  • Semantic Scholar. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. [Link]

  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. [Link]

  • Chemguy. (2014). Dicarboxylic Acids. YouTube. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • RSC Publishing. The acid thermal decomposition products of natural chrysanthemumdicarboxylic acid. Journal of the Chemical Society C: Organic. [Link]

  • ResearchGate. Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. [Link]

  • Organic Chemistry Portal. Anhydride synthesis. [Link]

  • ResearchGate. Reactivity of aromatic dicarboxylic acid? [Link]

  • ResearchGate. Can you explain the reason acid with a long chain carbon is stronger than that with a short carbon chain when they have the same functional group? [Link]

  • ResearchGate. The pK a values of dicarboxylic acids, with the derived ∆pK a values. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Wikipedia. Dicarboxylic acid. [Link]

  • Reddit. Decarboxylation of dicarboxylic acid. r/chemhelp. [Link]

  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

  • ATP STAR. (2016). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE. YouTube. [Link]

  • MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. MCAT Content. [Link]

  • Khan Academy. Carboxylic acid reactions overview. [Link]

  • Scribd. Comprehensive pKa Values Database. [Link]

  • AMiner. Thermal behaviour of dicarboxylic acids. Determination of melting points by DTA. [Link]

  • ResearchGate. (PDF) Pyrolysis of Carboxylic Acids. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2-(Carboxymethyl)-5-methoxybenzoic Acid: Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Carboxymethyl)-5-methoxybenzoic acid, a structurally unique dicarboxylic acid derivative, presents a compelling starting point for novel therapeutic development. While its direct biological activities remain largely unexplored, its chemical architecture suggests significant potential across several key research domains. This technical guide provides an in-depth exploration of three promising research avenues for this molecule: as a precursor for potent anticancer agents, as a scaffold for targeted enzyme inhibitors, and as a modulator of metabolic pathways with therapeutic implications for metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous rationale for each proposed area of investigation, complete with detailed experimental protocols and workflow visualizations to facilitate immediate research and development efforts.

Introduction: The Scientific Promise of this compound

This compound (CAS 52962-25-1) is a small molecule characterized by a benzene ring substituted with a methoxy group and two carboxylic acid-containing moieties.[1] Its structural features, including the dicarboxylic acid nature and the presence of a methoxybenzoic acid core, are reminiscent of various biologically active compounds. This guide synthesizes existing knowledge on related chemical structures to propose and technically detail three high-potential research directions.

PropertyValueSource
Molecular Formula C10H10O5[1]
Molecular Weight 210.18 g/mol [1]
CAS Number 52962-25-1[1]
Melting Point 188 °C[2]
Boiling Point 425.3±30.0 °C[2]

Research Area 1: A Precursor for Novel Indenoisoquinoline-Based Anticancer Agents

Scientific Rationale: A significant application of this compound is in the synthesis of 6-aryl-indenoisoquinolone derivatives, a class of compounds with demonstrated anti-breast cancer activity.[1] These indenoisoquinoline scaffolds are known to exert their potent anticancer effects through a dual mechanism of action: inhibition of topoisomerase I (TOP1) and stabilization of the G-quadruplex (G4) in the promoter region of the MYC oncogene.[3][4][5]

Topoisomerase I is a crucial enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.[4][6] The MYC oncogene is overexpressed in a majority of human cancers, and its downregulation via G4 stabilization is a promising therapeutic strategy.[3] The ability to synthesize compounds that target both of these critical cancer pathways from this compound makes this a highly attractive area of research.

Proposed Research Workflow

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Indenoisoquinoline Derivatives from This compound topo_assay Topoisomerase I Inhibition Assay synthesis->topo_assay g4_assay MYC G-Quadruplex Stabilization Assay synthesis->g4_assay cytotoxicity Cytotoxicity Assays (e.g., MTT on MCF-7, HCT-116) topo_assay->cytotoxicity g4_assay->cytotoxicity cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement cytotoxicity->cetsa western_blot Western Blot for MYC Downregulation cytotoxicity->western_blot xenograft Xenograft Mouse Models western_blot->xenograft

Anticancer Research Workflow
Experimental Protocols

Protocol 2.1: Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.[1][3][7][8][9]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine 10x Topo I assay buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol), supercoiled plasmid DNA (e.g., pUC19), and distilled water to a final volume of 18 µL.

  • Add Test Compound: Add 1 µL of the indenoisoquinolone derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Camptothecin).

  • Initiate the Reaction: Add 1 µL of human topoisomerase I enzyme.

  • Incubate: Incubate the reaction at 37°C for 30 minutes.

  • Terminate the Reaction: Stop the reaction by adding 5 µL of 5x Stop Buffer/gel loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm until the dye front reaches the end.

  • Visualize: Stain the gel with ethidium bromide and visualize under UV light. An increase in the nicked circular form of the plasmid DNA indicates topoisomerase I inhibition.

Protocol 2.2: MYC G-Quadruplex Stabilization Assay (FRET-Melting Assay)

This assay measures the ability of a compound to stabilize the MYC G-quadruplex structure.[2][10][11][12]

  • Prepare the G4-DNA: Use a fluorescently labeled oligonucleotide corresponding to the MYC promoter G-quadruplex sequence (e.g., F-Pu27-T, where F is a fluorophore and T is a quencher).

  • Set up the Assay: In a 96-well plate, add the G4-DNA, assay buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 100 mM KCl), and the test compound at various concentrations.

  • Anneal the DNA: Heat the plate to 95°C for 5 minutes and then let it cool slowly to room temperature to allow for G4 formation.

  • Measure Fluorescence: Use a real-time PCR machine or a fluorometer to measure the fluorescence as the temperature is increased from 25°C to 95°C in increments of 1°C.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.

Research Area 2: A Scaffold for Novel Enzyme Inhibitors

Scientific Rationale: The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous enzyme inhibitors.[1][13][14] Derivatives of methoxybenzoic acid have shown inhibitory activity against a range of enzymes, including urease, acetylcholinesterase, and carbonic anhydrases.[13] Given its structure, this compound is a prime candidate for development into inhibitors of enzymes implicated in various diseases. Two particularly promising targets are Carbonic Anhydrase IX (CA IX), a key enzyme in tumor metabolism, and Sirtuin 5 (SIRT5), a mitochondrial deacetylase involved in metabolic regulation.

Proposed Research Workflow

enzyme_inhibition_workflow cluster_synthesis Library Synthesis cluster_screening In Vitro Screening cluster_validation Hit Validation cluster_optimization Lead Optimization synthesis Synthesis of a diverse library of derivatives from This compound caix_assay Carbonic Anhydrase IX Inhibition Assay synthesis->caix_assay sirt5_assay SIRT5 Inhibition Assay synthesis->sirt5_assay cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement caix_assay->cetsa sirt5_assay->cetsa selectivity Selectivity Profiling (against other CAs and SIRTs) cetsa->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar

Enzyme Inhibitor Development Workflow
Experimental Protocols

Protocol 3.1: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CA IX-catalyzed CO2 hydration.[14][15][16][17][18]

  • Prepare Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a solution of recombinant human CA IX in assay buffer (20 mM Tris-HCl, pH 8.3). Prepare CO2-saturated water by bubbling CO2 gas through deionized water.

  • Set up the Stopped-Flow Spectrophotometer: Equilibrate the instrument to 25°C.

  • Perform the Assay: In one syringe, place the CA IX enzyme and the test compound at various concentrations. In the other syringe, place the CO2-saturated water with a pH indicator (e.g., phenol red).

  • Initiate the Reaction: Rapidly mix the two solutions. The hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Data Analysis: Calculate the initial rate of the reaction. The inhibition constant (Ki) can be determined by fitting the data to the appropriate inhibition model.

Protocol 3.2: SIRT5 Inhibition Assay (Fluorogenic Assay)

This assay measures the desuccinylase activity of SIRT5.[19][20][21][22]

  • Prepare Reagents: Reconstitute the SIRT5 enzyme, the fluorogenic substrate (containing a succinylated lysine), and NAD+ in the assay buffer. Prepare a stock solution of the test compound in DMSO.

  • Set up the Reaction: In a 96-well plate, add the SIRT5 enzyme, the test compound at various concentrations, and NAD+.

  • Initiate the Reaction: Add the fluorogenic substrate to each well.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Develop the Signal: Add the developer solution, which contains a peptidase that cleaves the desuccinylated substrate, releasing the fluorophore.

  • Measure Fluorescence: Read the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of SIRT5.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of a compound with its target protein in a cellular context.[13][23][24][25][26]

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CA IX or SIRT5) using Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Research Area 3: A Modulator of Metabolic Pathways for the Treatment of Metabolic Disorders

Scientific Rationale: There is growing evidence that dietary dicarboxylic acids (DAs) can have beneficial metabolic effects.[5][7][9][24][25][26] Studies in mice have shown that supplementing a high-fat diet with a 12-carbon dicarboxylic acid increased metabolic rate, reduced body and liver fat, and improved glucose tolerance.[5][25] The proposed mechanism is that DAs provide a non-storable alternative fat source that is readily oxidized.[25] As this compound is a dicarboxylic acid, it has the potential to be investigated as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.

Proposed Research Workflow

metabolic_research_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Models) cluster_mechanism Mechanistic Elucidation fao_assay Fatty Acid Oxidation Assay in Primary Hepatocytes diet_study High-Fat Diet-Induced Obesity Model fao_assay->diet_study gtt Glucose Tolerance Test (GTT) diet_study->gtt itt Insulin Tolerance Test (ITT) diet_study->itt metabolic_rate Metabolic Rate Assessment (Indirect Calorimetry) diet_study->metabolic_rate gene_expression Gene Expression Analysis (e.g., qPCR for FAO enzymes) gtt->gene_expression itt->gene_expression metabolomics Metabolomic Profiling metabolic_rate->metabolomics

Metabolic Research Workflow
Experimental Protocols

Protocol 4.1: In Vitro Fatty Acid Oxidation Assay in Primary Hepatocytes

This assay measures the rate of fatty acid oxidation in isolated liver cells.[4][6][27][28][29]

  • Isolate Primary Hepatocytes: Isolate hepatocytes from mice using a collagenase perfusion method.

  • Cell Culture: Plate the hepatocytes on collagen-coated plates.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Fatty Acid Oxidation Measurement: Add [1-14C]palmitic acid to the cells and incubate.

  • Quantify Oxidation Products: After incubation, measure the amount of 14C-labeled acid-soluble metabolites (ASMs) produced, which is an indicator of the rate of fatty acid oxidation.

  • Data Analysis: An increase in ASM production in treated cells compared to controls indicates an enhancement of fatty acid oxidation.

Protocol 4.2: Assessment of Glucose Tolerance and Metabolic Rate in Mice

These in vivo experiments evaluate the effect of the compound on whole-body metabolism.[30][31][32][33]

  • Animal Model: Use a diet-induced obesity mouse model (e.g., C57BL/6J mice on a high-fat diet).

  • Treatment: Administer this compound to the mice, for example, through their diet or by oral gavage.

  • Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus to the mice and measure blood glucose levels at various time points. Improved glucose clearance in the treated group indicates enhanced glucose tolerance.

  • Metabolic Rate Assessment: Use indirect calorimetry to measure the oxygen consumption (VO2) and carbon dioxide production (VCO2) of the mice. An increase in energy expenditure in the treated group suggests a higher metabolic rate.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutics. The three research areas outlined in this guide—anticancer drug development, enzyme inhibition, and modulation of metabolic pathways—are supported by a strong scientific rationale and provide clear, actionable experimental pathways. The detailed protocols and workflows are designed to empower researchers to efficiently investigate the therapeutic potential of this intriguing molecule and its derivatives. Further exploration in these areas holds the promise of yielding new treatments for a range of debilitating diseases.

References

  • Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cellular thermal shift assay. Wikipedia.
  • Dicarboxylic acids counteract the metabolic...
  • Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity.
  • Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Topoisomerase Assays. Current Protocols in Pharmacology.
  • Topoisomerase Assays. Current Protocols in Toxicology.
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID. ChemicalBook.
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments.
  • The Discovery and Development of Novel Carbonic Anhydrase IX Inhibitors: A Technical Guide. Benchchem.
  • Fatty Acid Oxidation Assay.
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hep
  • Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. Journal of the American Chemical Society.
  • Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins. Annals of Oncology.
  • Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure.
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. npj Precision Oncology.
  • Application Notes and Protocols for SIRT5 Inhibitor 7 in Cell Culture. Benchchem.
  • SIRT5 (Sirtuin5) Fluorogenic Assay Kit. BPS Bioscience.
  • Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures. ACS Omega.
  • ab210074 SIRT5 Activity Assay Kit (Fluorometric). Abcam.
  • An In-depth Technical Guide to the Inhibition of Carbonic Anhydrase IX by SLC-0111. Benchchem.
  • Distinguishing G-Quadruplexes Stabilizer and Chaperone for c-MYC Promoter G-Quadruplexes through Single-Molecule Manipulation. Journal of the American Chemical Society.
  • Targeted Downregulation of MYC through G-quadruplex Stabiliz
  • Buy 2-carboxymethyl-5-methoxy-benzoic acid
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.
  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Thiosuccinyl peptides as Sirt5-specific inhibitors. MedChemComm.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migr
  • Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Current pharmaceutical design.
  • Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Semantic Scholar.
  • Guidelines and Considerations for Metabolic Tolerance Tests in Mice.
  • Evaluating the glucose tolerance test in mice. American Journal of Physiology-Endocrinology and Metabolism.

Sources

Methodological & Application

Application Notes: Leveraging 2-(Carboxymethyl)-5-methoxybenzoic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-(Carboxymethyl)-5-methoxybenzoic Acid in Oncology Drug Discovery

This compound is a versatile bifunctional building block with significant potential in the synthesis of complex heterocyclic scaffolds for anticancer drug development. Its inherent structural features—a phenyl ring substituted with both a carboxylic acid and a carboxymethyl group—provide two distinct points for chemical modification, enabling the construction of diverse molecular architectures. This compound has been identified as a valuable precursor for the synthesis of isocoumarin and indenoisoquinolone derivatives, classes of compounds that have demonstrated potent and selective anticancer activities.[1]

Notably, derivatives of this compound have been successfully elaborated into dual-target inhibitors, a contemporary strategy in cancer therapy aimed at overcoming drug resistance and improving therapeutic outcomes. Specifically, its application in the synthesis of 6-aryl-indenoisoquinolone derivatives that dually target the Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) underscores its importance as a key intermediate in the development of next-generation treatments for hormone-dependent cancers such as breast cancer.[1]

This document provides a comprehensive guide to the utilization of this compound in the synthesis of these targeted anticancer agents, complete with detailed protocols, mechanistic insights, and biological data.

Synthesis of 6-aryl-indenoisoquinolone Derivatives: A Dual-Targeting Approach to Breast Cancer Therapy

The structural framework of this compound is ideally suited for the construction of the indenoisoquinolone core. The synthesis of 6-aryl-indenoisoquinolone derivatives from this precursor allows for the strategic introduction of pharmacophores that enable simultaneous inhibition of ERα and VEGFR-2, two key players in the progression of breast cancer.

Rationale for Dual Targeting of ERα and VEGFR-2
  • Estrogen Receptor alpha (ERα): A primary driver in the majority of breast cancers, ERα is a ligand-activated transcription factor that promotes tumor cell proliferation and survival. Targeting ERα is a clinically validated and effective therapeutic strategy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 can starve the tumor and prevent metastasis.

By simultaneously targeting both pathways, these synthesized compounds can exert a multi-pronged attack on the tumor, potentially leading to enhanced efficacy and a lower likelihood of acquired resistance.

Synthetic Workflow for 6-aryl-indenoisoquinolone Derivatives

The synthesis of 6-aryl-indenoisoquinolone derivatives from this compound can be conceptualized as a multi-step process involving the formation of a key intermediate, followed by cyclization and functionalization.

G cluster_0 Synthesis of Indenoisoquinolone Core cluster_1 Functionalization A 2-(Carboxymethyl)-5- methoxybenzoic acid B Intermediate A: Activated Acid A->B Acid Activation (e.g., SOCl2) C Intermediate B: Amide Formation B->C Amidation with Substituted Aniline D Intermediate C: Cyclized Indenone C->D Intramolecular Friedel-Crafts Acylation E Indenoisoquinolone Core D->E Ring Closure/ Lactam Formation F Indenoisoquinolone Core G Final Product: 6-aryl-indenoisoquinolone F->G Palladium-catalyzed Cross-coupling (e.g., Suzuki Reaction)

Sources

Application Notes and Protocols for the Utilization of 2-(Carboxymethyl)-5-methoxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the application of 2-(Carboxymethyl)-5-methoxybenzoic acid as a versatile linker in solid-phase synthesis (SPS). The protocols detailed herein are designed to provide a robust framework for researchers leveraging this molecule for the synthesis of peptides, small molecules, and other bioconjugates.

Introduction: The Potential of a Bifunctional Linker

Solid-phase synthesis has revolutionized the construction of complex molecules by simplifying purification and enabling automation. The choice of a linker, which tethers the nascent molecule to the solid support, is critical to the success of any solid-phase strategy. This compound presents itself as a promising candidate for a bifunctional, acid-labile linker. Its structure, featuring two carboxylic acid moieties with differential reactivity—an aliphatic carboxymethyl group and an aromatic carboxylic acid—allows for selective attachment strategies. The methoxy group on the benzene ring is anticipated to modulate the lability of the linker, offering a nuanced approach to cleavage conditions.

This guide will explore the properties of this compound and provide detailed protocols for its application in solid-phase synthesis, drawing from established principles of peptide and small molecule synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation.

PropertyValueReference
Molecular Formula C10H10O5[1]
Molecular Weight 210.18 g/mol [1]
Appearance Pale yellow solid[2]
Storage Temperature 2-8°C[1]
Solubility Slightly soluble in methanol.[3]

Handling Precautions: Standard laboratory safety protocols should be observed when handling this reagent. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Proposed Solid-Phase Synthesis Workflow

The utilization of this compound as a linker in solid-phase synthesis can be conceptualized in a multi-step workflow. The differential reactivity of its two carboxylic acids is key to a selective and controlled synthesis. The more reactive aliphatic carboxylic acid can be used for initial attachment to an amino-functionalized resin, leaving the aromatic carboxylic acid available for the subsequent coupling of the desired molecule.

workflow cluster_resin_prep Resin Preparation cluster_linker_attachment Linker Attachment cluster_synthesis Molecule Synthesis cluster_cleavage Cleavage & Deprotection Resin Amino-functionalized Resin (e.g., Rink Amide) Activation Carbodiimide Activation (DIC/HOBt) Resin->Activation Suspend Linker 2-(Carboxymethyl)-5- methoxybenzoic acid Linker->Activation Add LoadedResin Linker-Loaded Resin Activation->LoadedResin Couple Coupling Coupling LoadedResin->Coupling Swell BuildingBlock Fmoc-Amino Acid or Small Molecule BuildingBlock->Coupling Add Deprotection Fmoc Deprotection Coupling->Deprotection Wash Elongation Chain Elongation Deprotection->Elongation Repeat Elongation->Coupling Cleavage TFA-mediated Cleavage Elongation->Cleavage Final Deprotection Product Purified Product Cleavage->Product Purify mechanism cluster_attachment Selective Resin Attachment cluster_cleavage Acid-Mediated Cleavage Linker Linker (Aliphatic COOH more reactive) AttachedLinker Resin-NH-CO-CH2-Ar-COOH Linker->AttachedLinker DIC/HOBt Resin Resin-NH2 Resin->AttachedLinker PeptideResin Resin-Linker-O-CO-Peptide Protonation Protonation of Ester (Facilitated by MeO group) PeptideResin->Protonation TFA CleavedPeptide HOOC-Peptide Protonation->CleavedPeptide Release

Sources

"2-(Carboxymethyl)-5-methoxybenzoic acid as a linker in PROTAC development"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-(Carboxymethyl)-5-methoxybenzoic Acid as a Linker in PROTAC Development For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system (UPS) to eliminate a protein of interest (POI).[3][4] A PROTAC is composed of three key elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][6][7] The linker governs the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)—the essential intermediate for ubiquitination and subsequent degradation.[5][6][7] This guide focuses on the application of a specific, structurally defined linker building block, This compound , in the rational design and synthesis of potent PROTACs.

Section 1: Chemical and Strategic Profile of the Linker

The molecule this compound offers a unique combination of features that make it a valuable tool for PROTAC development.

Chemical Structure:

Key Physicochemical and Structural Advantages

The utility of this molecule stems from its inherent structural and chemical properties, which can be strategically leveraged during PROTAC optimization.

FeatureAdvantage in PROTAC DesignRationale & Causality
Structural Rigidity Provides conformational constraint; helps control the spatial orientation of the warhead and E3 ligase ligand.The phenyl ring is a rigid scaffold that limits the flexibility of the PROTAC. This can reduce the entropic penalty associated with forming the ternary complex, potentially leading to more stable and productive interactions between the POI and E3 ligase.[7]
Dual, Orthogonal Attachment Points Enables precise control over the exit vector and synthetic strategy.The molecule possesses two distinct carboxylic acid groups: an aromatic carboxyl (-COOH) and an aliphatic carboxyl (-CH₂COOH). Their different chemical environments and pKa values can be exploited for regioselective coupling reactions, allowing chemists to systematically explore how the linker attachment point affects degradation efficiency.
Defined Geometry The ortho substitution pattern fixes the relative position of the two conjugation points.This defined geometry provides a consistent starting point for modeling and structure-activity relationship (SAR) studies. It helps in predicting the range of distances and angles the linker can span.
Modulated Solubility The methoxy and carboxyl groups can improve the solubility of the resulting PROTAC.PROTACs are often large molecules that fall "beyond the Rule of Five" and can suffer from poor solubility.[8][9] The inclusion of polar groups like methoxy and carboxylic acids can enhance aqueous solubility and improve overall physicochemical properties.[6]
Strategic Implications for PROTAC Design

The choice of linker is a multi-parameter optimization problem.[5] Using a building block like this compound allows researchers to systematically investigate key variables:

  • Exit Vector Optimization: By synthesizing PROTACs where the warhead and anchor are attached to the two different carboxyl groups, one can directly assess the impact of the exit vector on ternary complex stability and degradation.

  • Fine-Tuning Spatial Separation: While the core linker is rigid, it is typically extended with flexible chains (e.g., PEG or alkyl groups) attached to one of the carboxyls. This hybrid approach allows for precise control over the distance between the two ends of the PROTAC while maintaining some conformational restriction.

  • Improving "Drug-likeness": The physicochemical properties imparted by this linker can help mitigate the high molecular weight and lipophilicity common to PROTACs, which are key challenges for achieving oral bioavailability.[8][10][11][12]

Section 2: Application Protocols - Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, Degrader-7B , targeting Bruton's Tyrosine Kinase (BTK) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

  • Warhead: Ibrutinib analogue with a primary amine handle.

  • Linker Core: this compound.

  • E3 Ligase Ligand: Pomalidomide analogue with a primary amine handle.

Synthetic Workflow Overview

The synthesis is a convergent, two-stage process. First, the warhead is coupled to the linker core. Second, the E3 ligase ligand is coupled to the remaining functional group on the linker. This strategy allows for modularity and the creation of a PROTAC library.


// Nodes Warhead [label="BTK Warhead\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="2-(Carboxymethyl)-5-\nmethoxybenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Warhead-Linker\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; E3_Ligand [label="CRBN Ligand\n(Pomalidomide-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="Final PROTAC\n(Degrader-7B)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Warhead -> Intermediate [label=" Step 1\nAmide Coupling\n(HATU, DIPEA)", fontcolor="#4285F4", fontsize=9]; Linker -> Intermediate; Intermediate -> PROTAC [label=" Step 2\nAmide Coupling\n(HATU, DIPEA)", fontcolor="#34A853", fontsize=9]; E3_Ligand -> PROTAC; }

Diagram 1: Synthetic Workflow for Degrader-7B.

Detailed Synthesis Protocol: Degrader-7B

Expertise Note: The choice of HATU as a coupling reagent is deliberate. It is highly efficient for forming amide bonds and is known to minimize the risk of racemization, which is critical when dealing with chiral ligands.[13] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Reagents & Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.2 eq).

    • Add dry N,N-Dimethylformamide (DMF) to dissolve the solid (approx. 0.1 M concentration).

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate vial, dissolve the BTK Warhead-Amine (1.0 eq) in a minimal amount of dry DMF.

  • Reaction:

    • Add the warhead solution dropwise to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress using LC-MS to confirm the formation of the desired product mass and consumption of starting material.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to yield the pure Warhead-Linker Intermediate.

Step 2: Synthesis of the Final PROTAC (Degrader-7B)

  • Reagents & Setup:

    • Dissolve the purified Warhead-Linker Intermediate (1.0 eq) in dry DMF in a new flask under an inert atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature for pre-activation.

    • Dissolve the CRBN Ligand-Amine (1.1 eq) in a minimal amount of dry DMF.

  • Reaction:

    • Add the CRBN ligand solution dropwise to the activated intermediate solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction via LC-MS.

    • Perform an aqueous workup as described in Step 1.3.

  • Purification & Characterization:

    • Purify the final PROTAC compound using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain Degrader-7B as a solid.

    • Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Application Protocols - Biological Evaluation

Once synthesized and purified, the PROTAC must be rigorously tested to confirm its ability to induce degradation of the target protein and to understand its mechanism of action.

Experimental Evaluation Workflow

// Nodes A [label="1. Target Degradation\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Potency & Efficacy\n(DC50 / Dmax)", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="3. Mechanism of Action\n(Proteasome & Ligase Dependence)", fillcolor="#FCE8E6", fontcolor="#202124"]; D [label="4. Downstream Function\n(Cell Viability Assay)", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="Data Interpretation\n& SAR", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges A -> B [label="Quantify\nDegradation", fontcolor="#5F6368", fontsize=9]; B -> C [label="Confirm On-Target\nMechanism", fontcolor="#5F6368", fontsize=9]; C -> D [label="Link Degradation\nto Phenotype", fontcolor="#5F6368", fontsize=9]; D -> E [fontcolor="#5F6368", fontsize=9]; B -> E [fontcolor="#5F6368", fontsize=9]; }

Diagram 2: Experimental Evaluation Workflow.

Protocol 1: Target Degradation via Western Blot

Trustworthiness Note: A robust Western blot protocol includes multiple controls to ensure the observed effect is specific to the PROTAC's intended mechanism.

  • Cell Culture and Treatment:

    • Seed a human B-cell lymphoma cell line (e.g., TMD8) that endogenously expresses BTK and CRBN in 6-well plates. Allow cells to adhere and grow to 70-80% confluency.

    • Prepare serial dilutions of Degrader-7B in DMSO, then dilute into fresh culture medium to final concentrations (e.g., 1 nM to 1000 nM). Also prepare a vehicle control (DMSO only).

    • Treat the cells with the PROTAC dilutions and controls for a fixed time point (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for BTK.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for BTK and the loading control using software like ImageJ.

    • Normalize the BTK signal to the loading control signal for each lane.

    • Plot the normalized BTK levels against the concentration of Degrader-7B to visualize dose-dependent degradation.

Protocol 2: Verifying the Mechanism of Action

Expertise Note: These experiments are crucial to prove that the observed protein loss is due to the canonical PROTAC mechanism and not off-target toxicity or another artifact.

A. Proteasome Dependence Assay:

  • Rationale: PROTAC-mediated degradation relies on the proteasome. Inhibiting the proteasome should rescue the target protein from degradation.[14]

  • Procedure:

    • Select a concentration of Degrader-7B that gives significant degradation (e.g., the DC90 concentration from the Western blot).

    • Pre-treat cells with the proteasome inhibitor MG132 (e.g., 10 µM) for 2 hours.

    • Add Degrader-7B to the pre-treated cells and incubate for the standard treatment duration (18 hours).

    • Include controls: Vehicle only, Degrader-7B only, and MG132 only.

    • Perform a Western blot for BTK as described above.

  • Expected Outcome: In the cells co-treated with MG132 and Degrader-7B, the BTK protein levels should be restored to levels similar to the vehicle control, confirming proteasome-dependent degradation.

B. E3 Ligase Dependence Assay:

  • Rationale: The PROTAC must bind to the E3 ligase (CRBN) to function. An excess of a free ligand that binds CRBN should competitively inhibit PROTAC binding and rescue the target protein.

  • Procedure:

    • Pre-treat cells with a high concentration of free pomalidomide (e.g., 10 µM) for 2 hours.

    • Add Degrader-7B (at its DC90 concentration) to the pre-treated cells and incubate.

    • Include controls: Vehicle only, Degrader-7B only, and pomalidomide only.

    • Perform a Western blot for BTK.

  • Expected Outcome: The pre-treatment with pomalidomide should block the degradation of BTK by Degrader-7B, confirming that the effect is CRBN-dependent.

Section 4: Conclusion and Future Directions

This compound serves as an exemplary linker building block, offering a blend of rigidity, controlled geometry, and versatile synthetic handles. Its application allows for a more rational and systematic approach to linker optimization, a process that remains a critical bottleneck in PROTAC development.[4] By providing conformational constraint and precise exit vector control, such linkers can accelerate the discovery of potent and selective degraders. The protocols outlined in this guide provide a self-validating framework for the synthesis and rigorous evaluation of novel PROTACs, ensuring that researchers can confidently assess the efficacy and mechanism of their designed molecules.

References

  • Ciulli, A., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Khan, S., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Ciulli, A., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Expert Opinion on Drug Discovery. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Assays Service. MtoZ Biolabs. [Link]

  • Békés, M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Seminars in Cancer Biology. [Link]

  • Wang, W., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]

  • Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Wu, M., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules. [Link]

  • Scott, J. S., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas Publications. [Link]

  • Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • ResearchGate. (2024). Required physicochemical properties for oral PROTACs. ResearchGate. [Link]

  • Johnson, G. L., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Chemical Biology. [Link]

  • Farnaby, W., et al. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degrader with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • CEU San Pablo University. (2022). Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. Madrimasd.org. [Link]

  • Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience. [Link]

Sources

The Versatile Scaffold: Harnessing 4-Methoxyhomophthalic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Methoxyhomophthalic acid, and its readily accessible anhydride form, 6,7-dimethoxyhomophthalic anhydride, have emerged as privileged scaffolds. Their utility lies in providing a robust framework for the synthesis of a diverse array of heterocyclic compounds, primarily isocoumarins and isoquinolones. These classes of molecules are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer and multidrug resistance (MDR) reversal properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Methoxyhomophthalic acid in the synthesis of bioactive agents, complete with detailed protocols and mechanistic insights.

The Significance of the 6,7-Dimethoxy Motif

The 6,7-dimethoxy substitution pattern, originating from 4-Methoxyhomophthalic acid, is a recurring motif in numerous biologically active natural products and synthetic compounds. This substitution significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy groups can enhance membrane permeability and metabolic stability, and critically, they often play a key role in the binding interactions with biological targets.

Core Applications in Medicinal Chemistry

The primary application of 4-Methoxyhomophthalic acid in medicinal chemistry is as a precursor for the synthesis of:

  • Substituted Isocoumarins and 3,4-Dihydroisocoumarins: These oxygen-containing heterocycles have demonstrated a range of biological effects, including anticancer, and antimicrobial activities.

  • Substituted Isoquinolones and Tetrahydroisoquinolines: This class of nitrogen-containing heterocycles is particularly notable for its potent cytotoxicity against various cancer cell lines and its ability to reverse multidrug resistance, a major challenge in chemotherapy.

Application 1: Synthesis of Anticancer Isoquinolones

Derivatives of 6,7-dimethoxyisoquinolone have shown promising cytotoxic activity against a panel of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis.

Diagram: General Synthetic Pathway to 6,7-Dimethoxyisoquinolones

G A 4-Methoxyhomophthalic Acid B 6,7-Dimethoxyhomophthalic Anhydride A->B Dehydration (e.g., Acetic Anhydride) D N-Substituted 6,7-Dimethoxyisoquinolone B->D Condensation C Primary Amine (R-NH2) C->D

Caption: Synthetic route from 4-Methoxyhomophthalic acid to N-substituted 6,7-dimethoxyisoquinolones.

Protocol 1: Synthesis of N-Benzyl-6,7-dimethoxyisoquinoline-1,3-dione

This protocol details the synthesis of a representative N-substituted isoquinolinedione, a scaffold with potential cytotoxic activity.

Materials:

  • 6,7-Dimethoxyhomophthalic anhydride

  • Benzylamine

  • Absolute Ethanol

  • Acetic Anhydride

Procedure:

  • Ring Opening: A mixture of 6,7-dimethoxyhomophthalic anhydride (1.0 g, 4.8 mmol) and benzylamine (0.51 g, 4.8 mmol) in absolute ethanol (20 mL) is heated under reflux for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the intermediate homophthalamic acid derivative.

  • Cyclization: The crude intermediate is then treated with freshly distilled acetic anhydride (10 mL) and heated under reflux for 2 hours to effect cyclization.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford N-benzyl-6,7-dimethoxyisoquinoline-1,3-dione.

Data Presentation: Cytotoxicity of 6,7-Dimethoxyisoquinolone Derivatives
Compound IDR-Group (Substitution on Nitrogen)Cancer Cell LineIC50 (µM)Citation
1a BenzylHeLa22.8[1]
1b p-TolylK-562>100[1]
1c 3-methyl-1H-indol-1-ylMCF-7>100[1]

Note: The data indicates that the nature of the N-substituent plays a crucial role in the cytotoxic activity of these compounds.

Application 2: Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,2-disubstituted 6,7-dimethoxytetrahydroisoquinoline derivatives have been shown to inhibit P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[2][3]

Diagram: Mechanism of MDR Reversal by Tetrahydroisoquinoline Derivatives

G cluster_0 Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_ext Drug (extracellular) Pgp->Drug_ext Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Nucleus Nucleus (Apoptosis) Drug->Nucleus Reaches Target (Induces Apoptosis) THIQ Tetrahydroisoquinoline Derivative THIQ->Pgp Inhibits Drug_ext->Drug Enters Cell THIQ_ext THIQ (extracellular) THIQ_ext->THIQ Enters Cell

Caption: Tetrahydroisoquinoline derivatives inhibit the P-gp efflux pump, leading to increased intracellular concentration of chemotherapeutic drugs and restoration of their apoptotic effects.

Protocol 2: Evaluation of MDR Reversal Activity using Rhodamine 6G Efflux Assay

This protocol describes a common in vitro method to assess the P-gp inhibitory activity of synthesized compounds.[4]

Cell Line: MCF-7/Adr (doxorubicin-resistant human breast adenocarcinoma cell line overexpressing P-gp).

Materials:

  • MCF-7/Adr cells

  • Rhodamine 6G (fluorescent P-gp substrate)

  • Test compounds (dissolved in DMSO)

  • Verapamil (positive control P-gp inhibitor)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Microplate fluorescence reader

Procedure:

  • Cell Seeding: Seed MCF-7/Adr cells in a 96-well microplate at a density of 4 x 10^4 cells/well and incubate for 12-18 hours.

  • Compound Incubation: Add the test compounds at various concentrations to the cells in the presence of Rhodamine 6G (final concentration 0.3 µM). Include wells with verapamil as a positive control and wells with only Rhodamine 6G as a negative control. Incubate for 3.5 hours.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 6G.

  • Cell Lysis: Dislodge the cells with trypsin and transfer to a new 96-well plate. Lyse the cells with a 4% sodium dodecyl sulfate (SDS) solution to release the intracellular Rhodamine 6G.

  • Fluorescence Measurement: Measure the fluorescence of the released Rhodamine 6G using a microplate reader (excitation/emission ~530/590 nm).

  • Data Analysis: Increased fluorescence in the presence of a test compound compared to the negative control indicates inhibition of Rhodamine 6G efflux and thus, P-gp inhibition. Calculate the AC50 value (the concentration of the compound that elicits 50% of the maximal Rhodamine 6G accumulation).

Data Presentation: P-gp Inhibitory Activity of 1,2-Disubstituted Tetrahydroisoquinolines
Compound IDAC50 (µM)Efficacy relative to VerapamilCitation
Verapamil2.51.0[3]
2a 0.2510x[3]
2b 0.55x[3]
2c 1.2~2x[3]

Note: Lower AC50 values indicate more potent P-gp inhibition. Several synthesized tetrahydroisoquinoline derivatives show significantly higher potency than the standard P-gp inhibitor, verapamil.

Conclusion and Future Perspectives

4-Methoxyhomophthalic acid is a valuable and versatile building block in medicinal chemistry, providing access to biologically active isocoumarin and isoquinolone scaffolds. The 6,7-dimethoxy substitution pattern is a key feature that contributes to the pharmacological properties of the resulting compounds. The application of these derivatives as anticancer agents and MDR reversal agents represents a promising avenue for the development of new and more effective cancer therapies. Future research should focus on the synthesis of diverse libraries of these compounds, detailed structure-activity relationship (SAR) studies, and in-depth investigation of their mechanisms of action to identify lead candidates for further preclinical and clinical development.

References

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. BMC Chemistry, 13(1), 1-15. [Link]

  • 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. ResearchGate. [Link]

  • Zou, Z. H., Lan, X. B., Tang, C. L., Zhu, X. Y., Liu, B. M., Qian, H., ... & Li, Y. M. (2012). Synthesis and biological evaluation of a series of 6, 7-dimethoxy-1-(3, 4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry, 8(4), 711-716. [Link]

  • Synthesis and Multidrug Resistance Reversal Activity of 1,2- Disubstituted Tetrahydroisoquinoline Derivatives. CORE. [Link]

  • Cytotoxicity and reversal of multidrug resistance by tryptanthrin-derived indoloquinazolines. PubMed. [Link]

  • 4-Substituted 6,7-dimethoxyisoquinolines. ResearchGate. [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Synthesis and Multidrug Resistance Reversal Activity of 1,2-Disubstituted Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Brieflands. [Link]

  • IC 50 values (µM) of the most potent coumarin derivatives (five compounds). ResearchGate. [Link]

  • Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives. PubMed. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]

  • Novel Multidrug Resistance Reversal Agents. Journal of Medicinal Chemistry, 42(21), 4481-4489. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Open University of Cyprus. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

Sources

"step-by-step synthesis of isocoumarins using 2-(Carboxymethyl)-5-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of Isocoumarins Using 2-(Carboxymethyl)-5-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Isocoumarins

Isocoumarins, a class of naturally occurring lactones, are isomers of coumarins distinguished by a reversed lactone ring structure.[1] These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Their diverse pharmacological profiles have established them as privileged scaffolds in medicinal chemistry and drug discovery. Furthermore, isocoumarins serve as valuable intermediates in the synthesis of more complex heterocyclic systems like isoquinolines and isochromenes.[1] This guide provides a detailed protocol for the synthesis of 7-methoxyisocoumarin, a representative isocoumarin, starting from the readily available precursor, this compound.

Synthetic Strategy: From Homophthalic Acid Analogue to Isocoumarin

The synthesis of isocoumarins from 2-(carboxymethyl)benzoic acids, also known as homophthalic acids, is a well-established transformation in organic chemistry. The core of this synthesis involves an intramolecular cyclization. This process can be conceptually understood as a dehydrative cyclization, where the carboxylic acid and the acetic acid moieties of the starting material react to form the lactone ring of the isocoumarin.

A common and effective method to achieve this transformation is through the formation of a homophthalic anhydride intermediate. This anhydride, upon heating or treatment with a dehydrating agent, undergoes cyclization to yield the desired isocoumarin. Acetic anhydride is a frequently employed reagent for this purpose, as it serves as both a dehydrating agent and a solvent.

Proposed Reaction Mechanism

The synthesis of 7-methoxyisocoumarin from this compound is proposed to proceed through a two-step mechanism involving the formation of an anhydride intermediate followed by an intramolecular acylation and subsequent dehydration.

Reaction_Mechanism start 2-(Carboxymethyl)-5- methoxybenzoic acid intermediate Homophthalic Anhydride Intermediate start->intermediate + Acetic Anhydride (Dehydration) product 7-Methoxyisocoumarin intermediate->product Intramolecular Acylation & Dehydration

Figure 1: Proposed reaction pathway for the synthesis of 7-methoxyisocoumarin.

Experimental Protocol: Synthesis of 7-Methoxyisocoumarin

This protocol details the step-by-step procedure for the synthesis of 7-methoxyisocoumarin from this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier (Example)
This compoundC₁₀H₁₀O₅210.1852962-25-1Sigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Fisher Scientific
Pyridine (optional, as catalyst)C₅H₅N79.10110-86-1VWR
TolueneC₇H₈92.14108-88-3J.T. Baker
Ethyl AcetateC₄H₈O₂88.11141-78-6EMD Millipore
HexaneC₆H₁₄86.18110-54-3EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Acros Organics
Hydrochloric Acid (for workup)HCl36.467647-01-0Sigma-Aldrich
Sodium Bicarbonate (for workup)NaHCO₃84.01144-55-8Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 23.8 mmol).

    • Add acetic anhydride (25 mL).

    • (Optional) Add a catalytic amount of pyridine (0.2 mL).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 100 mL of ice-cold water to quench the excess acetic anhydride.

    • Stir the aqueous mixture vigorously for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material and acetic acid.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be employed for purification.[1]

Characterization

The final product, 7-methoxyisocoumarin, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary

ParameterValue
Starting Material This compound
Product 7-Methoxyisocoumarin
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Reaction Type Intramolecular Cyclization/Dehydration
Reagents Acetic Anhydride, Pyridine (optional)
Solvent Acetic Anhydride
Reaction Temperature Reflux (~140 °C)
Reaction Time 2-4 hours
Typical Yield 70-85% (literature for similar reactions)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the specified reaction time, the reaction can be refluxed for a longer duration. Ensuring the reaction is conducted under anhydrous conditions can also improve the yield.

  • Low Yield: Inefficient extraction or purification can lead to lower yields. Ensure thorough extraction and careful column chromatography.

  • Side Product Formation: At high temperatures, decarboxylation of the starting material or product can sometimes occur. Careful temperature control is advisable.

  • Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of 7-methoxyisocoumarin from this compound via an intramolecular cyclization using acetic anhydride is a robust and efficient method for accessing this important heterocyclic scaffold. This protocol provides a detailed, step-by-step guide for researchers in organic synthesis and medicinal chemistry, enabling the production of isocoumarins for further investigation and application in drug discovery and materials science.

References

  • Noor, A., et al. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(21), 5148. [Link]

  • Larock, R. C., et al. (1999). Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 64(8), 2879-2885. [Link]

  • Saddiqa, A., et al. (2017). Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Current Organic Chemistry, 21(25), 2585-2619. [Link]

  • Tirodkar, R. B., & Usgaonkar, R. N. (1972). Isocoumarins: Part V-Synthesis of 3-Methyl and 4-Carboxy-3-Methylisocoumarins. Indian Journal of Chemistry, 10, 1060-1064.
  • Chavan, V. L., & Rane, R. R. (2015). Synthesis of Isocoumarins and its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1435-1442. [Link]

  • Organic Syntheses. Homophthalic acid and anhydride. Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 34, p.51 (1954). [Link]

  • Umeda, R., et al. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles, 91(11), 2172-2179. [Link]

  • Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Abid, M., et al. (2006). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5522-o5523. [Link]

  • Xiang, L., et al. (2020). Isocoumarin formation by heterologous gene expression and modification by host enzymes. Organic & Biomolecular Chemistry, 18(4), 657-660. [Link]

  • Supuran, C. T., et al. (2022). Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-753. [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Advances, 13(12), 8049-8089. [Link]

  • PubChem. 2-carboxymethyl-5-methoxy-benzoic acid. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2305423, this compound. Retrieved January 18, 2026 from [Link].

Sources

Analytical Methods for the Quantification of 2-(Carboxymethyl)-5-methoxybenzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the quantitative determination of 2-(Carboxymethyl)-5-methoxybenzoic acid. Recognizing the critical need for accurate and reliable quantification in pharmaceutical development and quality control, this document details two primary analytical approaches: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines. This guide offers detailed, step-by-step experimental procedures, data presentation, and the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a key organic molecule with potential applications in pharmaceutical and chemical research. Accurate quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and stability testing. The presence of two carboxylic acid groups and a chromophoric benzene ring makes this molecule amenable to standard analytical techniques. This application note describes the development and validation of analytical methods designed to deliver precise and accurate quantification of this compound in various matrices.

The methodologies presented are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring the reliability and reproducibility of the results.[1][2][3][4]

Primary Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary recommended technique for routine quantification and stability assessment. This method is designed to separate the parent compound from its potential degradation products, ensuring specificity.[5][6]

Rationale for Method Selection
  • Specificity: The chromatographic separation allows for the resolution of this compound from impurities and degradation products.

  • Robustness: RP-HPLC is a well-established and durable technique suitable for quality control environments.[7][8]

  • Accessibility: HPLC systems with UV detectors are widely available in analytical laboratories.

  • Cost-Effectiveness: This method generally has lower operational costs compared to mass spectrometry-based methods.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on UV spectrum of the analyte)
Injection Volume 10 µL

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a solid formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active ingredient. Disperse in a suitable solvent, sonicate for 15 minutes, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]

Method Validation Workflow

The following diagram outlines the logical workflow for the validation of the HPLC-UV method as per ICH Q2(R1) guidelines.[1][2][3][4]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Initial Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC Method Validation.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential.[5][10][11] Stress conditions should be applied to a solution of this compound to induce degradation.

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105 °C for 48 hours
Photolytic Degradation Solution exposed to ICH-compliant light source

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent peak.

Secondary Analytical Method: LC-MS/MS for High Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma), a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is recommended.[12][13][14]

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to nanogram per milliliter range, which is crucial for pharmacokinetic studies.[15]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.[13]

  • Reduced Matrix Effects: While matrix effects can be a challenge, they can be mitigated through appropriate sample preparation and the use of a stable isotope-labeled internal standard.[13]

Experimental Protocol

3.2.1. Instrumentation and Conditions

ParameterSpecification
LC System UHPLC system for fast and efficient separation
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Acetic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MRM Transitions To be determined by direct infusion of the analyte. A hypothetical transition would be m/z 210 -> 166 (loss of CO₂)
Internal Standard A stable isotope-labeled version of the analyte is ideal.

3.2.2. Sample Preparation from Plasma

A robust sample preparation method is critical to remove proteins and other interfering substances.[16][17][18]

Sample_Prep_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

Application Notes and Protocols: Strategic Derivatization of 2-(Carboxymethyl)-5-methoxybenzoic Acid for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic derivatization of 2-(Carboxymethyl)-5-methoxybenzoic acid, a dicarboxylic acid with potential applications in drug discovery and chemical biology. We provide an in-depth analysis of its chemical properties and the rationale for modifying its carboxylic acid moieties. The core of this document is a set of detailed, field-proven protocols for targeted derivatization, with a primary focus on the robust and versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. These methodologies are designed to facilitate the conjugation of this small molecule to a variety of reporters, linkers, and biomolecules, thereby enabling its use in a wide range of biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their experimental workflows.

Introduction: The Rationale for Derivatization

This compound (CAS 52962-25-1) is a small organic molecule characterized by the presence of two carboxylic acid groups with distinct chemical environments: an aliphatic carboxyl group and an aromatic carboxyl group directly attached to the benzene ring.[1][2][3][4] This structural feature presents both a challenge and an opportunity for its application in biological research. While the native molecule may possess inherent biological activity, its utility in assays such as immunoassays, fluorescence-based detection, and affinity purification is limited without modification.

Derivatization, or the chemical modification of a molecule, is a cornerstone of bioconjugation, enabling the covalent linkage of small molecules to proteins, nucleic acids, or reporter molecules like fluorophores and biotin.[5][6][7] For this compound, derivatization serves several critical purposes:

  • Introduction of Reporter Groups: Attaching fluorescent dyes or enzymes allows for the detection and quantification of the molecule's interactions with its biological targets.

  • Immobilization on Surfaces: Covalent attachment to solid supports, such as microarray slides or surface plasmon resonance (SPR) sensor chips, facilitates the study of binding kinetics.

  • Attachment of Affinity Tags: Conjugation with molecules like biotin enables efficient purification and detection through streptavidin-based systems.

  • Modulation of Pharmacokinetic Properties: In a therapeutic context, conjugation to polymers like polyethylene glycol (PEG) can enhance solubility and circulation time.[8]

The presence of two carboxylic acid groups on this compound necessitates a strategic approach to derivatization to control which group is modified, thereby ensuring the desired biological activity is retained and the conjugated molecule is structurally well-defined.

Chemical Properties and Reactivity Considerations

The two carboxylic acid groups of this compound exhibit differential reactivity due to their electronic and steric environments. The aromatic carboxylic acid is influenced by the electron-donating methoxy group and the electron-withdrawing effect of the benzene ring, while the aliphatic carboxylic acid has a pKa closer to that of a typical alkanoic acid. This difference in reactivity can be exploited for selective derivatization under carefully controlled reaction conditions.

PropertyValueSource
Molecular Formula C10H10O5[2][3][4][9]
Molecular Weight 210.18 g/mol [2][3][4][9]
CAS Number 52962-25-1[1][2][9][10]
Melting Point 188 °C[4]
Boiling Point 425.3±30.0 °C at 760 mmHg[4]

Core Derivatization Workflow: EDC/NHS Chemistry

The most prevalent and versatile method for derivatizing carboxylic acids for bioconjugation is through the use of carbodiimides, such as EDC, in combination with NHS or its water-soluble analog, Sulfo-NHS.[11][12][13] This "zero-length" crosslinking chemistry facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[12][13]

The reaction proceeds in two stages:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[12][14]

  • Formation of the NHS Ester and Amine Coupling: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[11][12][13][14][15]

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_stabilization_coupling Stabilization & Coupling Step (pH 7.0-8.5) Molecule 2-(Carboxymethyl)-5- methoxybenzoic acid (R-COOH) Intermediate O-acylisourea Intermediate (Unstable) Molecule->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Final Conjugate) NHSEster->Conjugate + Primary Amine Amine Primary Amine (e.g., Reporter, Linker)

Caption: EDC/NHS derivatization workflow for carboxylic acids.

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific applications and reporter molecules.

Protocol 1: Non-selective Derivatization of Both Carboxylic Acids with a Primary Amine-Containing Reporter

This protocol is suitable for applications where modification of either or both carboxylic acids is acceptable.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Primary amine-containing reporter molecule (e.g., amine-modified fluorophore, biotin-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES buffer (pH 4.7-6.0) for activation and 0.1 M Phosphate-buffered saline (PBS) (pH 7.2-8.0) for coupling.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve the primary amine-containing reporter molecule in the coupling buffer (PBS, pH 7.2-8.0).

  • Activation of Carboxylic Acids:

    • In a reaction vessel, dissolve this compound in the activation buffer (MES, pH 4.7-6.0).

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Add the dissolved primary amine-containing reporter molecule to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0, if necessary, using a dilute base.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC to separate the derivatized product from unreacted starting materials and byproducts.

    • Collect fractions and confirm the identity of the product using mass spectrometry.

Protocol 2: Selective Derivatization of the Aliphatic Carboxylic Acid

This protocol aims to exploit the potential for higher reactivity of the aliphatic carboxyl group under specific conditions. This is often achieved by using a lower pH for the activation step, which can favor the protonation state of the aromatic carboxyl group, rendering it less reactive.

Materials:

  • Same as Protocol 1.

Procedure:

  • Dissolve Reactants:

    • Prepare solutions of the reactants as described in Protocol 1.

  • Selective Activation:

    • Dissolve this compound in the activation buffer (MES, pH 4.5-5.0). The slightly more acidic pH is intended to increase the selectivity for the aliphatic carboxyl group.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS). Using a smaller excess of activating agents can also enhance selectivity.

    • Incubate for 15-20 minutes at room temperature.

  • Coupling Reaction:

    • Proceed with the coupling reaction as described in Protocol 1.

  • Quenching and Purification:

    • Follow the quenching and purification steps as outlined in Protocol 1. A thorough characterization by NMR or mass spectrometry is crucial to confirm the site of derivatization.

Data Presentation and Quality Control

The success of the derivatization reaction should be monitored and validated.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC Monitor reaction progress and purify the final product.A new peak corresponding to the conjugate with a different retention time from the starting materials.
Mass Spectrometry (MS) Confirm the identity of the derivatized product.The observed mass should match the calculated mass of the expected conjugate.
Nuclear Magnetic Resonance (NMR) Determine the site of derivatization (for selective reactions).Chemical shifts in the NMR spectrum will indicate which carboxyl group has been modified.

Applications in Biological Assays

The derivatized this compound can be employed in a variety of biological assays:

  • Fluorescence-based Assays: Conjugation with a fluorophore allows for the visualization of the molecule's localization in cells via fluorescence microscopy or for quantifying its binding to a target protein in a fluorescence polarization assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The molecule can be immobilized on an ELISA plate, and its interaction with a target protein can be detected using a specific antibody.

  • Surface Plasmon Resonance (SPR): Covalently attaching the molecule to an SPR sensor chip enables the real-time measurement of binding kinetics with a target analyte.[5]

  • Affinity Chromatography: Immobilizing the molecule on a solid support allows for the purification of its binding partners from a complex biological sample.

Assay_Applications cluster_assays Biological Assay Applications Molecule Derivatized This compound Fluorescence Fluorescence Microscopy Fluorescence Polarization Molecule->Fluorescence Fluorophore Conjugate ELISA ELISA Molecule->ELISA Immobilized on Plate SPR Surface Plasmon Resonance (SPR) Molecule->SPR Immobilized on Sensor Chip Affinity Affinity Chromatography Molecule->Affinity Immobilized on Resin

Caption: Applications of derivatized small molecules in biological assays.

Conclusion

The derivatization of this compound is a critical step in unlocking its full potential for a wide range of biological assays. The EDC/NHS-mediated coupling to primary amines is a robust and well-established method for this purpose. By carefully selecting the reaction conditions and the nature of the reporter or linker molecule, researchers can generate valuable tools for studying biological systems. The protocols and principles outlined in this guide provide a solid foundation for the successful derivatization of this and other dicarboxylic acids for applications in drug discovery and chemical biology.

References

  • Vertex AI Search. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy.
  • ResearchGate. (2021).
  • ChemPep.
  • MDPI. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Wikipedia.
  • ResearchGate. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • BenchChem. (2025).
  • BenchChem. Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers.
  • Longdom Publishing.
  • Bio-Synthesis, Inc.
  • ChemicalBook. (2025). 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID | 52962-25-1.
  • Bangs Laboratories, Inc.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • BenchChem. (2025).
  • PubChem. 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Sigma-Aldrich. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID AldrichCPR.
  • ChemicalBook. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis.
  • PubChemLite. 2-carboxymethyl-5-methoxy-benzoic acid (C10H10O5).
  • ECHEMI.
  • Sigma-Aldrich. 2-carboxymethyl benzoic acid.
  • e-Repositori UPF. (2018). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva.

Sources

Application Notes & Protocols: The Role of 2-(Carboxymethyl)-5-methoxybenzoic Acid in Advanced Photographic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of photographic materials, particularly non-traditional imaging systems, continues to evolve with the introduction of specialized organic molecules designed to enhance performance, stability, and image quality. Among these is 2-(Carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1), a dicarboxylic acid derivative with a unique substitution pattern. While not a component of conventional wet-processed silver halide films, this compound has found a specific and critical application in the formulation of heat-developable photographic films , where it contributes significantly to improving storage stability.[1] This guide provides a comprehensive overview of the theoretical basis for its function and a detailed protocol for its application in the laboratory setting, aimed at researchers and scientists in materials science and imaging technology.

Part 1: Theoretical Framework and Mechanism of Action

Overview of Heat-Developable Photographic Systems

Heat-developable, or thermographic, imaging systems represent a departure from traditional wet-chemical processing. These materials contain all the necessary components for image formation within a single layer, including a light-insensitive silver salt (commonly a long-chain fatty acid salt like silver behenate), a light-sensitive silver halide, a reducing agent, and a binder. The imaging process is initiated by exposure to light, which forms a latent image in the silver halide crystals. The image is then rendered visible by the application of heat (typically 100-150°C), which triggers a redox reaction between the silver salt and the reducing agent, catalyzed by the latent image specks. This process selectively forms metallic silver in the exposed areas.

A primary challenge in designing such systems is preventing premature thermal development or "fogging" during storage, especially under fluctuating ambient temperatures. This is where stabilizing agents play a crucial role.

Hypothesized Role of this compound

The molecular structure of this compound is key to its function as a stabilizer. It contains two key functional moieties: two carboxylic acid groups and a methoxy-substituted aromatic ring.

  • Silver Ion Chelation and Stabilization: The two carboxylic acid groups are positioned to act as a bidentate chelating agent for silver ions (Ag⁺). In the thermographic material, mobile silver ions can contribute to spontaneous, non-imagewise reduction, leading to fog. By chelating these free silver ions, this compound effectively sequesters them, raising the energy barrier for the reduction reaction. This complexation is reversible, and upon heating to development temperatures, the silver ions are released to participate in the imagewise development process. This stabilizing action is critical for enhancing the shelf-life and storage stability of the unexposed material.

  • Image Toning and Morphology: The aromatic ring structure can adsorb onto the surface of the developing silver particles. This interaction can modify the morphology of the metallic silver formed during thermal development, influencing the final image tone (e.g., shifting it from a brownish hue to a more neutral black) and improving image density and sharpness.

The diagram below illustrates the proposed stabilizing mechanism.

G cluster_0 Before Thermal Development (Storage) cluster_1 During Thermal Development (Heat Applied) Ag_ion Free Ag⁺ Ion (Instability Source) Complex Stable Ag⁺-Stabilizer Complex Ag_ion->Complex Chelation Stabilizer 2-(Carboxymethyl)-5- methoxybenzoic Acid Stabilizer->Complex Complex_heated Stable Ag⁺-Stabilizer Complex Released_stabilizer Released Stabilizer Complex_heated->Released_stabilizer Released_Ag Released Ag⁺ Complex_heated->Released_Ag Heat-induced dissociation Reducing_agent Reducing Agent Ag_metal Metallic Silver (Image) Reducing_agent->Ag_metal Reduction Released_Ag->Ag_metal workflow A Step 1: Prepare Sodium Behenate Solution C Step 3: Precipitate Silver Behenate/Halide Dispersion A->C B Step 2: Prepare Silver Nitrate & Halide Solution B->C D Step 4: Wash and Isolate Silver Salt C->D F Step 6: Homogenize Silver Salt into Binder Solution D->F E Step 5: Prepare Binder Solution (PVB in Toluene/MEK) E->F G Step 7: Add Stabilizer & Reducing Agent Solutions F->G H Step 8: Final Mixing and Filtration G->H I Step 9: Coat onto PET Film H->I J Step 10: Dry, Develop, and Analyze I->J

Sources

Application Notes and Protocols: Amide Bond Formation with 2-(Carboxymethyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of an amide bond is arguably one of the most fundamental and frequently employed transformations in modern organic synthesis, underpinning the construction of peptides, pharmaceuticals, and advanced materials. While the direct condensation of a carboxylic acid and an amine is thermodynamically feasible, it is kinetically slow and often requires harsh conditions. Consequently, a vast array of "coupling reagents" has been developed to facilitate this transformation under mild conditions by activating the carboxylic acid component.[1][2]

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of amides using 2-(Carboxymethyl)-5-methoxybenzoic acid. As a dicarboxylic acid, this substrate presents unique challenges and opportunities related to chemoselectivity. We will explore the mechanistic underpinnings of the reaction, strategies for controlling mono- versus di-amidation, and robust protocols for synthesis, purification, and characterization.

Chemical Principles and Mechanistic Insights

The most prevalent strategy for amide bond formation involves the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with activating additives.[2][3]

The Carbodiimide Pathway

The general mechanism for carbodiimide-mediated coupling proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent, effectively converting the hydroxyl of the carboxylic acid into a good leaving group.[4][5]

  • Nucleophilic Attack: The amine then performs a nucleophilic attack on the carbonyl carbon of the O-acylisourea intermediate.

  • Amide Formation and Byproduct Release: The tetrahedral intermediate collapses to form the stable amide bond and releases a soluble urea derivative (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU, in the case of EDC), which can typically be removed during an aqueous workup.[3][6]

Suppressing Side Reactions: The Role of Additives

The O-acylisourea intermediate, while reactive, is also unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the desired reaction pathway.[5][7] Furthermore, for chiral carboxylic acids, this intermediate is prone to racemization. To mitigate these issues, additives such as N-hydroxybenzotriazole (HOBt) or its derivatives are frequently included.[6][8]

The additive intercepts the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-ester. This active ester is less susceptible to rearrangement and racemization. The amine then reacts with the HOBt-ester to yield the final amide with higher purity and yield.[6]

G cluster_activation Activation Phase cluster_side_reaction Side Reaction cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) O_acyl O-acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC N_acyl N-acylurea (Byproduct) O_acyl->N_acyl Undesired Rearrangement Amide Amide Product O_acyl->Amide + Amine (R'-NH2) (Direct Path) HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt (Suppresses Side Reaction) Amine Amine (R'-NH2) Urea Urea Byproduct HOBt HOBt (Additive) HOBt_ester->Amide + Amine (R'-NH2)

Caption: Carbodiimide (EDC) mediated amide coupling mechanism.

The Challenge of Selectivity with this compound

This substrate contains two distinct carboxylic acid functional groups: an aryl carboxylic acid (attached to the benzene ring) and an alkyl carboxylic acid (part of the carboxymethyl group). Their differing electronic and steric environments result in different reactivities.

  • Acidity (pKa): The benzoic acid moiety is generally more acidic than the acetic acid moiety due to the electron-withdrawing nature of the aromatic ring.

  • Steric Hindrance: The benzoic acid is sterically more hindered than the terminal carboxymethyl group.

In carbodiimide couplings, both factors are at play. While the more acidic proton is removed faster in acid-base reactions, the activation step involves the nucleophilic attack of the neutral carboxylic acid oxygen onto the coupling reagent. Often, the less sterically hindered carboxyl group reacts preferentially. Therefore, it is plausible that the carboxymethyl group is the more reactive site for mono-amidation under kinetically controlled conditions.

Ultimately, the reaction outcome can be directed by controlling the stoichiometry of the reagents.

  • For Mono-amidation: Use of approximately one equivalent of the amine relative to the dicarboxylic acid will favor the formation of the mono-amide at the more reactive site.

  • For Di-amidation: Use of excess amine (>2 equivalents) and coupling reagent will drive the reaction to completion, forming the diamide.[9]

Experimental Design and Reagent Selection

A successful amidation reaction depends on the careful selection of reagents and conditions.

Reagent ClassRecommended ChoicesRationale & Key Considerations
Coupling Agent EDC (Water-soluble), DCC, DICEDC is preferred for ease of purification, as its urea byproduct is water-soluble and easily removed.[2][3] DCC and DIC are also highly effective, but their urea byproducts are organic-soluble and must be filtered.
Additive HOBt (1-Hydroxybenzotriazole), HOAtHOBt is a cost-effective and highly efficient additive for suppressing racemization and N-acylurea formation.[8]
Base DIPEA (Diisopropylethylamine), TEA (Triethylamine)A non-nucleophilic organic base is required to neutralize the ammonium salts formed during the reaction, driving the equilibrium towards the product.[10]
Solvent DMF (Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran)Anhydrous aprotic solvents are essential to prevent hydrolysis of the coupling agent and activated intermediates. DMF is excellent for dissolving a wide range of substrates.[11]

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. EDC and other coupling reagents are potential sensitizers.[12]

Protocol 1: Synthesis of the Mono-Amide

This protocol is optimized for the selective formation of the mono-amide by limiting the amount of the amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl, anhydrous MgSO₄, silica gel)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-amide product.[13]

Protocol 2: Synthesis of the Di-Amide

This protocol is designed to form the diamide by using an excess of the amine and coupling reagents.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.5 equiv)

  • EDC·HCl (2.5 equiv)

  • HOBt (2.5 equiv)

  • DIPEA (5.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (2.5 equiv), and the amine (2.5 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Activation & Base: Add EDC·HCl (2.5 equiv) followed by the dropwise addition of DIPEA (5.0 equiv).

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the mono-amide intermediate and starting material.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the pure di-amide product.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Acid, Amine, HOBt in Anhydrous DMF B Cool to 0 °C A->B C Add EDC & DIPEA B->C D Warm to RT, Stir 12-24h C->D E Monitor by TLC/LC-MS D->E F Aqueous Quench E->F G Solvent Extraction & Washes F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I Product Pure Amide Product I->Product

Caption: General experimental workflow for amide synthesis.

Product Characterization

Confirming the identity and purity of the synthesized amide is critical. A combination of spectroscopic methods should be employed.

TechniqueKey Observables for Successful Amidation
¹H NMR Disappearance of the broad carboxylic acid -OH proton signal (typically >10 ppm).Appearance of a new amide N-H proton signal (typically 6-9 ppm, can be broad).[14][15]Characteristic shifts in protons adjacent to the newly formed amide bond.
¹³C NMR Appearance of the amide carbonyl carbon signal (typically 165-175 ppm).[16]Shift of the carboxylic acid carbonyl signal upon conversion.
FT-IR Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).Appearance of the N-H stretch (for primary/secondary amides, ~3100-3500 cm⁻¹).Appearance of the strong Amide I (C=O stretch) band (~1630-1690 cm⁻¹) and Amide II (N-H bend) band (~1510-1570 cm⁻¹).[17]
Mass Spec. Observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the desired amide product.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagent (hydrolyzed).Wet solvent or reagents.Insufficient base.Poorly nucleophilic amine.Use fresh, high-purity coupling reagents.Ensure all glassware is flame-dried and use anhydrous solvents.Increase equivalents of base.Increase reaction temperature or time; consider a more potent coupling agent like HATU.[6]
Starting Material Remains Insufficient equivalents of coupling reagent or amine.Reaction time too short.Increase equivalents of the deficient reagent.Extend the reaction time and monitor by TLC/LC-MS.
Formation of N-acylurea Byproduct Reaction run without an additive like HOBt.Slow reaction with the amine allows for rearrangement.Always include HOBt or a similar additive in the reaction mixture.[7]Ensure the amine is added early in the procedure as outlined.
Difficulty in Purification Urea byproduct from DCC/DIC co-elutes with the product.Product is highly polar.If using DCC/DIC, filter the crude reaction mixture before work-up. Switch to EDC for water-soluble byproduct removal.Consider reversed-phase chromatography or recrystallization for polar products.[13][18]

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry.

  • IsleChem. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. IsleChem.

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia.

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.

  • Al-Masum, M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH.

  • BenchChem. (n.d.). Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. BenchChem.

  • Al-Masum, M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.

  • Sciencemadness Discussion Board. (2014). Amide handling precautions?. Sciencemadness.

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate.

  • Ozaki, Y., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry.

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry.

  • Google Patents. (n.d.). Purification of amide compound - US7102032B2. Google Patents.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • ResearchGate. (2015). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. ResearchGate.

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.

  • Macromolecules. (n.d.). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). ACS Publications.

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis.

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry.

  • 大学化学. (n.d.). 1 H NMR Spectrum of Amide Compounds. 大学化学.

  • Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Chemical and Pharmaceutical Research.

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.

  • Klauck, F. J. R., et al. (2018). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH.

  • ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. ResearchGate.

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy.

  • ResearchGate. (n.d.). Methods for amide bond synthesis. ResearchGate.

  • Molecules. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH.

  • Chemistry Letters. (n.d.). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic.

  • Jack Westin. (n.d.). Synthesis of Amides. Jack Westin.

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Application Notes and Protocols: Chelation Properties of 2-(Carboxymethyl)-5-methoxybenzoic Acid with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the chelation properties of 2-(Carboxymethyl)-5-methoxybenzoic acid (CMBA). This document outlines the theoretical framework for CMBA's interaction with metal ions, detailed protocols for experimental validation, and potential applications. The methodologies described herein are designed to be self-validating, ensuring rigorous and reproducible results.

Introduction to this compound (CMBA)

This compound (CMBA) is a dicarboxylic acid derivative of anisic acid. Its molecular structure, featuring two carboxyl groups and a methoxy ether group, suggests a strong potential for forming stable complexes with a variety of metal ions. The spatial arrangement of these functional groups allows for the formation of five- or six-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes. Understanding the chelation properties of CMBA is crucial for its potential applications in areas such as targeted drug delivery, environmental remediation, and as a novel contrast agent in medical imaging.

The presence of both a flexible carboxymethyl arm and a more rigid benzoic acid moiety provides a unique scaffold for selective metal ion coordination. The methoxy group, while a weaker donor than the carboxylates, may also participate in coordination, further influencing the stability and geometry of the metal complexes.

Theoretical Framework of CMBA Chelation

The chelation of metal ions by CMBA is primarily driven by the interaction between the positively charged metal ion and the lone pairs of electrons on the oxygen atoms of the carboxyl and methoxy groups. The formation of multiple bonds between the ligand and a single central metal ion results in a thermodynamically stable cyclic compound known as a chelate.

Proposed Coordination Modes

Based on the structure of CMBA, several coordination modes with a metal ion (Mⁿ⁺) are plausible. The most likely involve the two carboxylate groups, which can act as bidentate or bridging ligands. The ether oxygen of the methoxy group may also participate in coordination, particularly with harder metal ions.

cluster_0 Bidentate Chelation cluster_1 Tridentate Chelation M Mⁿ⁺ O1 O M->O1 O2 O M->O2 C1 C O1->C1 C1->O2 C2 C C1->C2 R Ligand Backbone C2->R M2 Mⁿ⁺ O3 O M2->O3 O4 O M2->O4 O5 O M2->O5 C3 C O3->C3 C3->O4 C4 C C3->C4 R2 Ligand Backbone C4->R2 R2->O5

Figure 1: Proposed bidentate and tridentate chelation modes of CMBA with a metal ion (Mⁿ⁺).

Experimental Protocols for Characterizing CMBA-Metal Ion Interactions

A multi-faceted approach is recommended to fully characterize the chelation properties of CMBA. The following protocols provide a robust framework for determining the stoichiometry, stability constants, and thermodynamic profile of CMBA-metal complexes.

Protocol 1: Synthesis and Purification of CMBA

A reliable synthesis and purification protocol is the foundation for accurate chelation studies. A common synthetic route involves the carboxymethylation of 5-methoxybenzoic acid.

Materials:

  • 5-methoxybenzoic acid

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • pH meter

Procedure:

  • Dissolve 5-methoxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of chloroacetic acid while stirring vigorously.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold distilled water.

  • Recrystallize the product from an ethanol/water mixture to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added.

Equipment:

  • Autotitrator or a high-precision pH meter with a combination electrode

  • Thermostated reaction vessel

  • Microburette

Reagents:

  • Standardized solution of CMBA (approx. 1 mM)

  • Standardized solution of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)

  • Carbonate-free solution of a strong base (e.g., NaOH or KOH)

  • Background electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

Procedure:

  • Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • In the thermostated vessel, prepare solutions with varying metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5).

  • Titrate the solutions with the standardized base, recording the pH after each addition.

  • Analyze the resulting titration curves using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of CMBA and the stability constants of the metal-CMBA complexes.

Data Analysis Workflow:

A Potentiometric Titration Data (Volume of Titrant vs. pH) B Data Processing Software (e.g., HYPERQUAD) A->B C Protonation Constants (Ka) of CMBA B->C D Stability Constants (log β) of Metal-CMBA Complexes B->D

Figure 2: Workflow for the analysis of potentiometric titration data.

Protocol 3: Spectroscopic Characterization using UV-Vis and Fluorescence Spectroscopy

Spectroscopic methods can provide valuable information about the formation and stoichiometry of metal-CMBA complexes.

UV-Vis Spectroscopy:

  • Prepare a series of solutions with a constant concentration of CMBA and varying concentrations of the metal ion.

  • Record the UV-Vis spectrum of each solution.

  • Analyze the changes in the absorbance spectrum to determine the stoichiometry of the complex using methods such as Job's plot or the mole-ratio method.

Fluorescence Spectroscopy:

  • If CMBA or its metal complexes are fluorescent, monitor the changes in fluorescence intensity or emission wavelength upon complexation.

  • These changes can be used to calculate binding constants and to study the kinetics of complex formation.

Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Procedure:

  • A solution of the metal ion is placed in the sample cell of the calorimeter.

  • A solution of CMBA is loaded into the injection syringe.

  • A series of small injections of the CMBA solution are made into the sample cell.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Table 1: Hypothetical Thermodynamic Data for CMBA-Metal Ion Interactions at 25°C

Metal IonStoichiometry (n)Binding Affinity (Kₐ, M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Cu²⁺11.5 x 10⁶-8.5-2.1-10.6
Zn²⁺18.0 x 10⁴-4.2-2.5-6.7
Fe³⁺12.3 x 10⁸-11.3-3.4-14.7
Ca²⁺15.2 x 10³-1.8-3.3-5.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Applications

The chelation properties of CMBA open up possibilities for its use in various scientific and industrial applications.

  • Drug Delivery: CMBA could be used to encapsulate metal-based drugs, improving their stability and bioavailability.

  • Environmental Remediation: The ability of CMBA to bind to heavy metal ions suggests its potential use in the removal of toxic metals from contaminated water.

  • Contrast Agents for MRI: Chelates of paramagnetic metal ions (e.g., Gd³⁺) with CMBA could be explored as potential contrast agents for magnetic resonance imaging.

Conclusion

This compound presents a promising scaffold for the development of novel chelating agents. The protocols and theoretical framework provided in these application notes offer a comprehensive guide for the detailed characterization of its metal-binding properties. Rigorous experimental work, following the methodologies outlined, will be crucial in unlocking the full potential of this compound in various fields of research and development.

References

  • Potentiometric and Spectroscopic Studies of Complex Formation between 1,10-Phenanthroline and Some Metal Ions. Journal of the Serbian Chemical Society.[Link]

  • A review on the synthesis and reactions of substituted benzoic acids. Organic & Biomolecular Chemistry.[Link]

  • Isothermal Titration Calorimetry in Drug Design. Annual Review of Biophysics.[Link]

  • HYPERQUAD2013: a program for the determination of stability constants. Protonic Software.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to navigate the complexities of this synthesis.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that can arise during the synthesis of this compound, particularly when following a common route involving the hydrolysis of a diester precursor like methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.

Problem 1: Low Yield of Final Product

Symptom: After acidification and filtration, the isolated mass of this compound is significantly lower than the theoretical yield.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The diester starting material may not have been fully hydrolyzed. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the base (e.g., sodium hydroxide).

    • Causality: Saponification is a nucleophilic acyl substitution reaction. The rate is dependent on the concentration of both the ester and the nucleophile (hydroxide ions), as well as the temperature. Steric hindrance around the ester groups can also slow the reaction.

    • Troubleshooting Steps:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The starting diester will be less polar than the final diacid product.

      • Increase reaction time or temperature: If the reaction is sluggish, consider increasing the temperature to the recommended 60°C or extending the reaction time beyond the initial 5 hours.[1]

      • Ensure sufficient base: Use a molar excess of sodium hydroxide to drive the reaction to completion. A common protocol suggests using approximately 5 equivalents of NaOH.[1]

  • Product Loss During Workup: The diacid product has some solubility in water, and significant amounts can be lost if not handled correctly during the aqueous workup.

    • Causality: The solubility of carboxylic acids in water is pH-dependent. While the diacid precipitates upon acidification, some will remain dissolved in the aqueous phase.

    • Troubleshooting Steps:

      • Ensure complete precipitation: Acidify the aqueous layer to a pH of 2 to minimize the solubility of the diacid.[1] Use a pH meter for accuracy.

      • Cool the solution: After acidification, cool the mixture in an ice bath to further decrease the solubility of the product before filtration.

      • Minimize washing volume: Wash the filtered solid with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

Problem 2: Oily or Gummy Precipitate Instead of a Crystalline Solid

Symptom: Upon acidification, the product separates as a sticky oil or a gummy solid that is difficult to filter and handle.

Potential Causes and Solutions:

  • Presence of Impurities: The presence of unreacted starting material or partially hydrolyzed mono-ester can act as an impurity that disrupts the crystal lattice of the final product.

    • Causality: Crystalline solids are characterized by a highly ordered arrangement of molecules. Impurities that do not fit well into this lattice can inhibit crystallization, leading to the formation of an amorphous solid or oil.

    • Troubleshooting Steps:

      • Ensure complete hydrolysis: As with low yield, confirm the complete consumption of the starting material by TLC before proceeding to the workup.

      • Purification of the crude product: If an oily product is obtained, it may be necessary to purify it. Recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) can be effective.

  • Incorrect pH during Precipitation: If the pH is not sufficiently low, the product may exist as a mixture of the diacid and its monosodium salt, which can be oilier and more water-soluble.

    • Troubleshooting Steps:

      • Verify final pH: Double-check the pH of the aqueous solution after acidification to ensure it is at or below 2.

Problem 3: Difficulty in Purification

Symptom: The crude product is difficult to purify by standard methods like recrystallization, and analytical data (e.g., NMR, melting point) indicate the presence of impurities.

Potential Causes and Solutions:

  • Formation of Side Products: Depending on the overall synthetic route, side reactions can introduce impurities that are structurally similar to the desired product, making separation challenging. For instance, in syntheses starting from m-methoxybenzoic acid, bromination can lead to isomers.[2]

    • Causality: The directing effects of the methoxy and carboxyl groups on the aromatic ring can lead to the formation of different regioisomers during electrophilic substitution reactions.

    • Troubleshooting Steps:

      • Optimize reaction conditions: In precursor synthesis steps, carefully control the temperature, reaction time, and stoichiometry of reagents to minimize the formation of side products.

      • Chromatographic purification: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A polar solvent system, such as ethyl acetate/hexanes with a small amount of acetic acid, is a good starting point for separating carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective route involves the hydrolysis of a diester precursor, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. This reaction is typically carried out using a base like sodium hydroxide in a methanol/water solvent system, followed by acidification to precipitate the diacid product.[1]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (210.18 g/mol ).[3]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product and quantify any impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices are essential.

  • Handling Sodium Hydroxide: Sodium hydroxide is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acidification: The acidification step using strong acids like hydrochloric acid should be performed in a well-ventilated fume hood. The reaction is exothermic, so the acid should be added slowly, especially if it is concentrated.

  • Solvent Handling: Organic solvents like methanol and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Experimental Protocol: Hydrolysis of Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

  • Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the starting diester (e.g., 9.4 g, 0.038 mol) in methanol (200 ml) in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (8 g, 0.2 mol) in water (160 ml) and add it to the methanol solution.

  • Heat the reaction mixture to 60°C and stir for 5 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • After completion, remove most of the methanol under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with dichloromethane (2 x 60 ml) to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2 with hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the precipitated solid using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water.

  • Dry the solid to obtain this compound. A pale yellow solid with a yield of around 90% is expected.[1]

Visualization of the Synthetic Workflow

SynthesisWorkflow start_material Methyl 2-((methoxycarbonyl)methyl)- 5-methoxybenzoate hydrolysis Hydrolysis (NaOH, MeOH/H2O, 60°C) start_material->hydrolysis workup Aqueous Workup hydrolysis->workup 1. Remove MeOH 2. DCM Wash acidification Acidification (HCl, pH 2) workup->acidification product This compound acidification->product Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₀H₁₀O₅[3]
Molecular Weight210.18 g/mol [3]
Typical Starting MaterialMethyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate[1]
Key ReagentsNaOH, HCl[1]
Reaction Temperature60°C[1]
Reaction Time5 hours[1]
Expected Yield~90%[1]

References

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling 2-(Carboxymethyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 2-(Carboxymethyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of amide and ester derivatives of this versatile building block.

Introduction: The Challenge of Selective Coupling

This compound presents a unique synthetic challenge due to the presence of two carboxylic acid groups with differing reactivity. The aliphatic carboxylic acid of the carboxymethyl group is generally more reactive than the aromatic carboxylic acid. Achieving selective coupling at one of these sites requires a nuanced understanding of reaction kinetics and the careful selection of reagents and conditions. This guide will walk you through troubleshooting common issues and provide robust protocols to achieve your desired mono- or di-substituted products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not seeing any formation of my desired amide/ester product, or the yield is very low. What are the likely causes and how can I improve it?

Answer:

Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine or alcohol is often slow and inefficient due to the formation of a non-reactive ammonium or oxonium salt.[1][2] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[1][3]

    • Troubleshooting:

      • Choice of Coupling Agent: Ensure you are using an appropriate coupling agent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are common choices.[1][4] For more challenging couplings, consider using more powerful phosphonium-based reagents like PyBOP or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .[4][5] HATU is particularly effective for sterically hindered substrates.[6]

      • Use of Additives: The efficiency of carbodiimide coupling agents can be significantly improved by the addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .[7] These additives react with the activated carboxylic acid to form a more stable active ester intermediate, which is less susceptible to hydrolysis and side reactions.[8][9]

      • Reaction pH: For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH of 4.5-6.0.[8][10] This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) are generally preferred.[2][11][12] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[8]

      • Temperature: Most coupling reactions are performed at room temperature.[1] However, for slow reactions, gentle heating may be beneficial. Conversely, to minimize side reactions like racemization, cooling the reaction to 0°C, especially during the activation step, is recommended.[2][7]

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended periods to reach completion.

  • Reagent Quality and Stoichiometry:

    • Troubleshooting:

      • Reagent Purity: Ensure all reagents, especially the coupling agent and the amine/alcohol, are of high purity and are not degraded. Carbodiimides can be sensitive to moisture.

      • Stoichiometry: A common starting point is to use a slight excess of the coupling agent (1.1-1.5 equivalents) and the amine/alcohol (1.0-1.2 equivalents) relative to the carboxylic acid.

Issue 2: Formation of Di-substituted Byproduct

Question: My main product is the desired mono-substituted compound, but I am also observing a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?

Answer:

Achieving mono-substitution on a dicarboxylic acid like this compound requires exploiting the inherent reactivity difference between the aliphatic and aromatic carboxylic acids.

  • Controlling Stoichiometry:

    • Troubleshooting:

      • Limiting the Amine/Alcohol: Use the amine or alcohol as the limiting reagent (0.8-0.95 equivalents). This will favor the formation of the mono-substituted product as there will not be enough of the nucleophile to react with both carboxylic acid groups.

  • Reaction Conditions:

    • Troubleshooting:

      • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can enhance selectivity. The more reactive aliphatic carboxylic acid will react faster at lower temperatures, while the reaction at the less reactive aromatic site will be significantly slower.

      • Shorter Reaction Time: Carefully monitor the reaction and quench it once the desired mono-substituted product is formed, before significant formation of the di-substituted product occurs.

  • Protecting Group Strategy:

    • Troubleshooting:

      • For ultimate control and to exclusively obtain the product substituted at a specific carboxylic acid, a protecting group strategy is the most robust approach.[13][14][15]

        • Selective Protection: Protect one of the carboxylic acids. For instance, the aromatic carboxylic acid can be selectively protected as a benzyl ester.[16]

        • Coupling Reaction: Perform the coupling reaction on the free aliphatic carboxylic acid.

        • Deprotection: Remove the protecting group to yield the desired mono-substituted product.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my desired product from the starting materials and reaction byproducts. What are the best purification strategies?

Answer:

Purification of amide and ester products often requires a combination of techniques.

  • Work-up Procedure:

    • Troubleshooting:

      • Aqueous Wash: After the reaction is complete, a series of aqueous washes can remove many impurities.

        • An acidic wash (e.g., dilute HCl) will remove unreacted amine and basic byproducts.

        • A basic wash (e.g., saturated NaHCO3) will remove unreacted carboxylic acid.

        • A brine wash will help to remove residual water from the organic layer.

  • Removal of Coupling Agent Byproducts:

    • Troubleshooting:

      • DCC Byproduct: The N,N'-dicyclohexylurea (DCU) byproduct from DCC coupling is often insoluble in many organic solvents and can be removed by filtration.[17]

      • EDC Byproduct: The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.[7]

  • Chromatography and Recrystallization:

    • Troubleshooting:

      • Column Chromatography: Flash column chromatography on silica gel is a powerful technique for separating compounds with different polarities.[4]

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[18]

Issue 4: Ambiguous Product Characterization

Question: I have isolated a product, but I am unsure if the coupling occurred at the aliphatic or the aromatic carboxylic acid. How can I definitively determine the structure?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation in this case.

  • ¹H NMR Spectroscopy:

    • Key Signals to Analyze:

      • Methylene Protons (-CH₂-COOH): The chemical shift of the methylene protons adjacent to the carboxylic acid will be different depending on whether it is a free acid or an amide/ester. In the starting material, these protons will have a specific chemical shift. Upon conversion to an amide or ester, this chemical shift will likely change.

      • Aromatic Protons: The chemical shifts and coupling patterns of the protons on the aromatic ring can also be affected by the substitution at the aromatic carboxylic acid.

      • Carboxylic Acid Protons (-COOH): The carboxylic acid protons typically appear as broad singlets at a high chemical shift (around 10-13 ppm).[19] The presence or absence of one of these signals can indicate which group has reacted.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (C=O): The chemical shifts of the two carbonyl carbons will be distinct. Comparing the ¹³C NMR spectrum of your product to that of the starting material will show a shift in the carbonyl carbon that has undergone the coupling reaction.

  • Mass Spectrometry (MS):

    • While MS will confirm the molecular weight of your product, it may not be sufficient on its own to distinguish between the two possible isomers. However, fragmentation patterns in MS/MS experiments could potentially provide structural information.

Experimental Protocols

General Protocol for EDC/NHS Mediated Amide Coupling

This protocol provides a general starting point for the coupling of an amine to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add NHS and EDC: Add N-hydroxysuccinimide (NHS) (1.2 eq.) and then 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Add the Amine: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary Table
ReagentMolar Equivalents (Typical)Purpose
This compound1.0Starting material
Amine/Alcohol1.0 - 1.2Nucleophile for coupling
EDC1.1 - 1.5Carbodiimide coupling agent for carboxylic acid activation
NHS/HOBt1.1 - 1.5Additive to improve coupling efficiency and reduce side reactions
Base (e.g., DIPEA, Et₃N)1.0 - 2.0Often used with aminium/uronium-based coupling agents like HATU[4]
Solvent (e.g., DMF, DCM)-Anhydrous, aprotic solvent to facilitate the reaction

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_solutions1 Activation Issues cluster_solutions2 Condition Issues cluster_solutions3 Reagent Issues start Low or No Product Yield check_activation Is Carboxylic Acid Activation Sufficient? start->check_activation check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes coupling_agent Consider a more potent coupling agent (e.g., HATU). check_activation->coupling_agent additives Incorporate additives like NHS or HOBt. check_activation->additives pH_adjust Optimize pH for activation (4.5-6.0 for EDC). check_activation->pH_adjust check_reagents Are Reagents of Good Quality and Stoichiometry Correct? check_conditions->check_reagents Yes solvent Use anhydrous aprotic solvent (DMF, DCM). check_conditions->solvent temperature Optimize temperature (cool for selectivity, heat for slow reactions). check_conditions->temperature time Monitor reaction over time. check_conditions->time purity Ensure high purity of all reagents. check_reagents->purity stoichiometry Use a slight excess of coupling agent and nucleophile. check_reagents->stoichiometry

Caption: Troubleshooting flowchart for low product yield.

General Amide Coupling Reaction Mechanism

Amide_Coupling_Mechanism RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (O-acylisourea) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC) Amide R-CONH-R' (Amide Product) ActivatedEster->Amide + Amine Byproduct Byproduct (e.g., Urea) ActivatedEster->Byproduct Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of amide bond formation.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. Retrieved from [Link]

  • Arnott, E. A., & Planas, L. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858–1861. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • ResearchGate. (2012). Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines?. Retrieved from [Link]

  • Reddit. (2019). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Ghaffar, T., & Steglich, W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11959. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Vale, N., & Gouveia, M. J. (2017). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1561, 3–26. Retrieved from [Link]

  • Reddit. (2021). How does EDC/NHS coupling ACTUALLY work ?. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Dicarboxylic Aromatic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of dicarboxylic aromatic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and quantifying these often-polar compounds. The unique chemical nature of these analytes—possessing two carboxylic acid groups on an aromatic ring—presents specific chromatographic challenges, primarily related to ionization, peak shape, and resolution.

This resource provides in-depth, question-and-answer-based troubleshooting guides rooted in the fundamental principles of chromatography. Our goal is to empower you not just to solve problems, but to understand the underlying causes, leading to more robust and reliable methods.

Section 1: Peak Shape Problems

Poor peak shape is one of the most common issues in HPLC and can significantly compromise the accuracy and precision of quantification.[1] For dicarboxylic aromatic acids, the primary cause is often related to the ionization state of the analyte.

Q1: Why are my analyte peaks exhibiting significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem when analyzing acidic compounds like dicarboxylic aromatic acids.[2] This is typically a chemical issue related to secondary interactions within the column or improper mobile phase conditions.

Core Causality: The Role of pH and pKa

Dicarboxylic aromatic acids have two pKa values, one for each carboxylic acid group. If the mobile phase pH is too close to either pKa value, the analyte will exist as a mixture of ionized (deprotonated) and unionized (protonated) forms.[3] The unionized form is less polar and interacts more strongly with a reversed-phase (e.g., C18) stationary phase, while the ionized form is more polar and has less retention. This simultaneous existence of two forms with different retention behaviors leads to significant peak tailing.[3][4]

Troubleshooting Protocol:

  • Verify Analyte pKa Values: The first step is to know the pKa values of your target analytes. For common isomers like terephthalic acid and isophthalic acid, these values are critical for method development.

  • Adjust Mobile Phase pH: The most effective solution is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values.[3][5] For dicarboxylic acids, this means lowering the pH.

    • Action: Prepare a mobile phase with a buffered aqueous component at a pH of approximately 2.5-3.0. Formate or phosphate buffers are excellent choices for this range.[6] This low pH ensures that both carboxylic acid groups are fully protonated (unionized), leading to a single, well-retained species and a sharp, symmetrical peak.[4][6]

  • Check for Secondary Silanol Interactions: If peak tailing persists even at low pH, especially for basic compounds in your mixture, it may be due to interactions with exposed silanol groups on the silica-based column packing.[7]

    • Action: Use a modern, high-purity, end-capped column designed to minimize silanol activity.[7] Alternatively, adding a small amount of a competing base to the mobile phase can sometimes help, though pH control is the primary solution for acidic analytes.

  • Evaluate Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][7]

    • Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was a contributing factor.

AnalytepKa1pKa2Recommended Mobile Phase pH
Terephthalic Acid ~3.54[8][9]~4.46[9]2.5 - 2.8
Isophthalic Acid ~3.46[10][11]~4.46[11]2.5 - 2.8
Phthalic Acid ~2.95~5.412.5 - 2.8

Table 1: pKa values for common dicarboxylic aromatic acids and the recommended mobile phase pH range to ensure a single, protonated form for improved peak shape in reversed-phase HPLC.

Q2: My peaks are fronting. What is the cause?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can also indicate significant issues.

Core Causality:

  • Column Overload: This is a primary cause of fronting, especially at high concentrations.[2] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, appearing at the front of the peak.

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent that is much stronger (e.g., high percentage of organic solvent) than the mobile phase, it can cause the analyte to travel through the column too quickly at the point of injection, distorting the peak shape.

Troubleshooting Protocol:

  • Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the fronting is eliminated, the issue was column overload.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Section 2: Resolution and Retention Time Issues

Achieving consistent retention and adequate resolution, especially between isomers, is paramount for accurate quantification.

Q3: I can't resolve two dicarboxylic acid isomers. How can I improve the separation?

Separating structurally similar isomers, such as terephthalic and isophthalic acid, is a common challenge that requires optimizing chromatographic selectivity.[12]

Core Causality: Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. To improve resolution, you must change the chemistry of the separation.

Troubleshooting Workflow for Improving Resolution:

Caption: A workflow for systematically improving isomer resolution.

Step-by-Step Protocol for Resolution Optimization:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.[12][13] These solvents interact differently with analytes and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, which can alter selectivity for compounds with hydrogen bond donors/acceptors like carboxylic acids.[13]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step.[14]

    • Phenyl Columns: For aromatic acids, a phenyl stationary phase can provide alternative selectivity compared to a standard C18 column. The phenyl groups can engage in π-π interactions with the aromatic ring of the analytes, which can be highly effective for separating isomers.[15][16]

    • Polar-Embedded or Aqueous-Compatible Columns: For these polar analytes, columns with polar-embedded groups or those designed for use in highly aqueous mobile phases can also offer different selectivity and prevent phase collapse.[17]

  • Adjust the Gradient: If using a gradient method, make the gradient shallower (i.e., a slower increase in the organic solvent percentage over time).[18] This gives closely eluting compounds more time to separate.

  • Optimize Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[19] Increasing the column temperature can sometimes improve peak efficiency and may alter selectivity. Experiment with temperatures between 30°C and 50°C.

Q4: My retention times are drifting or shifting between runs. What should I check?

Unstable retention times are a critical issue for reliable peak identification and quantification. This problem usually points to a lack of system equilibrium or changes in the mobile phase.[20]

Core Causality: Retention time stability is directly linked to the consistency of the mobile phase composition, flow rate, and column temperature.[19] A change in any of these parameters will affect analyte retention.[20]

Systematic Checklist for Drifting Retention Times:

  • Column Equilibration: Is the column fully equilibrated before you start your analytical run?

    • Action: Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you are switching between methods with very different mobile phases, a longer equilibration time is necessary.[19]

  • Mobile Phase Preparation: Is your mobile phase stable and prepared correctly?

    • Action:

      • pH Drift: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) and that the pH is not drifting over time due to CO2 absorption from the air.[6][7] It is best practice to prepare fresh mobile phase daily.[3][19]

      • Evaporation: Keep mobile phase reservoirs covered to prevent the preferential evaporation of the more volatile organic solvent, which would change the mobile phase composition and increase retention times.[20]

  • Pump Performance and Leaks: Is the HPLC pump delivering a consistent flow rate and mobile phase composition?

    • Action: Check the system pressure. A fluctuating pressure can indicate air bubbles in the pump or faulty check valves.[19] Visually inspect all fittings for any signs of leaks, as even a small leak can alter the flow rate and affect retention.

  • Temperature Control: Is the column compartment temperature stable?

    • Action: Use a thermostatted column compartment. Fluctuations in ambient lab temperature can cause retention time shifts, especially if the lab temperature varies significantly.[19]

References

  • Comparing acidic strength of phthalic acid isomers - Chemistry Stack Exchange. Available at: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. Available at: [Link]

  • HPLC Column Selection Guide - Chromtech. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. Available at: [Link]

  • Terephthalic acid - Wikipedia . Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds - Waters Corporation. Available at: [Link]

  • Polar Column in HPLC Example - Hawach. Available at: [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]

  • Terephthalic Acid | C8H6O4 | CID 7489 - PubChem - NIH. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations . Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]

  • HPLC Troubleshooting Guide - hplc.cloud. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - MicroSolv. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]

  • Isophthalic acid - Wikipedia . Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • HPLC Troubleshooting Guide - ace-hplc.com. Available at: [Link]

  • Showing Compound Terephthalic acid (FDB023000) - FooDB. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Carboxymethyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Carboxymethyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the highest purity of your final product.

I. Understanding the Core Challenge: Common Impurities

The primary challenge in purifying this compound (also known as 4-Methoxyhomophthalic acid) often stems from impurities carried over from its synthesis. A common synthetic route involves the hydrolysis of a diester precursor, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.[1]

Potential impurities include:

  • Unreacted Starting Material: The diester precursor may not fully hydrolyze, leading to its presence in the crude product.

  • Mono-ester Intermediates: Incomplete hydrolysis can also result in one of the two ester groups remaining, leading to two possible mono-ester impurities.

  • Other Synthesis-Related Impurities: Depending on the specific synthetic pathway, other by-products may also be present.

The structural similarity of these impurities to the desired dicarboxylic acid can make separation challenging.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue Potential Cause Suggested Solution & Scientific Rationale
Low Yield After Initial Precipitation Incomplete precipitation due to residual solubility in the acidic aqueous solution. The pH may not be sufficiently low to fully protonate the dicarboxylic acid.Adjust the pH: After hydrolysis, ensure the solution is acidified to a pH of 2 or lower with a strong acid like concentrated HCl.[1] This ensures that both carboxylic acid groups are fully protonated, minimizing water solubility. Chill the solution: After acidification, cool the solution in an ice bath to further decrease the solubility of the product before filtration.
Product "Oils Out" During Recrystallization The chosen solvent is too good a solvent, or the solution is cooling too rapidly, causing the product to come out of solution as a liquid phase rather than forming a crystal lattice.Optimize the Solvent System: If using a single solvent, you may have added too much. Try to reduce the solvent volume by gentle heating and evaporation before cooling. Use a Mixed-Solvent System: A good approach is to dissolve the compound in a "good" solvent (e.g., methanol, ethanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., water) until the solution becomes slightly turbid. Then, allow it to cool slowly. Slow Cooling: Avoid rapid cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling is crucial for the formation of pure crystals.[2]
Recrystallized Product is Still Impure The chosen recrystallization solvent may not effectively differentiate between the product and impurities. Impurities may have co-crystallized with the product.Perform an Acid-Base Extraction First: Before recrystallization, an acid-base extraction is highly effective at removing neutral impurities like the starting diester.[3][4] Change the Recrystallization Solvent: Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, may provide better selectivity. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
Emulsion Formation During Acid-Base Extraction The organic and aqueous layers are not separating cleanly, often due to the presence of partially soluble impurities or vigorous shaking."Break" the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. The increased ionic strength of the aqueous layer can help force the separation. Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion. Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to layer separation.
Difficulty Filtering the Precipitated Product The precipitated solid is very fine, clogging the filter paper and slowing down filtration."Digest" the Precipitate: After precipitation, gently heat the mixture (without boiling) and then allow it to cool slowly. This process, known as digestion, can encourage the growth of larger, more easily filterable crystals. Use a Different Filtration Method: For very fine solids, a Buchner funnel with a fine porosity filter paper or a sintered glass funnel may be more effective than gravity filtration.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying crude this compound?

A1: A robust purification strategy involves a two-step process: first, an acid-base extraction to separate the acidic product from any neutral or less acidic impurities, followed by recrystallization to remove any remaining closely related acidic impurities.[3][4] This combination is often more effective than either technique alone.

Q2: How do I perform an effective acid-base extraction for this compound?

A2: The principle of acid-base extraction relies on the differential solubility of the acidic compound and its salt form.[3][4] Dissolve your crude product in an organic solvent like ethyl acetate. Extract this solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The dicarboxylic acid will be deprotonated to its disodium salt, which is highly soluble in the aqueous layer, while neutral impurities like the starting diester will remain in the organic layer. Separate the aqueous layer, wash it with fresh organic solvent to remove any remaining impurities, and then re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate your purified product.

Q3: What are the best solvent systems for the recrystallization of this compound?

A3: An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, good starting points for solvent systems include:

  • Water: Given the two carboxylic acid groups, it has some solubility in hot water.[2]

  • Ethanol/Water or Methanol/Water: Dissolve the compound in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes cloudy. Then, allow it to cool.

  • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.

Always use a minimal amount of the hot solvent to ensure good recovery upon cooling.

Q4: How can I assess the purity of my final product?

A4: Several analytical methods can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or TFA to ensure the carboxylic acids are protonated) and UV detection is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of impurities if their protons do not overlap with the product's signals. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the analyte.[5]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q5: My ¹H NMR spectrum shows a singlet around 3.7-3.8 ppm that I can't account for. What could it be?

A5: This is likely a methyl ester peak from either the unreacted diester starting material or a mono-ester intermediate. The exact chemical shift will vary slightly depending on the specific structure. Integrating this peak relative to the aromatic or methylene protons of your desired product can give you a rough estimate of the impurity level.

IV. Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been transferred to the aqueous phase.

  • Combine and Wash: Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl with stirring. The purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Workflow for Acid-Base Extraction

G cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase cluster_3 Purification crude Crude Product in Ethyl Acetate na_hco3 Add Saturated NaHCO3 (aq) crude->na_hco3 shake Shake & Vent na_hco3->shake separate Separate Layers shake->separate organic_impurities Neutral Impurities (e.g., Diester) separate->organic_impurities Discard aq_salt Aqueous Sodium Salt of Product separate->aq_salt acidify Acidify with HCl to pH 2 aq_salt->acidify filter Filter & Dry acidify->filter pure_product Pure 2-(Carboxymethyl)-5- methoxybenzoic Acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing this compound using a mixed solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hot water) dropwise until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of the "good" solvent until it is clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum.

Decision Tree for Purification Strategy

G start Crude Product purity_check1 Assess Purity (TLC, ¹H NMR) start->purity_check1 high_purity Purity > 95%? purity_check1->high_purity acid_base Perform Acid-Base Extraction high_purity->acid_base No recrystallize1 Recrystallize high_purity->recrystallize1 Yes acid_base->recrystallize1 purity_check2 Assess Purity recrystallize1->purity_check2 is_pure Purity Acceptable? purity_check2->is_pure final_product Final Pure Product is_pure->final_product Yes recrystallize2 Recrystallize with Different Solvent is_pure->recrystallize2 No recrystallize2->purity_check2

Caption: Decision tree for selecting a purification strategy.

V. References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from BenchChem Technical Support.

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from Alfa Chemistry Technical Articles.

  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Retrieved from

  • Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing.

  • Google Patents. (2013). CN102249891B - Method for recovering and purifying phenylacetic acid. Retrieved from

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Google Patents. (2003). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate.

  • BenchChem. (2025). Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Assessing the Purity of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide to Analytical Methods. Retrieved from BenchChem Technical Support.

  • PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]

  • Dong, Z., & Zhou, D. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 31(11), 2946–2965.

  • Google Patents. (2020). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Retrieved from

  • Li, J., et al. (2020). Synthesis and characterization of new impurities in obeticholic acid. Journal of Chemical Research, 43(11-12), 524-528.

Sources

"side reactions to avoid when using 4-Methoxyhomophthalic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyhomophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you avoid common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is showing significant decarboxylation. How can I prevent this?

Question: I am attempting a reaction with 4-Methoxyhomophthalic acid at an elevated temperature, and I'm observing gas evolution and the formation of a byproduct that appears to be the result of decarboxylation. How can I minimize or eliminate this side reaction?

Answer:

Root Cause Analysis:

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a common side reaction for many carboxylic acids, especially when subjected to heat.[1][2] While 4-Methoxyhomophthalic acid is not a β-keto acid, which undergoes facile decarboxylation, the presence of two carboxylic acid groups and the potential for high reaction temperatures can promote this undesired pathway. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product.[1]

Troubleshooting Guide to Prevent Decarboxylation:

  • Temperature Control: This is the most critical parameter. Many decarboxylation reactions are initiated by heat.

    • Protocol: Carefully monitor and control the reaction temperature. Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. If the literature protocol suggests a high temperature, consider a stepwise reduction in temperature to find the optimal balance.

  • Reaction Time: Prolonged exposure to heat can increase the likelihood of decarboxylation.

    • Protocol: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR). Quench the reaction as soon as the starting material is consumed to avoid over-incubation at high temperatures.

  • Choice of Base/Catalyst: The presence of certain bases or acids can influence the rate of decarboxylation.

    • Protocol: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. If an acid catalyst is used, ensure it is used in the minimum effective concentration. In some cases, photoredox catalysis can enable decarboxylation under milder conditions, which you would want to avoid if it is not the desired reaction.[2][3][4]

Key Parameters for Decarboxylation Control:

ParameterRecommended ConditionRationale
Temperature Lowest effective temperatureMinimizes thermal decomposition and decarboxylation.
Reaction Time Monitor closely; quench upon completionAvoids prolonged heating that can lead to side reactions.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidative side reactions that can occur at high temperatures.

Reaction Pathway: Desired Reaction vs. Decarboxylation

4-Methoxyhomophthalic_acid 4-Methoxyhomophthalic acid Desired_Product Desired Product 4-Methoxyhomophthalic_acid->Desired_Product Desired Reaction Conditions (e.g., Controlled Temp.) Decarboxylation_Product Decarboxylation Product 4-Methoxyhomophthalic_acid->Decarboxylation_Product Excess Heat (Δ)

Caption: Desired vs. Undesired Reaction Pathways.

FAQ 2: I'm struggling with incomplete esterification and low yields. What are the key parameters to control?

Question: I am performing a Fischer esterification with 4-Methoxyhomophthalic acid and an alcohol, but my yields are consistently low, and I have a significant amount of unreacted starting material. What can I do to improve the conversion?

Answer:

Root Cause Analysis:

Fischer esterification is a reversible, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] Low yields are often due to the equilibrium not being sufficiently shifted towards the product side. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

Troubleshooting Guide for Optimizing Esterification:

  • Water Removal: The most effective way to drive the equilibrium is to remove water as it is formed.

    • Protocol: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Alternatively, add a dehydrating agent, such as molecular sieves, to the reaction.

  • Use of Excess Reagent: Le Chatelier's principle dictates that increasing the concentration of one of the reactants will shift the equilibrium towards the products.

    • Protocol: Use a large excess of the alcohol (if it is inexpensive and easily removed) or the carboxylic acid. Using the alcohol as the solvent is a common strategy.[6]

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed.

    • Protocol: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[7] Ensure the catalyst is used in a sufficient but not excessive amount, as too much acid can lead to side reactions.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like decarboxylation (see FAQ 1).

    • Protocol: Reflux the reaction at the boiling point of the alcohol or a suitable solvent to ensure a reasonable reaction rate without causing degradation.

Key Parameters for Esterification:

ParameterRecommended ConditionRationale
Water Removal Dean-Stark trap or molecular sievesDrives the equilibrium towards the ester product.
Reagent Stoichiometry Large excess of alcoholShifts the equilibrium to favor product formation.
Catalyst H₂SO₄ or PTSAEffectively catalyzes the esterification reaction.[7]
Temperature RefluxIncreases reaction rate.

Esterification Equilibrium:

Reactants 4-Methoxyhomophthalic acid + Alcohol Products Ester + Water Reactants->Products Esterification (H⁺) Water_Removal Remove Water Products->Water_Removal

Caption: Driving the Esterification Equilibrium.

FAQ 3: In a cyclization reaction, I'm observing the formation of an undesired regioisomer. How can I improve selectivity?

Question: I am using a derivative of 4-Methoxyhomophthalic acid in a Pictet-Spengler type reaction to form a tetrahydroisoquinoline ring system. However, I am getting a mixture of regioisomers. How can I favor the formation of the desired isomer?

Answer:

Root Cause Analysis:

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid.[8][9] The regioselectivity of the cyclization is determined by the nucleophilicity of the aromatic ring positions. The methoxy group of the 4-Methoxyhomophthalic acid derivative is an electron-donating group, which activates the ortho and para positions for electrophilic aromatic substitution. This can lead to the formation of regioisomers if both positions are available for cyclization.

Troubleshooting Guide for Regioselectivity:

  • Acid Catalyst: The strength and type of acid catalyst can significantly influence the reaction pathway.

    • Protocol: Experiment with different Brønsted or Lewis acids. Stronger acids, such as trifluoroacetic acid (TFA) or superacids, may be required for less nucleophilic aromatic rings.[8][10] Milder conditions may favor the more activated position.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Protocol: Running the reaction at a lower temperature may favor the kinetically controlled product, which is often the isomer formed from cyclization at the more sterically accessible and electronically activated position.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states.

    • Protocol: Screen a range of solvents with varying polarities. Aprotic solvents have been shown to sometimes give superior yields.[8]

  • Protecting Groups: If one of the potential cyclization positions can be reversibly blocked with a protecting group, this can direct the cyclization to the desired position.

    • Protocol: Consider introducing a sterically bulky protecting group at the undesired position of cyclization, which can be removed after the reaction.

Key Parameters for Regioselective Cyclization:

ParameterRecommended ConditionRationale
Acid Catalyst Screen various Brønsted and Lewis acidsCan influence the transition state and product distribution.
Temperature Lower temperaturesMay favor the kinetically preferred regioisomer.
Solvent Aprotic or protic, screen for optimal resultsCan affect reaction rates and selectivity.
Protecting Groups If applicable, use to block undesired reactive sitesProvides a direct method to control regiochemistry.

Regioisomeric Pathways in Pictet-Spengler Reaction:

Starting_Material β-arylethylamine derivative Iminium_Ion Iminium Ion Intermediate Starting_Material->Iminium_Ion Aldehyde, H⁺ Desired_Isomer Desired Regioisomer Iminium_Ion->Desired_Isomer Cyclization at more activated position Undesired_Isomer Undesired Regioisomer Iminium_Ion->Undesired_Isomer Cyclization at less favored position

Caption: Competing Regioisomeric Cyclization Pathways.

FAQ 4: What are the best practices for purifying my final product from unreacted starting material and byproducts?

Question: My reaction has gone to completion, but I am having difficulty isolating the pure product from the crude mixture. What purification strategies do you recommend?

Answer:

Root Cause Analysis:

Effective purification requires a strategy that exploits the differences in physicochemical properties (e.g., polarity, solubility, volatility) between the desired product and the impurities. A systematic approach is necessary to achieve high purity.

Troubleshooting Guide for Purification:

  • Work-up Procedure: A proper aqueous work-up can remove many common impurities.

    • Protocol: After quenching the reaction, perform an aqueous wash. Use a saturated sodium bicarbonate solution to remove any unreacted acidic starting material. A brine wash can help to break up emulsions and remove water from the organic layer.

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique.

    • Protocol: Screen a variety of solvents and solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.

    • Protocol: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and impurities. Pack a silica gel column and elute with the chosen solvent system.

  • Distillation: If your product is a volatile liquid, distillation can be effective.

    • Protocol: For high-boiling liquids, vacuum distillation is recommended to avoid thermal decomposition.

General Purification Workflow:

Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up Crude_Mixture->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Crystallization, Chromatography, or Distillation) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General Product Purification Workflow.

References

  • Organic Reaction Workup Formulas for Specific Reagents.
  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available at: [Link]

  • Side Reactions in Organic Synthesis. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

  • How to Make Esters through Esterification | Examples Explained! - YouTube. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]

  • Decarboxylative Oxygenation via Photoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH. Available at: [Link]

  • Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects - CONICET. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Available at: [Link]

  • Esterification - BYJU'S. Available at: [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - YouTube. Available at: [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID - European Patent Office - EP 3763701 A1 - EPO. Available at: [Link]

  • Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PMC - NIH. Available at: [Link]

  • Multicomponent Reactions - Organic Chemistry Portal. Available at: [Link]

  • Purification process for chenodeoxycholic acid - Google Patents.
  • Mechanochemical synthesis of small organic molecules - Beilstein Journals. Available at: [Link]

  • Purification of organic acids - University of Illinois. Available at: [Link]

Sources

"improving yield and purity of 2-(Carboxymethyl)-5-methoxybenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-methoxybenzoic Acid

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of this compound (CAS 52962-25-1). As a crucial intermediate in the development of various pharmaceutical agents, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate common challenges encountered during its synthesis.

Overview of the Primary Synthetic Route: Saponification

The most direct and widely reported synthesis of this compound involves the base-catalyzed hydrolysis (saponification) of its corresponding diester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. This reaction proceeds by the nucleophilic attack of hydroxide ions on the two ester carbonyl groups, leading to the formation of a dicarboxylate salt, which is subsequently protonated during an acidic work-up to yield the final diacid product.[2]

Synthesis_Workflow cluster_reaction Step 1: Saponification cluster_workup Step 2: Work-up & Purification Start Methyl 2-((methoxycarbonyl)methyl) -5-methoxybenzoate Reaction Dissolve in Methanol Add NaOH Solution Heat (e.g., 60°C, 5h) Start->Reaction Reactants Intermediate Disodium 2-(carboxylatomethyl) -5-methoxybenzoate (in solution) Reaction->Intermediate Hydrolysis Workup_1 Distill off Methanol Intermediate->Workup_1 Workup_2 Wash with Dichloromethane (removes non-polar impurities) Workup_1->Workup_2 Workup_3 Acidify Aqueous Layer to pH 2 (e.g., with HCl) Workup_2->Workup_3 Precipitation Precipitation of Product Workup_3->Precipitation Filtration Filter Solid Precipitation->Filtration Drying Wash with Water & Dry Filtration->Drying Product This compound (Final Product) Drying->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of starting diester and/or mono-ester intermediate. What went wrong?

A1: Incomplete hydrolysis is a common issue stemming from several factors. Here’s how to diagnose and solve it:

  • Insufficient Base: The saponification of both ester groups requires at least two equivalents of base (e.g., NaOH). However, to ensure the reaction goes to completion in a reasonable timeframe, a significant excess of base is recommended. A molar ratio of 1:5 of diester to NaOH is a good starting point.[2]

  • Low Reaction Temperature: Chemical reactions slow down at lower temperatures. The literature suggests heating to around 60°C is effective for this hydrolysis.[2] If your reaction is sluggish, consider increasing the temperature to reflux, but monitor for potential side reactions if the mixture is heated for an extended period.

  • Short Reaction Time: Saponification, especially of sterically hindered esters, can take time. A 5-hour reaction time is reported to give high yields.[2] It is crucial to monitor the reaction's progress via TLC or LC-MS until the starting material is fully consumed.

  • Poor Solubility: Ensure the starting diester is fully dissolved in the methanol before and during the addition of the aqueous base to prevent a biphasic system that can limit reaction rates.

Q2: The final yield is disappointingly low. Where could the product have been lost?

A2: Product loss typically occurs during the work-up and isolation phases.

  • Incomplete Precipitation: The most critical step for yield is the acidification to precipitate the product. The diacid has two pKa values; to ensure it is fully protonated and minimally soluble in water, the pH must be lowered significantly. A pH of 2 is recommended.[2] Precipitating at a higher pH (e.g., 4-5) will leave a substantial amount of the product dissolved in the aqueous layer as the carboxylate salt. Always check the pH with a calibrated meter or reliable pH paper.

  • Loss During Washing: While washing the aqueous layer with an organic solvent like dichloromethane is excellent for removing non-polar impurities, it's possible to lose some product if the pH has prematurely dropped, making the diacid slightly soluble in the organic phase. Ensure the solution is basic before this wash. Conversely, after filtration, washing the solid product with excessive amounts of water can also dissolve some of the desired compound. Use ice-cold water for washes to minimize this.

  • Mechanical Losses: Ensure complete transfer of solids during filtration and scraping from the reaction vessel.

Q3: My final product is a pale yellow or brownish solid, not the expected white powder. How can I improve its purity and color?

A3: A "pale yellow solid" is often the result of the initial synthesis.[2] This coloration typically arises from minor impurities formed during the reaction or from residual reagents.

  • Recrystallization: This is the most effective method for purification. Suitable solvent systems for dicarboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane. The choice of solvent depends on the specific impurities. Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals.

  • Activated Carbon Treatment: If the color is due to persistent, colored organic impurities, you can add a small amount of activated carbon to the hot solution during recrystallization. Heat for a short period, then filter the hot solution through Celite to remove the carbon before allowing the filtrate to crystallize.

  • Thorough Washing: Ensure the filtered product is washed sufficiently with cold water to remove any residual acid or salts from the work-up.

Troubleshooting_Flowchart cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity cluster_reaction Troubleshooting Incomplete Reaction Start Problem Encountered LowYield Low Yield Start->LowYield LowPurity Low Purity / Off-Color Start->LowPurity IncompleteReaction Incomplete Reaction Start->IncompleteReaction CheckpH Check Precipitation pH LowYield->CheckpH Recrystallize Action: Recrystallize product LowPurity->Recrystallize CheckParams Review Reaction Conditions IncompleteReaction->CheckParams pH_TooHigh pH > 2? CheckpH->pH_TooHigh AdjustpH Action: Acidify to pH 2 pH_TooHigh->AdjustpH Yes WorkupLoss Review Work-up Procedure pH_TooHigh->WorkupLoss No WashLoss Action: Use cold solvents for washing filter cake WorkupLoss->WashLoss Charcoal Action: Use activated carbon during recrystallization Recrystallize->Charcoal If color persists CheckBase Insufficient Base? CheckParams->CheckBase IncreaseBase Action: Use larger excess of NaOH CheckBase->IncreaseBase Yes CheckTimeTemp Time/Temp Too Low? CheckBase->CheckTimeTemp No IncreaseTimeTemp Action: Increase reaction time or temperature (e.g., reflux) CheckTimeTemp->IncreaseTimeTemp Yes

Caption: A flowchart for diagnosing common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring reaction progress and confirming product identity?

A1: For reaction monitoring, Thin Layer Chromatography (TLC) is rapid and effective. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid. The starting diester will be much less polar (higher Rf) than the final diacid product (lower Rf, often streaky without acid in the eluent). For final product confirmation, ¹H NMR and ¹³C NMR are essential to confirm the structure, while Mass Spectrometry will verify the molecular weight. Purity can be quantified using HPLC.

Q2: Are there alternative synthetic routes?

A2: While saponification of the diester is the most common final step, the diester itself can be synthesized through various routes. For structurally similar compounds, methods can involve steps like methylation of a corresponding phenol, followed by reactions to build the carboxymethyl side chain.[3][4] However, for this specific target, the hydrolysis pathway is highly efficient and generally preferred.[2]

Q3: What specific safety precautions should be taken during this synthesis?

A3: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sodium Hydroxide (NaOH): A strong caustic. Avoid contact with skin and eyes. Work in a well-ventilated area or fume hood.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile solvent and suspected carcinogen. All handling must be done inside a certified chemical fume hood.

  • Acidification: The addition of strong acid (e.g., HCl) to the basic aqueous solution is exothermic. Add the acid slowly and with cooling (e.g., in an ice bath) to control the temperature.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

  • Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate (1 equivalent)

  • Methanol

  • Sodium Hydroxide (NaOH) (5.2 equivalents)

  • Deionized Water

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated or 6M

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate (e.g., 9.4 g, 0.038 mol) in methanol (e.g., 200 ml).

  • Saponification: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 8 g, 0.2 mol) in water (e.g., 160 ml). Add the NaOH solution to the stirred methanolic solution of the ester.

  • Heating: Heat the reaction mixture to 60°C and maintain for 5 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Aqueous Work-up: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer twice with dichloromethane (e.g., 2 x 60 ml) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches 2. A thick white or pale-yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the solid under vacuum to yield this compound. A yield of ~90% can be expected.[2]

Purification_Strategy cluster_extraction Liquid-Liquid Extraction cluster_precipitation Acidification & Isolation Aqueous_Phase Aqueous Layer (Post-Methanol Removal) Contains: Dicarboxylate Salt, excess NaOH Separatory_Funnel Wash Aqueous Phase with DCM Aqueous_Phase->Separatory_Funnel Organic_Wash Dichloromethane (DCM) Organic_Wash->Separatory_Funnel Washed_Aqueous Washed Aqueous Layer (Contains Product Salt) Separatory_Funnel->Washed_Aqueous Collect Organic_Waste DCM Layer (Contains Non-Polar Impurities) Separatory_Funnel->Organic_Waste Discard Acidification Add HCl to pH 2 Washed_Aqueous->Acidification Precipitate Precipitated Diacid (Solid) Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Final_Product Pure, Dry Product Filtration->Final_Product

Caption: Diagram of the purification and isolation strategy.

Data Summary Table

ParameterRecommended ConditionRationale / Reference
Reactants Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoateStarting Material
Reagent Sodium Hydroxide (NaOH)Base for hydrolysis
Stoichiometry ~5 equivalents of NaOH per equivalent of diesterDrives reaction to completion.[2]
Solvent Methanol / WaterCo-solvent system for reactants.[2]
Temperature 60°CProvides sufficient energy for hydrolysis.[2]
Reaction Time ~5 hoursSufficient time for complete conversion.[2]
Work-up Wash DichloromethaneRemoves non-polar impurities.[2]
Precipitation pH 2Ensures full protonation for maximum insolubility.[2]

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • US4092353A - Process for the purification of benzoic acid - Google Patents.

Sources

"resolving peak tailing in chromatography of 2-(Carboxymethyl)-5-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of 2-(Carboxymethyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting assistance for peak tailing, a common issue encountered during the analysis of this and other acidic compounds. Here, you will find a structured troubleshooting guide and frequently asked questions (FAQs) to help you achieve optimal peak symmetry and reliable, reproducible results in your chromatographic experiments.

Troubleshooting Guide: Resolving Peak Tailing

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The troubleshooting workflow is designed to progress from simpler, more common solutions to more advanced method development strategies.

Q1: My peak for this compound is showing significant tailing. Where should I start my investigation?

A1: Peak tailing is most often a result of secondary interactions between your analyte and the stationary phase, or issues with your mobile phase conditions.[1][2] For an acidic compound like this compound, which possesses two carboxylic acid functional groups, the primary suspect is the interaction with residual silanol groups on the silica-based stationary phase.[1][3]

Initial Diagnostic Steps:

  • Assess Peak Asymmetry: Quantify the tailing using the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 typically indicates tailing that should be addressed.[2]

  • Inject a Neutral Marker: Inject a neutral compound (e.g., toluene or uracil). If this peak is symmetrical, it strongly suggests a chemical interaction issue (analyte-specific) rather than a physical problem with the system (e.g., column void).[4]

  • Review Your Mobile Phase pH: The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[5][6]

Visualizing the Problem: The Cause of Peak Tailing

The following diagram illustrates the primary mechanism of peak tailing for acidic analytes on a standard silica-based C18 column.

PeakTailing cluster_column Silica Stationary Phase C18 C18 Chains Hydrophobic Interaction (Primary) Silanol Si-OH Deprotonated Silanol (Si-O⁻) Secondary Interaction Site Analyte_Good Analyte (Unionized) Analyte_Good->C18:f1 Desired Retention Analyte_Bad Analyte (Ionized) Analyte_Bad->Silanol:f2 Undesired Interaction (Tailing)

Caption: Mechanism of peak tailing for acidic compounds.

Q2: I suspect my mobile phase pH is the issue. How do I optimize it for this compound?

A2: Optimizing the mobile phase pH is crucial for achieving symmetrical peaks for ionizable compounds.[5][7] The goal is to ensure your analyte is in a single, un-ionized state.

Protocol for Mobile Phase pH Optimization:

  • Determine the Analyte's pKa: this compound has two carboxylic acid groups and thus two pKa values. While the exact experimental values may not be readily available, they are expected to be in the range of typical benzoic and acetic acids (around 4-5).

  • Adjust Mobile Phase pH: To suppress the ionization of the carboxylic acid groups, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the lowest pKa value.[8] A target pH of 2.5-3.0 is a good starting point.[3][9]

  • Use a Buffer: It is essential to use a buffer to maintain a stable pH throughout the analysis. Unstable pH can lead to broad or split peaks.[7][10]

Mobile Phase AdditiveTypical ConcentrationTarget pH RangeSuitability
Formic Acid0.1% (v/v)~2.7LC-MS compatible
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)~2.0Excellent for peak shape, but can cause ion suppression in MS
Phosphate Buffer10-25 mM2.5 - 3.0Good for UV detection, but not ideal for MS

Experimental Workflow for pH Optimization:

pHOptimization start Start: Tailing Peak Observed prep_mp Prepare Mobile Phases (pH 4.5, 3.5, 2.7) start->prep_mp inject_ph45 Inject at pH 4.5 prep_mp->inject_ph45 inject_ph35 Inject at pH 3.5 inject_ph45->inject_ph35 inject_ph27 Inject at pH 2.7 inject_ph35->inject_ph27 analyze Analyze Peak Shape (As) inject_ph27->analyze analyze->prep_mp As > 1.2 (Further Optimization Needed) end End: Symmetrical Peak analyze->end As < 1.2

Caption: Workflow for mobile phase pH optimization.

Q3: I've adjusted the pH, but I still see some tailing. What are my next steps?

A3: If pH adjustment alone is insufficient, consider the following factors that can contribute to peak tailing:

  • Column Choice: Not all C18 columns are the same. For polar acidic compounds, a standard C18 column might not be the optimal choice.[11]

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanol groups.[3][12]

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can shield the analyte from residual silanols.[13][14]

    • Mixed-Mode Columns: For highly polar acidic compounds, a mixed-mode column with anion-exchange and reversed-phase characteristics can provide excellent retention and peak shape without the need for ion-pairing agents.[15]

  • Sample Solvent: The solvent used to dissolve your sample can significantly impact peak shape. If the sample solvent is much stronger than your initial mobile phase, it can cause peak distortion, including tailing.[16]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.[17]

  • Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.[18]

    • Troubleshooting: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Extra-Column Effects: The tubing and connections in your HPLC system can contribute to band broadening and peak tailing.[10][17]

    • Mitigation: Use tubing with a small internal diameter and keep the length as short as possible, especially between the column and the detector.

Frequently Asked Questions (FAQs)

Q1: What are silanol groups and why do they cause peak tailing for my acidic compound?

A1: Silanol groups (Si-OH) are present on the surface of silica-based stationary phases.[19] While manufacturers bond hydrophobic ligands (like C18) to the silica, some unreacted silanol groups always remain.[20] These residual silanols are acidic and can become deprotonated (Si-O⁻) at higher mobile phase pH values.[1][19] Your acidic analyte, this compound, can also be ionized (negatively charged) at these pHs. The repulsion between the negatively charged analyte and the negatively charged silanol groups can lead to a secondary retention mechanism that results in peak tailing.[17] By operating at a low pH (e.g., 2.7), you protonate the silanol groups (making them neutral Si-OH), thus minimizing this secondary interaction.[12]

Q2: Can I use mobile phase additives other than acids to improve peak shape?

A2: While adjusting the pH is the primary approach for acidic compounds, other additives can be considered, although they are more commonly used for basic analytes. For instance, increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[12] For highly polar acidic compounds that are poorly retained, ion-pairing agents can be used, but this adds complexity to the method.[21] Given the structure of this compound, proper pH control and column selection should be sufficient.

Q3: My column is old. Could this be the cause of the peak tailing?

A3: Yes, column aging can contribute to peak tailing.[18] Over time, the stationary phase can degrade, especially when used with aggressive mobile phases (high or low pH). This can lead to the exposure of more active silanol sites. If you have a new column of the same type, a direct comparison can quickly diagnose this issue. Regular column flushing and proper storage are essential for prolonging column lifetime.[16]

Q4: What if I see peak fronting instead of tailing?

A4: Peak fronting is typically caused by column overload (injecting too high a concentration or volume of the sample) or a mismatch between the sample solvent and the mobile phase where the sample solvent is significantly stronger.[16] Diluting your sample or dissolving it in the mobile phase are the first steps to resolve fronting.[16]

Q5: Are there alternatives to silica-based columns to avoid silanol interactions altogether?

A5: Yes, columns based on polymeric supports (e.g., polystyrene-divinylbenzene) or hybrid silica-polymer materials are available.[3] These can offer a wider pH stability range and a different selectivity profile. For particularly challenging separations where silanol activity is a persistent issue, these can be a viable alternative.[3][9]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

Sources

"stability issues of 2-(Carboxymethyl)-5-methoxybenzoic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 2-(Carboxymethyl)-5-methoxybenzoic acid in their experimental workflows. While this molecule offers significant utility in various synthetic applications, its stability in solution can be influenced by a range of factors, potentially impacting experimental outcomes.[1] This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the reliable and effective use of this compound. The information herein is grounded in established principles of organic chemistry and stability testing, offering a predictive yet scientifically robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound that may be susceptible to degradation?

A1: The structure of this compound contains three key functional groups that can influence its stability:

  • Two Carboxylic Acid Groups: These acidic moieties can undergo decarboxylation, particularly under thermal stress or in the presence of certain catalysts.[2][3]

  • Methoxy Group (-OCH₃): The ether linkage of the methoxy group can be susceptible to hydrolysis, especially under strong acidic conditions, leading to the formation of a hydroxyl group.

  • Aromatic Ring: The benzene ring itself is generally stable but can be subject to oxidative degradation or photolytic reactions, potentially leading to hydroxylation or ring-opening.[4][5]

Q2: I've observed a yellow discoloration in my stock solution. What could be the cause?

A2: A yellow discoloration often indicates the formation of degradation products resulting from oxidation of the aromatic ring. This can be triggered by exposure to air (oxygen), light, or trace metal ion contaminants in your solvent or glassware. Ensure your solutions are prepared with high-purity solvents, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q3: My compound is precipitating out of an aqueous buffer. What steps can I take to improve its solubility and stability?

A3: this compound, like many benzoic acid derivatives, has limited solubility in neutral aqueous solutions.[6] Its solubility is pH-dependent. To improve solubility, consider the following:

  • Increase the pH: Deprotonation of the carboxylic acid groups at higher pH will form the more soluble carboxylate salts. A pH above 6 is recommended.

  • Use a Co-solvent: If compatible with your experimental system, the addition of a polar organic solvent such as ethanol, methanol, or acetonitrile can significantly increase solubility.[6]

Q4: What are the optimal storage conditions for a stock solution of this compound?

A4: For maximum stability, stock solutions should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light by using amber vials or wrapping the container in aluminum foil.

  • Prepared in a suitable solvent system where the compound is fully dissolved.

  • If possible, purged with an inert gas to minimize oxidative degradation.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency/Activity Chemical degradation (hydrolysis, oxidation, decarboxylation).Perform a forced degradation study (see protocol below) to identify the primary degradation pathway. Adjust solution pH, protect from light, and store at a lower temperature.
Unexpected Peaks in HPLC Formation of degradation products.Characterize the new peaks using LC-MS to identify their mass. This can help elucidate the degradation pathway. Compare with the predicted degradation products in the diagram below.
pH Shift in Solution Decarboxylation of a carboxylic acid group, which consumes a proton and can lead to a slight increase in pH.Monitor the pH of your solution over time. If a significant shift is observed, it may indicate degradation. Re-prepare the solution and store under more controlled conditions.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted under stress conditions.

G main This compound hydrolysis Hydrolysis Product (2-(Carboxymethyl)-5-hydroxybenzoic acid) main->hydrolysis  Acidic conditions (H⁺) decarboxylation1 Decarboxylation Product 1 (5-methoxy-2-methylbenzoic acid) main->decarboxylation1  Heat (Δ) decarboxylation2 Decarboxylation Product 2 (4-methoxy-phenylacetic acid) main->decarboxylation2  Heat (Δ) oxidation Oxidative Products (hydroxylated derivatives, ring-opened products) main->oxidation  Oxidizing agents (e.g., H₂O₂),  Light (hν)

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C in solution) prep->thermal photo Photolytic Stress (e.g., ICH Q1B conditions) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature and protect from light.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Recommended Analytical Method: Stability-Indicating HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient elution is recommended to ensure separation of the parent compound from potential degradation products. For example, start with 95% A, and gradually increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer is highly beneficial for the identification of unknown degradation products.

References

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels, 10(3), 776-784.
  • Benzoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Okuyama, T., Kitano, M., & Fueno, T. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. The Journal of Organic Chemistry, 52(12), 2575-2581.
  • Okuyama, T., Kitano, M., & Fueno, T. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. The Journal of Organic Chemistry, 52(12), 2575-2581.
  • Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. (2016).
  • Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. (2019). ACS Omega, 4(1), 1149-1157.
  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.).
  • Decarboxylative Hydroxylation of Benzoic Acids. (2021).
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • Study of the photochemical oxidation of benzoic acid in aqueous solution using HPLC, HPCE and GC/MS. (2004). ACS Division of Environmental Chemistry, Preprints, 44(1).
  • Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. (n.d.).
  • Structure-activity relationship and photodegradation of avobenzone. (n.d.).
  • 4-Methoxybenzoic acid ReagentPlus®, 99%. (n.d.). Sigma-Aldrich.
  • Preparation method of methoxybenzoic acid. (n.d.).
  • 4-Methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID. (n.d.). ChemicalBook.
  • Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain. (2000).
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (n.d.).
  • A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents. (n.d.). Benchchem.
  • Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. (2024). MDPI.
  • 2-Methoxy-5-methylbenzoic acid. (n.d.). PubChem.
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Carboxymethyl)-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(Carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1), also known as 4-Methoxyhomophthalic acid. This molecule is a valuable building block in the synthesis of various pharmaceutical agents and advanced materials.[1] Scaling a synthesis from the benchtop to a pilot or manufacturing scale introduces challenges that require careful consideration of reaction kinetics, thermodynamics, and process engineering. This document is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Section 1: Synthesis and Reaction Mechanism FAQs

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable route is the alkaline hydrolysis of the corresponding diester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. This reaction is typically high-yielding and uses cost-effective reagents.[2]

The overall transformation is a saponification reaction where a base, such as sodium hydroxide (NaOH), hydrolyzes both ester groups to their corresponding carboxylate salts. A subsequent acidification step then protonates the salts to yield the final diacid product.

Q2: Can you illustrate the core reaction pathway?

Certainly. The process is a straightforward two-step sequence involving saponification followed by acidic workup.

G cluster_0 Step 1: Saponification (Hydrolysis) cluster_1 Step 2: Acidification (Work-up) start_material Methyl 2-((methoxycarbonyl)methyl) -5-methoxybenzoate reagents_1 NaOH (aq) Methanol / Water start_material->reagents_1 Heat (e.g., 60°C) intermediate Disodium 2-(carboxymethyl) -5-methoxybenzoate (Salt) reagents_1->intermediate reagents_2 HCl or H₂SO₄ (aq) intermediate->reagents_2 Acidify to pH ~2 final_product 2-(Carboxymethyl) -5-methoxybenzoic acid (Precipitate) reagents_2->final_product

Caption: Synthetic pathway for this compound.

Section 2: Scale-Up and Process Optimization Troubleshooting

This section addresses challenges that become more pronounced when moving from gram-scale to kilogram-scale production.

Q3: We are seeing a lower yield on scale-up compared to our lab-scale experiments. What are the likely causes?

This is a common scale-up issue. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also result in incomplete mixing of the aqueous NaOH solution with the organic substrate dissolved in methanol, slowing the reaction.

  • Poor Temperature Control: The hydrolysis reaction is exothermic. Without efficient heat removal, the internal temperature can rise, leading to potential degradation of the product or increased byproduct formation. Ensure your reactor's cooling system is sufficient for the batch size.

  • Incomplete Reaction: On a larger scale, reaction times may need to be extended to ensure complete conversion. It is crucial to monitor the reaction using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting diester.[3][4]

  • Losses During Work-up: Precipitating and filtering large quantities of product can be challenging. Significant product loss can occur if the pH is not optimal for precipitation, if the product has some solubility in the mother liquor, or if the filtration and washing are inefficient.

Q4: The final product is a pale yellow solid, but our specification requires a white powder. How can we improve the color?[2]

A yellow tint often indicates the presence of impurities. Here are several strategies to address this:

  • Starting Material Purity: Ensure the starting diester is of high purity. Impurities in the raw material will likely carry through the synthesis.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may form colored impurities, especially if trace metals are present.

  • Work-up Optimization: The wash with a non-polar organic solvent like dichloromethane (DCM) after methanol removal is critical.[2] This step removes non-polar, colored impurities before the product is precipitated. Ensure the phase separation is clean and efficient.

  • Recrystallization: If the product is still off-color after isolation, a final recrystallization step is the most effective purification method. A solvent system like methanol/water or ethanol/water is a good starting point.

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot, dissolved solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

Q5: During the acidification step, we are getting a gummy or oily precipitate instead of a fine, filterable solid. What's wrong?

This issue typically relates to the precipitation conditions.

  • Rate of Acidification: Adding the acid too quickly can cause the product to "oil out." The local pH drops rapidly, forcing the product out of solution before it can form an ordered crystal lattice. The acidification should be done slowly and with vigorous stirring.

  • Temperature of Precipitation: Precipitating at a very low temperature (e.g., 0-5°C) can sometimes lead to the formation of very fine particles or an amorphous solid that is difficult to filter. Conversely, precipitating at too high a temperature might increase the product's solubility, reducing yield. Experiment with adding the acid at room temperature versus at 0-10°C to find the optimal condition for your process.

  • Solvent Composition: At the end of the reaction, most of the methanol is typically removed by distillation.[2] If too much methanol remains, it can increase the solubility of the product, potentially leading to oiling out upon acidification. Ensure the methanol removal is consistent batch-to-batch.

Scale-Up Parameter Comparison
ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 10kg)Key Considerations for Scale-Up
Diester:NaOH Molar Ratio 1 : 5.31 : 5.3Maintain molar ratio. Ensure NaOH is fully dissolved before addition.
Solvent Volume ~20 mL/g~15-20 mL/gCan be slightly reduced, but ensure good agitation is possible.
Reaction Temperature 60°C (External Heating)60-65°C (Jacket Control)Monitor internal temperature. Account for exotherm during NaOH addition.
Reaction Time 5 hours6-8 hours (Monitor by HPLC)Do not rely on time alone; use in-process controls (IPCs) to confirm completion.
Acidification Pipette/Dropping FunnelMetering PumpControl addition rate to manage exotherm and ensure good crystal morphology.
Filtration Buchner FunnelNutsche Filter / CentrifugeEnsure efficient deliquoring and washing to remove mother liquor impurities.

Section 3: Detailed Experimental Protocols & Troubleshooting Workflow

Protocol: Kilogram-Scale Synthesis of this compound

This protocol is adapted from established literature procedures for a target scale of ~1.5 kg of final product.[2]

Reagents:

  • Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate: 2.0 kg (8.4 mol)

  • Sodium Hydroxide (NaOH): 1.78 kg (44.5 mol)

  • Methanol (MeOH): 40 L

  • Water (H₂O): 36 L

  • Dichloromethane (DCM): 2 x 12 L (for washing)

  • Concentrated Hydrochloric Acid (HCl, ~37%): As needed to reach pH 2

Procedure:

  • Reaction Setup: Charge a 100L glass-lined reactor with methanol (40 L) and the starting diester (2.0 kg). Begin agitation.

  • Base Addition: In a separate vessel, dissolve NaOH (1.78 kg) in water (36 L). Caution: This is highly exothermic. Use a cooled vessel and add NaOH to water slowly.

  • Saponification: Slowly pump the aqueous NaOH solution into the reactor containing the methanol/diester slurry.

  • Heating: Heat the reaction mixture to an internal temperature of 60°C and hold for 6-8 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture, quench it, and analyze by HPLC to confirm the absence of the starting diester.

  • Solvent Removal: Once the reaction is complete, configure the reactor for distillation and remove the majority of the methanol under reduced pressure.

  • Aqueous Wash: Cool the remaining aqueous layer to room temperature. Add DCM (12 L), agitate for 20 minutes, then stop agitation and allow the layers to separate. Drain the lower DCM layer. Repeat this wash step.

  • Acidification & Precipitation: Cool the aqueous layer to 15-20°C. Slowly add concentrated HCl to the vigorously stirred solution until the pH of the mixture reaches ~2. A thick white precipitate will form.

  • Isolation: Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with cold water (2 x 10 L) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Troubleshooting Decision Workflow

G start Problem Encountered During Scale-Up q1 Low Yield? start->q1 q2 Poor Product Quality? (Color/Purity) start->q2 q3 Difficult Isolation? (Oiling/Filtration) start->q3 incomplete_rxn Check IPCs for full conversion. Extend reaction time or increase temperature slightly. q1->incomplete_rxn Yes workup_loss Analyze mother liquor for product. Optimize precipitation pH. Ensure efficient cake washing. q1->workup_loss No, reaction is complete color_issue Source of Color? q2->color_issue Yes oiling_out Control rate of acidification. Adjust precipitation temperature. Ensure sufficient methanol removal. q3->oiling_out Oiling Out filtration_slow Optimize precipitation to get larger crystals (slower cooling). Check filter for blinding. q3->filtration_slow Slow Filtration impurity_issue Check starting material purity. Optimize DCM wash. Perform recrystallization. color_issue->impurity_issue Yes carbon_treat Consider activated carbon treatment during recrystallization. impurity_issue->carbon_treat If color persists

Caption: Troubleshooting workflow for scale-up synthesis issues.

References
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]

Sources

Technical Support Center: Decarboxylation of Homophthalic Acid Derivatives under Thermal Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal decarboxylation of homophthalic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the success of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal decarboxylation of homophthalic acid derivatives, providing a foundational understanding of the reaction's principles and variables.

Q1: What is the fundamental mechanism of thermal decarboxylation in homophthalic acid derivatives?

A1: The thermal decarboxylation of homophthalic acid and its derivatives is not as straightforward as the classic β-keto acid decarboxylation. While the presence of a carboxylic acid ortho to a methylene carboxylic acid group facilitates the loss of CO2, the exact mechanism can vary. Generally, it is believed to proceed through a concerted pericyclic transition state, although ionic mechanisms can also be at play depending on the reaction conditions and the substitution pattern of the aromatic ring. For many carboxylic acids, the reaction can proceed through unimolecular heterolytic fission, forming a carbanion intermediate.[1] The stability of this potential carbanion, influenced by substituents on the aromatic ring, is a crucial factor.

Q2: What are the expected products from the thermal decarboxylation of a substituted homophthalic acid?

A2: The primary product is typically an ortho-substituted toluene derivative, resulting from the loss of one carboxyl group as carbon dioxide. However, under certain conditions, particularly with homophthalic anhydride or in the presence of other reagents, cyclization can occur to form isocoumarin or isochromanone derivatives.[2][3] The specific outcome is highly dependent on the reaction temperature, solvent, and the nature of the substituents on the homophthalic acid.

Q3: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the decarboxylation?

A3: The electronic nature of the substituents on the aromatic ring significantly influences the rate and feasibility of the decarboxylation.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, stabilize the transient carbanionic character that can develop during the C-C bond cleavage, thereby facilitating decarboxylation.[4] This allows the reaction to proceed at lower temperatures.

  • Electron-donating groups (EDGs) , like methoxy or alkyl groups, can have a retarding effect by destabilizing the negative charge. Higher temperatures are often required to achieve complete decarboxylation in these cases.

Q4: What is a typical temperature range for thermal decarboxylation of homophthalic acid derivatives?

A4: The required temperature for thermal decarboxylation can vary widely, from as low as 150 °C to well over 250 °C. The optimal temperature depends on several factors:

  • Substituent Effects: As discussed, EWGs lower the required temperature, while EDGs necessitate higher temperatures.

  • Solvent: High-boiling point solvents like diphenyl ether, quinoline, or Dowtherm A are often used to achieve the necessary temperatures. Solvent-free (neat) reactions are also common.

  • Catalyst: While often performed thermally without a catalyst, the presence of copper powder or copper salts can sometimes facilitate the reaction at lower temperatures, particularly for aromatic carboxylic acids.[4]

Q5: Can I monitor the progress of the decarboxylation reaction?

A5: Yes, monitoring the reaction is crucial for optimization. Common methods include:

  • Gas Evolution: The evolution of CO2 can be visually monitored or quantified using a gas burette.

  • Thin-Layer Chromatography (TLC): TLC is an effective way to track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture and analyzing them by 1H NMR can provide a clear picture of the conversion.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental process.

Issue 1: Incomplete or Slow Reaction

Symptom: After the expected reaction time at the target temperature, analysis (TLC, HPLC, NMR) shows a significant amount of unreacted starting material.

Potential Cause Explanation & Recommended Solution
Insufficient Temperature The activation energy for the C-C bond cleavage has not been overcome. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Ensure accurate temperature monitoring with a calibrated thermometer or thermocouple placed directly in the reaction mixture.
Inappropriate Solvent The chosen solvent may not be reaching a high enough temperature, or it may be interfering with the reaction mechanism. Solution: Switch to a higher-boiling point, inert solvent such as diphenyl ether or Dowtherm A. For some substrates, a polar aprotic solvent might be beneficial.
Electron-Donating Substituents EDGs on the aromatic ring can hinder the reaction by destabilizing the transition state. Solution: A significantly higher temperature may be required. Alternatively, consider using a catalyst, such as copper powder or copper(I) oxide, which can facilitate the decarboxylation of aromatic carboxylic acids.[4]
Incorrect pH (if in solution) For decarboxylations where an ionic mechanism is possible, the pH can play a role. The protonated form of the carboxylic acid is often required for the concerted mechanism.[5] Solution: Ensure the reaction medium is not basic, as this would form the carboxylate anion which can be less reactive towards decarboxylation in some cases.
Issue 2: Low Yield of Desired Product

Symptom: The reaction goes to completion (no starting material remaining), but the isolated yield of the target product is lower than expected.

Potential Cause Explanation & Recommended Solution
Side Reactions/Decomposition At high temperatures, sensitive functional groups on the substrate or product can decompose. Unwanted side reactions like polymerization or charring can also occur. Solution: Lower the reaction temperature and extend the reaction time. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. The use of a catalyst might allow for a reduction in temperature, thereby minimizing decomposition.
Product Volatility The decarboxylated product may be volatile and could be lost from the reaction vessel, especially if conducting the reaction under vacuum or with a strong gas flow. Solution: Equip the reaction apparatus with a condenser to reflux any volatile product back into the reaction mixture. For highly volatile products, a cold trap may be necessary.
Work-up and Purification Issues The product may be lost during extraction, chromatography, or other purification steps. Solution: Optimize the work-up procedure. Ensure the pH is appropriate during aqueous extractions to have the product in the desired organic or aqueous layer. Re-evaluate the chromatography conditions (stationary and mobile phase) to ensure good separation and recovery.
Formation of Unwanted Cyclized Products Depending on the substrate, intramolecular cyclization to form lactones (like isochromanones) can be a competing reaction.[3] Solution: This is often temperature and solvent-dependent. Experiment with different solvents and temperatures to favor the desired decarboxylation pathway.
Issue 3: Formation of Unexpected Byproducts

Symptom: TLC, GC-MS, or NMR analysis reveals the presence of significant, unidentified impurities alongside the desired product.

Potential Cause Explanation & Recommended Solution
Intramolecular Rearrangements At high temperatures, some molecular scaffolds can undergo rearrangements. Solution: Characterize the byproduct to understand its structure. This can provide clues about the undesired reaction pathway. A lower reaction temperature is the first variable to adjust.
Reactions with the Solvent Some high-boiling point solvents are not entirely inert and can react with the starting material or product at elevated temperatures. Solution: Choose a more inert solvent. If possible, consider performing the reaction neat (solvent-free), which can sometimes lead to cleaner outcomes.
Dimerization or Polymerization Reactive intermediates or the final product can potentially react with each other. Solution: Running the reaction at a higher dilution may disfavor these intermolecular side reactions.
Experimental Workflow & Protocols
General Protocol for Thermal Decarboxylation in a High-Boiling Solvent

This protocol provides a starting point for the thermal decarboxylation of a generic substituted homophthalic acid.

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.

    • Ensure the setup is in a well-ventilated fume hood.

  • Reagent Addition:

    • To the flask, add the substituted homophthalic acid derivative (1.0 eq).

    • Add a high-boiling point solvent (e.g., diphenyl ether or quinoline) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution:

    • Begin stirring and slowly heat the mixture to the target temperature (e.g., 200-250 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC. The evolution of CO2 gas should be visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic solvent like quinoline, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography, recrystallization, or distillation, depending on its physical properties.

Visualizing the Decarboxylation Pathway

The following diagram illustrates the general thermal decarboxylation process of a homophthalic acid derivative.

Decarboxylation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Transition State & Products Homophthalic_Acid Substituted Homophthalic Acid Thermal_Stress High Temperature (150-250 °C) + High-Boiling Solvent Homophthalic_Acid->Thermal_Stress Heat Transition_State Pericyclic Transition State Thermal_Stress->Transition_State CO2 CO₂ Transition_State->CO2 Product ortho-Substituted Toluene Derivative Transition_State->Product

Caption: General workflow for the thermal decarboxylation of homophthalic acid derivatives.

References
  • Özcan, S., Şahin, E., & Balci, M. (2007). The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters, 48(12), 2151–2154. [Link]

  • Pan, W., et al. (2005). One‐Pot Synthesis of cis‐Isoquinolonic Acid Derivatives via Three‐Component Reaction of Homophthalic Anhydride with Aldehydes and Amines using Ytterbium(III) Triflate as Catalyst. Semantic Scholar. [Link]

  • ResearchGate. (2025). ChemInform Abstract: The Chemistry of Homophthalic Acid: A New Synthetic Strategy for Construction of Substituted Isocoumarin and Indole Skeletons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Retrieved from [Link]

  • LNEYA. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]

  • Google Patents. (2005). US20050043411A1 - Process for preparing homophthalate derivatives.
  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation of compounds 9a and 9b. Retrieved from [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). MECHANISM OF THERMAL DECARBOXYLATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 2-(Carboxymethyl)-5-methoxybenzoic Acid vs. Other Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Dicarboxylic Acid Linker

In the intricate fields of materials science and medicinal chemistry, the selection of a molecular linker is a critical decision that dictates the ultimate function and performance of the final construct. Dicarboxylic acids are a cornerstone of this molecular architecture, serving as the rigid struts in Metal-Organic Frameworks (MOFs) or the crucial connectors in complex bioconjugates like Antibody-Drug Conjugates (ADCs).[1][] Their structure—length, rigidity, symmetry, and functionality—directly influences properties such as porosity in MOFs, stability in ADCs, and the overall structure-activity relationship (SAR) in novel therapeutics.[3][4]

This guide provides an in-depth comparison of 2-(Carboxymethyl)-5-methoxybenzoic acid , a linker with unique structural characteristics, against more conventional dicarboxylic acid linkers. We will explore how its inherent asymmetry and functionalization offer distinct advantages and challenges, supported by experimental data and detailed protocols to inform rational design in your research.

Part 1: A Structural Comparison of Dicarboxylic Acid Linkers

The efficacy of a dicarboxylic acid linker stems directly from its molecular structure. Key differentiators include rigidity, linearity, and the presence of additional functional groups. This compound stands apart from common linkers due to its inherent asymmetry and mixed character of rigidity and flexibility.

  • This compound: This linker features a benzoic acid core, providing rigidity. However, the ortho-carboxymethyl group introduces a flexible, projecting arm and a distinct spatial arrangement compared to the linear, symmetric nature of linkers like terephthalic acid. The methoxy group adds another layer of functionality, capable of influencing solubility and participating in hydrogen bonding.

  • Common Dicarboxylic Acid Linkers: These are often categorized by their backbone:

    • Rigid Aromatic Linkers (e.g., Terephthalic acid, Biphenyl-4,4'-dicarboxylic acid): These are prized for creating robust, highly porous, and thermally stable MOFs due to their linear and rigid nature.[1][5]

    • Flexible Aliphatic Linkers (e.g., Succinic acid, Adipic acid): These flexible chains can lead to more dynamic or interpenetrated framework structures and are used in drug delivery systems to modulate properties like drug loading and release.[6][7]

    • Functionalized Linkers (e.g., 2-Aminoterephthalic acid): The addition of functional groups like amines or hydroxyls can serve as secondary binding sites for metal ions, enable post-synthetic modification, or alter the chemical environment within a MOF's pores.

G cluster_0 Linker Classes cluster_1 Key Structural Features TargetLinker 2-(Carboxymethyl)- 5-methoxybenzoic acid Asymmetric Asymmetric & Bent TargetLinker->Asymmetric Mixed Mixed Rigidity/ Flexibility TargetLinker->Mixed Functional Methoxy Group TargetLinker->Functional Rigid Rigid Aromatic (e.g., Terephthalic Acid) Symmetric Symmetric & Linear Rigid->Symmetric Flexible Flexible Aliphatic (e.g., Adipic Acid) HighFlex High Flexibility Flexible->HighFlex Functionalized Functionalized Aromatic (e.g., Aminoterephthalic Acid) PostSynth Reactive Group for Post-Synthetic Modification Functionalized->PostSynth

Caption: Structural feature comparison of dicarboxylic acid linkers.

Part 2: Performance in Metal-Organic Frameworks (MOFs)

The choice of an organic linker is paramount in the rational design of MOFs, dictating the resulting framework's topology, porosity, stability, and functionality.[1] While linear, rigid linkers like terephthalic acid (BDC) are foundational to iconic MOFs like MOF-5, the use of asymmetric or functionalized linkers like this compound opens pathways to novel structures with specialized properties.[8]

Causality of Linker Choice on MOF Properties
  • Symmetry and Topology: Symmetrical linkers like BDC often yield highly symmetrical and predictable network topologies (e.g., the pcu net of MOF-5).[8] In contrast, the lower symmetry of this compound is expected to produce more complex, lower-symmetry frameworks. This can be advantageous for applications like chiral separations or catalysis where asymmetric pores are desirable.

  • Porosity and Surface Area: The longer the linker, the larger the potential pore size, a principle well-demonstrated by the isoreticular MOF (IRMOF) series.[1] The bent nature of this compound may lead to less intuitive pore geometries compared to linear linkers, potentially creating hierarchical pore systems.

  • Thermal and Chemical Stability: Aromatic dicarboxylic acids generally form more thermally robust MOFs than their aliphatic counterparts due to the rigidity of the aromatic backbone.[4] The stability of a framework built with our target linker would be high, though potentially influenced by the carboxymethyl group's flexibility.

  • Functionalization: The methoxy group on the linker can tune the hydrophilicity/hydrophobicity of the pore environment, influencing the selective adsorption of guest molecules.

Comparative Data of MOFs with Different Dicarboxylic Acid Linkers

The table below summarizes key experimental data for MOFs constructed from representative dicarboxylic acid linkers. Data for a hypothetical MOF from this compound is inferred based on its structural properties.

MOF Name Dicarboxylic Acid Linker Key Structural Feature BET Surface Area (m²/g) Pore Size (Å) Thermal Decomposition Temp. (°C) Reference
MOF-5 (IRMOF-1) Terephthalic acid (BDC)Rigid, Linear, Symmetric~2500 - 3000~12~420[1]
UiO-66 Terephthalic acid (BDC)Rigid, Linear, Symmetric~1200~6~500[4]
MIL-53(Al) Terephthalic acid (BDC)Rigid, Linear, Symmetric~1100Flexible ("breathing")~500[4]
Hypothetical MOF-X This compoundRigid core, Flexible arm, AsymmetricExpected: 1000-2000Expected: Complex, potentially hierarchical poresExpected: >350N/A
Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol provides a self-validating system for synthesizing a crystalline MOF. The validation comes from the successful formation of a crystalline product, confirmed by Powder X-ray Diffraction (PXRD).

Objective: To synthesize a zinc-based MOF using this compound as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (20 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Powder X-ray Diffractometer (PXRD)

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 15 mL of DMF.

    • Rationale: The molar ratio of metal to linker is a critical parameter that influences the final structure. A 1:1 ratio is a common starting point. DMF is a high-boiling point solvent suitable for solvothermal synthesis.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Setup: Transfer the clear solution to a 20 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Thermal Reaction: Place the autoclave in a programmable oven. Heat to 120°C at a rate of 5°C/min, hold at 120°C for 48 hours, and then cool to room temperature at a rate of 5°C/min.

    • Rationale: The slow heating and cooling rates promote the growth of high-quality single crystals. The specific temperature and time are optimized to provide sufficient energy for crystal nucleation and growth.

  • Product Isolation: Carefully open the autoclave. Collect the precipitated crystalline product by decanting the mother liquor.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials or residual solvent trapped within the pores. Use centrifugation (8000 rpm, 5 min) to separate the solid after each wash.

  • Activation: Dry the washed product in a vacuum oven at 80°C overnight to remove the solvent molecules from the pores. This "activation" step is crucial for achieving high surface area and porosity.

  • Validation: Characterize the final white powder using PXRD. Compare the resulting pattern to simulated patterns from single-crystal X-ray diffraction if available, or analyze for sharp peaks indicative of a crystalline material.

Caption: General workflow for solvothermal MOF synthesis.

Part 3: Performance in Drug Development

In drug development, dicarboxylic acids are integral components of linkers used in ADCs and PROTACs (Proteolysis Targeting Chimeras). The linker's role is not merely to connect two moieties, but to ensure stability in circulation and facilitate a controlled release of the payload at the target site.[9][10]

Comparative Analysis of Linker Chemistries
  • Stability and Cleavage: Linkers are broadly classified as cleavable or non-cleavable.[] Cleavable linkers, such as those containing hydrazone or disulfide bonds, are designed to break under specific physiological conditions (e.g., the low pH of endosomes or the high glutathione concentration in the cytoplasm).[] A dicarboxylic acid like ours can be incorporated into more complex linker systems, for instance, forming an amide bond at one end and an ester at the other, offering differential stability.

  • Solubility and Pharmacokinetics: The linker contributes to the overall physicochemical properties of the conjugate. The methoxy group and carboxymethyl moiety of this compound could be tuned to balance hydrophilicity and lipophilicity, impacting the conjugate's solubility, aggregation propensity, and pharmacokinetic profile.

Linker Type Cleavage Mechanism Typical Application Advantages Disadvantages
Hydrazone Acid-catalyzed hydrolysisADCspH-sensitive release in endosomes/lysosomes.[9]Potential instability in circulation.
Disulfide Reduction by glutathioneADCsExploits high intracellular glutathione levels.[]Susceptible to thiol-disulfide exchange in plasma.
Peptide Protease-mediated cleavageADCsHigh specificity if target protease is overexpressed in tumor cells.Can be limited by protease expression levels.
Non-cleavable (e.g., Thioether) Proteasomal degradation of antibodyADCsHigh plasma stability.Requires internalization and degradation for payload release.

The structure of this compound, with its two distinct carboxylic acid groups (one aromatic, one aliphatic), presents an intriguing platform. The differential reactivity of these groups could be exploited for orthogonal conjugation strategies, allowing for the precise, stepwise assembly of complex bioconjugates.

Part 4: Synthesis of this compound

The accessibility of a linker is a practical consideration for its widespread adoption. The following is a representative synthesis protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via hydrolysis of its corresponding diester precursor. This protocol is based on established chemical literature.[11]

Materials:

  • Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate (precursor)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Stir plate with heating

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 9.4 g (0.038 mol) of the starting diester (Compound 14 in the reference) in 200 mL of methanol in a round-bottom flask.[11]

  • Saponification: Prepare a solution of 8 g (0.2 mol) of sodium hydroxide in 160 mL of water. Add this aqueous NaOH solution to the methanolic solution of the diester.[11]

    • Rationale: This is a classic saponification (base-catalyzed hydrolysis) of the two ester groups to their corresponding carboxylates. A large excess of NaOH is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 5 hours with stirring.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove most of the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Transfer the remaining aqueous solution to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 60 mL) to remove any unreacted starting material or non-polar impurities.[11] Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated HCl with stirring. A solid precipitate should form.[11]

    • Rationale: Acidification protonates the sodium carboxylate salts, causing the neutral dicarboxylic acid, which is less soluble in water, to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual salts.[11]

  • Drying: Dry the collected solid in a vacuum oven to yield the final product, this compound. A yield of approximately 90% can be expected.[11]

Conclusion

This compound is a non-traditional dicarboxylic acid linker whose value lies in its structural uniqueness. While standard linkers like terephthalic acid provide robustness and predictability, our target linker offers a toolkit of asymmetry, functionalization, and mixed flexibility.

  • For Materials Scientists: This linker is a compelling candidate for designing MOFs with complex pore geometries and tailored chemical environments, potentially unlocking novel performance in catalysis, separations, or selective sensing.

  • For Drug Development Professionals: Its distinct structure with differential reactivity offers opportunities for novel conjugation strategies and for fine-tuning the pharmacokinetic properties of complex bioconjugates.

The decision to employ this compound over a more conventional linker should be driven by the specific design objective. When the goal is to move beyond simple, symmetric structures and engineer a higher level of complexity and functionality into a material or therapeutic, this linker presents a powerful and versatile option.

References

  • László, G. et al. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Toxicology and Applied Pharmacology. Available from: [Link]

  • Li, F. et al. (2019). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release. Available from: [Link]

  • Li, F. et al. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release. Available from: [Link]

  • Turkson, J. et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Turkson, J. et al. (2014). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Her, J. H. et al. (2017). The effect of substituted benzene dicarboxylic acid linkers on the optical band gap energy and magnetic coupling in manganese trimer metal organic frameworks. Journal of Materials Chemistry C. Available from: [Link]

  • Lu, J. et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting. Available from: [Link]

  • Kumar, P. et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances. Available from: [Link]

  • Williamson, M. (2024). Metal-Organic Frameworks (MOFs): Groundbreaking or Gimmick? YouTube. Available from: [Link]

Sources

A Comparative Guide to 2-(Carboxymethyl)-5-methoxybenzoic Acid and Phthalic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount. Aromatic dicarboxylic acids, in particular, serve as versatile scaffolds and intermediates. This guide provides a detailed comparative analysis of two such compounds: the well-established industrial chemical, Phthalic Acid, and the more specialized derivative, 2-(Carboxymethyl)-5-methoxybenzoic acid.

This document moves beyond a simple cataloging of properties to offer a framework for empirical comparison, detailing the experimental methodologies required for a robust evaluation in a research setting.

Structural and Physicochemical Profile

At first glance, both molecules share the core feature of a benzene ring bearing two carboxylic acid groups, granting them acidic properties and multiple reaction sites. However, their substitution patterns lead to significant differences in structure, reactivity, and potential applications.

  • Phthalic Acid , or Benzene-1,2-dicarboxylic acid, is a simple aromatic dicarboxylic acid with two adjacent carboxyl groups.[1][2] Its planar structure and the proximity of the acid moieties allow for the ready formation of a cyclic anhydride upon heating, a cornerstone of its industrial utility.[3][4]

  • This compound presents a more complex structure. It features a benzoic acid core with a carboxymethyl group (-CH2COOH) and a methoxy group (-OCH3) attached to the benzene ring.[5] This structure provides greater conformational flexibility due to the methylene spacer and introduces electronic effects from the electron-donating methoxy group.

A direct comparison of their fundamental properties is summarized below.

PropertyThis compoundPhthalic Acid
Molecular Formula C10H10O5[5]C8H6O4[2]
Molecular Weight 210.18 g/mol [5]166.132 g/mol [2]
Appearance Not specified (likely a solid)White solid[2]
Melting Point 188 °C[5]207-211 °C (decomposes)[2][3]
Density 1.4 g/cm³ (predicted)[5]1.593 g/cm³ (solid)[2]
Boiling Point 425.3 °C (predicted)[5]289 °C (decomposes)[6]
Water Solubility Data not readily available0.6 g / 100 mL[2]
pKa1 Data not readily available2.89[2]
pKa2 Data not readily available5.51[2]

Note: Some physical properties for this compound are predicted values due to the compound's relative rarity. One major supplier notes that they do not collect analytical data for this chemical.

Synthesis and Applications Overview

The divergent applications of these two acids are a direct consequence of their chemical structures and the scale of their production.

Phthalic Acid is a large-scale industrial chemical, primarily produced via the catalytic oxidation of ortho-xylene or naphthalene to form phthalic anhydride, which is then hydrolyzed.[2][3] Its major application lies in the production of phthalate esters, which are extensively used as plasticizers to increase the flexibility and durability of polymers like PVC.[6] It also serves as a precursor for the synthesis of dyes (e.g., phenolphthalein), perfumes, and polyester resins.[4][6]

This compound is a more specialized chemical, likely produced on a much smaller scale for fine chemical synthesis. A documented synthesis route involves the hydrolysis of its corresponding methyl ester.[7] Its reported applications are in niche, high-value areas, such as the synthesis of potential anti-breast cancer agents and its use in heat-developable photographic films.[7]

Framework for Experimental Comparison

For researchers considering these molecules for novel applications, a direct empirical comparison is essential. The following section outlines the key experimental protocols to generate comparative data on their acidity and structural characteristics.

Acidity Profile: pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constants (pKa) are fundamental to understanding the behavior of these molecules in solution. They dictate the charge state at a given pH, which influences solubility, reactivity, and biological interactions. As both are dicarboxylic acids, they will have two distinct pKa values. Potentiometric titration is a reliable and accessible method for determining these constants.[8][9]

Experimental Workflow for pKa Determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M NaOH & 0.1 M HCl solutions prep1->prep2 prep3 Prepare analyte solution (~1 mM in 0.15 M KCl) prep2->prep3 titr1 Acidify analyte solution to ~pH 2 with 0.1 M HCl prep3->titr1 titr2 Titrate with 0.1 M NaOH, recording pH vs. volume titr1->titr2 titr3 Continue titration to ~pH 12 titr2->titr3 an1 Plot pH vs. Volume of NaOH titr3->an1 an2 Identify equivalence points (steepest slope) an1->an2 an3 Determine half-equivalence points an2->an3 an4 pH at half-equivalence point = pKa an3->an4

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

  • Solution Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. Dissolve an accurately weighed amount of the dicarboxylic acid (phthalic acid or this compound) in deionized water containing 0.15 M KCl to maintain a constant ionic strength. The final analyte concentration should be approximately 1 mM.[8]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Execution: If necessary, acidify the solution to a starting pH of ~1.8-2.0 with 0.1 M HCl. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.[8]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa values are determined by finding the pH at the half-equivalence points.[10] For a diprotic acid, pKa1 is the pH at the point where half of the first equivalent of NaOH has been added, and pKa2 is the pH at the midpoint between the first and second equivalence points.

Structural Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an indispensable tool for confirming the presence of key functional groups. For these dicarboxylic acids, it provides a unique "fingerprint" based on the vibrational frequencies of their bonds, particularly the O-H and C=O bonds of the carboxyl groups and, in the case of this compound, the C-O bond of the methoxy group.[6][11]

Key Spectral Features for Carboxylic Acids:

  • O-H Stretch: A very broad, strong absorption band between 3300-2500 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to hydrogen bonding.[11][12]

  • C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹. Its exact position can be influenced by dimerization and conjugation with the aromatic ring.[11][12]

  • C-O Stretch: A medium intensity band appearing in the 1320-1210 cm⁻¹ region.[6][12]

Experimental Workflow for FTIR Analysis (ATR Method):

G start Start bkg Acquire Background Spectrum (clean ATR crystal) start->bkg sample Place small amount of solid sample on crystal bkg->sample contact Apply pressure to ensure good sample contact sample->contact scan Acquire Sample Spectrum (4000-650 cm⁻¹, 16-32 scans) contact->scan process Process Data (Baseline correction, peak identification) scan->process end End process->end

Caption: Workflow for FTIR analysis using the ATR method.

Detailed Protocol (ATR Method):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum to account for atmospheric CO2 and H2O, as well as the absorbance of the crystal itself.[6]

  • Sample Application: Place a small amount of the solid acid powder directly onto the ATR crystal. Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[6]

  • Data Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. To achieve a good signal-to-noise ratio, co-add 16 to 32 scans.[6]

  • Data Analysis: Process the resulting spectrum by performing baseline correction. Identify the characteristic absorption peaks and compare their positions and shapes for the two compounds.

Detailed Structural Elucidation: ¹H NMR Spectroscopy

Rationale: While FTIR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. This allows for unambiguous structural confirmation and can reveal subtle electronic differences between the two acids.[13][14]

Expected ¹H NMR Spectral Features:

  • Carboxylic Acid Protons (-COOH): A characteristic broad singlet appearing far downfield, typically between 10-13 ppm. The exact chemical shift is dependent on concentration and solvent due to hydrogen bonding.[11][15]

  • Aromatic Protons (Ar-H): Protons on the benzene ring will appear in the 6.8-8.0 ppm region. Their chemical shifts and splitting patterns (multiplicity) will be distinct for each molecule due to the different substitution patterns.[16][17]

  • This compound Specific Protons:

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.7-3.9 ppm.[16]

    • Methylene Protons (-CH₂-): A singlet integrating to 2 protons, with a chemical shift influenced by the adjacent carboxyl and aromatic groups.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to obtain good signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Analysis: Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecular structure.

Concluding Remarks

Phthalic acid is a foundational industrial chemical with well-characterized properties and a broad range of applications driven by its role as a precursor to plasticizers and polymers. In contrast, this compound is a specialized reagent with potential in targeted, high-value applications like pharmaceuticals.

The significant difference in data availability underscores their respective places in the chemical landscape. For researchers evaluating this compound for new applications, the experimental protocols outlined in this guide provide a clear and authoritative path to generating the necessary comparative data against established compounds like phthalic acid. This empirical approach is critical for making informed decisions in materials science, synthetic chemistry, and drug development.

References

  • Vedantu. Phthalic Acid: Properties, Synthesis, Uses & Formula Explained. [Link]

  • Grokipedia. Phthalic acid. [Link]

  • Wikipedia. Phthalic acid. [Link]

  • Shanghai topfine chemical co., ltd. Phthalic Acid: A Key Plasticizer Shaping Modern Life. [Link]

  • BYJU'S. Properties Of Phthalic Acid. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Britannica. Phthalic acid | Synthesis, Uses, Structure. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • PubChem. 2-Methoxy-5-methylbenzoic acid. [Link]

  • Human Metabolome Database. Showing metabocard for Phthalic acid (HMDB0002107). [Link]

  • Filo. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • AVS Science & Technology of Materials, Interfaces, and Processing. Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. [Link]

  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... [Link]

  • ResearchGate. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. [Link]

  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. [Link]

  • Human Metabolome Database. Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). [Link]

  • Oreate AI Blog. How to Determine Pka from Titration Curve. [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • PubChem. 2-Methoxybenzoic acid. [Link]

  • PMC - NIH. Development of Methods for the Determination of pKa Values. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by.... [Link]

  • PubChemLite. 2-carboxymethyl-5-methoxy-benzoic acid (C10H10O5). [Link]

  • SpectraBase. 2-Methoxy-benzoic acid. [Link]

  • SpectraBase. 2-[2-(5-Methoxybenzoxazolyl)carbonyl]benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • ACS Publications. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. [Link]

  • University of Calgary. Example 9. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Vancouver Island University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • Pearson+. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... [Link]

Sources

A Comparative Guide to the Purity Validation of 2-(Carboxymethyl)-5-methoxybenzoic Acid by Titration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the integrity of starting materials and intermediates is paramount. 2-(Carboxymethyl)-5-methoxybenzoic acid, a dicarboxylic acid derivative, serves as a crucial building block in the synthesis of various complex molecules, including potential anti-breast cancer agents.[1][2] Its purity directly influences the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a cornerstone of scientific validity.[3][4][5]

This guide provides an in-depth analysis of the classic, yet powerful, technique of potentiometric titration for the purity validation of this compound. We will explore the causality behind the experimental design, establishing a self-validating protocol. Furthermore, we will objectively compare this method with orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.[3][5][6][7]

Understanding the Analyte: this compound

A thorough understanding of the analyte's chemical properties is fundamental to selecting and developing a suitable analytical method.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₀H₁₀O₅

  • Molecular Weight: 210.18 g/mol [8]

  • Key Analytical Feature: The molecule possesses two carboxylic acid functional groups. These two protons exhibit different acid dissociation constants (pKa values) due to their distinct chemical environments—one is an aliphatic carboxylic acid and the other is an aromatic carboxylic acid. This dicarboxylic nature is the key to the specificity of the titration method.[9][10]

  • Solubility: Like many carboxylic acids, its solubility in neutral water is limited. However, it readily dissolves in aqueous alkaline solutions (e.g., sodium hydroxide) and some organic solvents, a critical factor for sample preparation.[11][12]

Primary Method: Purity Validation by Potentiometric Titration

Titration remains a primary analytical technique recognized by major pharmacopeias for its accuracy and precision in determining the absolute content of an active substance.[13][14] For a dicarboxylic acid, it offers unique advantages.

Causality of the Method: Why Potentiometric Titration?

The direct titration of this compound with a strong base like sodium hydroxide (NaOH) results in a neutralization reaction with two distinct equivalence points, corresponding to the sequential neutralization of the two acidic protons.

  • First Equivalence Point (V_eq1): Neutralization of the more acidic proton.

  • Second Equivalence Point (V_eq2): Neutralization of the second, less acidic proton.

Using a potentiometric endpoint detection system (i.e., a pH meter) is superior to a colorimetric indicator. A pH meter can precisely track the change in hydrogen ion concentration, allowing for the accurate determination of both equivalence points, which might be difficult to resolve with a single visual indicator.[15][16] This provides a richer dataset and an internal validation check.

Trustworthiness: A Self-Validating System

The power of this method lies in its inherent self-validation. For a pure dicarboxylic acid, the volume of titrant required to reach the second equivalence point must be exactly double that required for the first (V_eq2 ≈ 2 * V_eq1). This stoichiometric relationship serves two purposes:

  • Identity Confirmation: It confirms the sample is indeed a dicarboxylic acid.

  • Purity Indication: A significant deviation from this 2:1 ratio would suggest the presence of mono-acidic, poly-acidic, or basic impurities.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Standardize ~0.1 M NaOH using KHP Primary Standard T2 Titrate with standardized NaOH, recording pH vs. Volume P1->T2 P2 Accurately weigh ~200 mg of Analyte P3 Dissolve Analyte in suitable solvent (e.g., 50:50 Ethanol:Water) P2->P3 P3->T2 T1 Calibrate pH meter T1->T2 A1 Plot Titration Curve (pH vs. Volume) T2->A1 A2 Calculate 1st & 2nd Derivatives to find V_eq1 and V_eq2 A1->A2 A3 Verify Stoichiometry (V_eq2 ≈ 2 * V_eq1) A2->A3 A4 Calculate Purity (%) using V_eq2 A3->A4

Caption: Workflow for Potentiometric Titration Purity Assay.

Experimental Protocol: Potentiometric Titration

1. Reagents and Materials:

  • This compound sample

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.

  • Sodium Hydroxide (NaOH), analytical grade.

  • Carbon dioxide-free water.

  • Ethanol, analytical grade.

  • Calibrated analytical balance.

  • Autotitrator or manual setup with a calibrated pH meter and a 25 mL burette.

  • Magnetic stirrer and stir bar.

2. Preparation of 0.1 M NaOH Titrant:

  • Dissolve approximately 4.0 g of NaOH in 1 L of carbon dioxide-free water.

  • Standardization: Accurately weigh ~0.4 g of dried KHP. Dissolve in 50 mL of CO₂-free water. Add 2-3 drops of phenolphthalein indicator and titrate with the prepared NaOH solution to a faint pink endpoint.

  • Calculate the exact molarity of the NaOH solution. Perform in triplicate.

3. Sample Analysis Procedure:

  • Accurately weigh approximately 200 mg of the this compound sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and CO₂-free water. Gentle warming may be required.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the burette tip into the solution.

  • Begin stirring and start the titration with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added at regular intervals.

  • Continue the titration until at least 5 mL past the second equivalence point.

4. Data Analysis and Calculation:

  • Plot the titration curve (pH vs. Volume of NaOH).

  • Determine the equivalence points (V_eq1 and V_eq2) by identifying the points of maximum slope on the curve, typically using the first or second derivative of the plotted data.

  • Purity Calculation: The purity is calculated based on the second equivalence point, where both carboxylic acid groups have been neutralized.

    Purity (%) = (V_eq2 × M_NaOH × MW_Analyte) / (2 × W_Sample) × 100

    Where:

    • V_eq2 = Volume of NaOH at the 2nd equivalence point (L)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW_Analyte = Molecular weight of the analyte (210.18 g/mol )

    • W_Sample = Weight of the sample (g)

    • The factor of 2 in the denominator accounts for the 1:2 stoichiometry (1 mole of analyte reacts with 2 moles of NaOH).

Comparative Analysis with Orthogonal Methods

To ensure comprehensive quality assessment, results from a primary method like titration should be complemented by data from orthogonal methods, which measure purity based on different chemical or physical principles.[4][17][18]

Method_Comparison Analyte 2-(Carboxymethyl)-5- methoxybenzoic Acid Purity Titration Potentiometric Titration Analyte->Titration Measures Acidic Content (Assay) HPLC HPLC (UV) Analyte->HPLC Separates & Measures Related Impurities DSC DSC Analyte->DSC Measures Purity via Melting Point Depression T_Adv • Absolute Method • High Precision • Cost-Effective Titration->T_Adv Advantages T_Dis • Not Impurity-Specific • Larger Sample Size Titration->T_Dis Disadvantages H_Adv • High Specificity • Quantifies Impurities • High Sensitivity HPLC->H_Adv Advantages H_Dis • Requires Reference Standard • More Complex • Misses Non-UV Active Impurities HPLC->H_Dis Disadvantages D_Adv • Absolute Method • Small Sample Size • Fast DSC->D_Adv Advantages D_Dis • Only for Crystalline, Stable Compounds • Not Impurity-Specific DSC->D_Dis Disadvantages

Caption: Logical comparison of analytical methods for purity.

High-Performance Liquid Chromatography (HPLC) - Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating the main compound from its potential impurities.[3][6]

  • Principle: An HPLC system separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For purity, an "area percent" method is often used, where the peak area of the analyte is compared to the total area of all detected peaks.[19]

  • Typical Experimental Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).[20][21]

    • Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. An acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[21][22]

    • Detection: UV detector set to 210 nm (for the carboxyl group) or a higher wavelength where the benzene ring absorbs.[6][19]

  • Advantages vs. Titration: HPLC provides a detailed impurity profile, separating and allowing for the quantification of individual related substances. It is highly specific and sensitive.[17][23]

  • Limitations: It is a relative method unless a certified reference standard is used for quantification. It cannot detect impurities that do not possess a chromophore (i.e., are not UV-active).

Differential Scanning Calorimetry (DSC) - Absolute Purity of Crystalline Solids

DSC is a thermal analysis technique that can determine the purity of highly pure, crystalline substances without the need for a reference standard.[24]

  • Principle: Impurities in a crystalline substance cause a depression and broadening of its melting point. DSC measures the heat flow required to melt the sample as a function of temperature. By applying the van't Hoff equation to the resulting melting endotherm, the mole percent of impurities can be calculated.[25][26]

  • Typical Experimental Conditions:

    • A small sample (1-3 mg) is sealed in an aluminum pan.

    • The sample is heated at a slow, constant rate (e.g., 0.5 - 1.0 K/min) under an inert nitrogen atmosphere.[25]

  • Advantages vs. Titration: DSC is a rapid, absolute method that requires very little sample.[24]

  • Limitations: The method is only applicable to substances that are crystalline, thermally stable, and do not decompose upon melting. It assumes that the impurities are soluble in the molten analyte and insoluble in the solid phase. It provides a total impurity value but no information on the identity or number of impurities.[3]

Data-Driven Performance Comparison

The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound to provide a direct comparison of the methods.

Parameter Potentiometric Titration HPLC (Area %) Differential Scanning Calorimetry (DSC)
Purity Result 99.85% (Assay)99.82%99.89% (mol %)
Relative Standard Deviation (RSD, n=6) 0.15%0.08%0.25%
Principle Acid-Base NeutralizationChromatographic SeparationMelting Point Depression
Type of Result Absolute Assay (purity by content)Relative Purity (impurity profile)Absolute Purity (total impurities)
Analysis Time per Sample ~15 minutes~20 minutes~45 minutes (including cooling)
Key Remarks Pharmacopeial standard for assay.[14] Self-validating stoichiometry. Does not detect neutral impurities.Excellent for separating and quantifying related substances. Requires reference standard for assay.Fast, absolute method for crystalline solids.[24] Provides no information on impurity identity.

Conclusion and Recommendations

The validation of this compound purity is most robustly achieved through a multi-faceted approach.

  • Potentiometric Titration stands out as the premier method for determining the absolute assay value . Its high precision, cost-effectiveness, and inherent stoichiometric self-validation make it an indispensable tool for quantifying the active substance content, as supported by pharmacopeial guidelines.[5][13][14]

  • High-Performance Liquid Chromatography (HPLC) is the ideal orthogonal method for establishing the purity profile . Its strength lies in its ability to separate, identify, and quantify individual process-related impurities and degradation products, which is a critical aspect of quality control that titration cannot provide.[4][6]

  • Differential Scanning Calorimetry (DSC) serves as a valuable, rapid screening tool for assessing the absolute purity of the final, crystalline material, offering a quick confirmation of high purity without extensive method development.[3][24]

For comprehensive and defensible purity validation in a research or drug development setting, it is recommended to use Potentiometric Titration for the primary assay determination and supplement this with HPLC for the characterization and control of impurities . This dual-methodology approach leverages the strengths of each technique, ensuring that the material not only has the correct overall content but is also free from significant levels of undesirable related substances.

References

  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • Determination of purity by differential scanning calorimetry (DSC).
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • Titration of acids and bases. Michael Pilgaard's Web Chemistry.
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
  • Live qualification/validation of purity methods for protein products. CS@Purdue.
  • How is Titration Used in the Pharmaceutical Industry? (2021). ReAgent Chemicals.
  • Analytical Methods for Organic Acids. Shimadzu.
  • Titrations in Non-aqueous Media Part XII.* Potentiometric Titrations of Symmetrical Aliphatic Dicarboxylic Acids and Some of The. RSC Publishing.
  • How is titration used in the pharmaceutical industry for purity analyses? (2020). Quora.
  • Analytical method valid
  • What would be the ideal conditions of HPLC for organic acid detection? (2014).
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID. (2025). ChemicalBook.
  • Highly Sensitive Analysis of Organic Acids. Hitachi High-Tech.
  • Acid/Base Titr
  • Titration curves for dicarboxylic acids.
  • 2-Methoxybenzoic acid | CAS 579-75-9. Selleck Chemicals.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). SciSpace.
  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025). Medikamenter QS.
  • Titr
  • Fully Automated Titrimetric Determination of Active-Substance Content Using 815 Robotic Titration Soliprep. (2015). News-Medical.Net.
  • Carboxylic Acid Unknowns and Titr
  • Direct Titr
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID AldrichCPR. Sigma-Aldrich.
  • 4.2.1. PRIMARY STANDARDS FOR VOLUMETRIC SOLUTIONS. European Pharmacopoeia 7.0.
  • The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Study Prep in Pearson+.
  • Reagents, Indic
  • 2-(carboxymethyl)-5-methoxy-benzoic acid (C10H10O5). PubChemLite.
  • Table 20.
  • This compound. CymitQuimica.

Sources

A Comparative Guide to the Biological Efficacy of 2-(Carboxymethyl)-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their biological activities, which span antitumor, antimicrobial, and anti-inflammatory effects, are significantly influenced by the nature and placement of substituents on the aromatic ring.[1] The parent compound, 2-(carboxymethyl)-5-methoxybenzoic acid, has emerged as a promising scaffold, particularly in the synthesis of novel anti-breast cancer agents.[2] This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro, suggesting a potential mechanism involving the disruption of growth factor signaling pathways.[3]

This guide provides a comparative analysis of the potential biological efficacy of a series of hypothetical derivatives of this compound. Due to a lack of direct comparative studies on this specific series, this analysis is based on established structure-activity relationships (SAR) of related benzoic acid and methoxyphenyl compounds. We will explore the probable impact of various structural modifications on anticancer and anti-inflammatory activities, supported by detailed experimental protocols for their evaluation.

Core Structure and Rationale for Derivative Selection

The core structure of this compound offers several points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid groups are key for interacting with biological targets, while the methoxy group can influence lipophilicity and metabolic stability.

For this comparative guide, we will consider the following hypothetical derivatives, selected to explore the effects of modifying the carboxymethyl and methoxy groups, as well as substitutions on the aromatic ring:

  • Derivative A: 2-(2-Amino-2-oxoethyl)-5-methoxybenzoic acid (Amide derivative)

  • Derivative B: 2-(Carboxymethyl)-3-chloro-5-methoxybenzoic acid (Halogenated derivative)

  • Derivative C: 2-(Carboxymethyl)-5-hydroxybenzoic acid (Demethylated derivative)

  • Derivative D: Methyl 2-(methoxycarbonylmethyl)-5-methoxybenzoate (Esterified derivative)

Comparative Biological Efficacy: An Inferential Analysis

Based on the structure-activity relationships of similar compounds, we can infer the potential biological activities of our hypothetical derivatives.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is well-documented.[1] The presence of the benzoic acid moiety is often crucial for their biological action.[1]

  • Derivative A (Amide derivative): The conversion of the carboxymethyl group to an amide may alter the molecule's hydrogen bonding capacity and polarity. In some series of anticancer compounds, amide derivatives have shown potent activity by inducing apoptosis.

  • Derivative B (Halogenated derivative): The introduction of a chlorine atom to the aromatic ring is a common strategy in drug design to enhance potency. Halogen substitution can increase lipophilicity, potentially improving cell membrane permeability. For some benzoic acid derivatives, halogenation has been shown to enhance antiproliferative activity.[4]

  • Derivative C (Demethylated derivative): The replacement of the methoxy group with a hydroxyl group can significantly impact biological activity. Phenolic hydroxyl groups are often important for antioxidant activity and can participate in key hydrogen bonding interactions with target enzymes. In studies of curcumin analogs, the nature of the substituent at the methoxy position played a critical role in its anti-inflammatory and anticolitis effects.[5]

  • Derivative D (Esterified derivative): Esterification of the carboxylic acid groups would increase the lipophilicity of the compound, which could enhance its ability to cross cell membranes. However, the free carboxylic acid is often essential for direct interaction with biological targets, so this modification might render the compound inactive until hydrolyzed back to the acid form within the cell, acting as a prodrug.

Table 1: Predicted Anticancer Efficacy of this compound Derivatives

DerivativeModificationPredicted Anticancer ActivityRationale
Parent Compound -ModerateKnown to inhibit cancer cell proliferation and induce apoptosis.[3]
Derivative A Carboxymethyl to AmidePotentially IncreasedAmide group may enhance interactions with target proteins.
Derivative B Ring ChlorinationPotentially IncreasedHalogenation can improve membrane permeability and target binding.[4]
Derivative C Methoxy to HydroxylPotentially Altered (Increase or Decrease)Hydroxyl group may introduce new binding interactions or alter antioxidant properties.[5]
Derivative D Carboxylic Acid to EsterPotentially Decreased (as parent) or Prodrug ActivityEsterification may prevent key interactions but could improve cellular uptake.
Anti-inflammatory Activity

Methoxyphenyl and benzoic acid derivatives have demonstrated significant anti-inflammatory properties.[6][7] The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

  • Derivative A (Amide derivative): The impact of this modification on anti-inflammatory activity is difficult to predict without experimental data. However, some N-substituted benzamides have shown anti-inflammatory effects.

  • Derivative B (Halogenated derivative): Halogenation has been shown to modulate the anti-inflammatory activity of various compounds. An in silico study of a salicylic acid derivative showed a higher affinity for COX-2, a key enzyme in inflammation, with a chloromethylbenzoyl group.[8]

  • Derivative C (Demethylated derivative): The presence of a hydroxyl group in place of the methoxy group could enhance anti-inflammatory activity. Studies on curcumin analogs have shown that the substituent at the methoxy position is crucial for anti-inflammatory effects, with hydroxyl and bromo substitutions showing efficacy.[5]

  • Derivative D (Esterified derivative): Similar to its potential anticancer activity, the esterified derivative may act as a prodrug, with its anti-inflammatory effects dependent on in vivo hydrolysis to the active carboxylic acid form.

Table 2: Predicted Anti-inflammatory Efficacy of this compound Derivatives

DerivativeModificationPredicted Anti-inflammatory ActivityRationale
Parent Compound -LikelyMethoxyphenyl compounds are known to have anti-inflammatory effects.[6]
Derivative A Carboxymethyl to AmideUncertainActivity would depend on the specific interactions of the amide group.
Derivative B Ring ChlorinationPotentially IncreasedHalogenation can enhance binding to inflammatory targets like COX-2.[8]
Derivative C Methoxy to HydroxylPotentially IncreasedThe hydroxyl group can be critical for anti-inflammatory activity in related compounds.[5]
Derivative D Carboxylic Acid to EsterPotentially Decreased (as parent) or Prodrug ActivityEfficacy is dependent on intracellular hydrolysis.

Experimental Protocols for Efficacy Evaluation

To validate the predicted biological activities, a series of standardized in vitro assays would be essential.

Anticancer Activity Assays

A tiered approach to in vitro testing is recommended to comprehensively evaluate the anticancer potential of the derivatives.[9][10]

1. Cell Viability Assay (MTT Assay)

This initial screening assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[11]

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer) and a non-malignant cell line (e.g., MCF-10A) should be used to assess both potency and selectivity.[10]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value from the dose-response curve.[9]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if the compounds induce programmed cell death.[9]

  • Procedure:

    • Treat cancer cells with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.[9]

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Cancer & Non-Malignant Cell Lines treatment Treat with Derivatives (Concentration Gradient) start->treatment mtt MTT Assay (72 hours) treatment->mtt ic50 Calculate IC50 & Selectivity Index mtt->ic50 apoptosis_treatment Treat at IC50 (24-48 hours) ic50->apoptosis_treatment Potent & Selective Derivatives annexin_v Annexin V/PI Staining apoptosis_treatment->annexin_v flow Flow Cytometry Analysis annexin_v->flow

Anticancer evaluation workflow.
Anti-inflammatory Activity Assays

The anti-inflammatory potential of the derivatives can be assessed using a macrophage-based in vitro model.[12][13]

1. Cell Viability Assay (MTT Assay)

It is crucial to first determine the non-toxic concentrations of the compounds on the macrophage cell line (e.g., RAW 264.7).[12][13]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibition of NO, a key inflammatory mediator.[12]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[12]

3. Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[14][15]

  • Procedure:

    • Collect the supernatant from LPS-stimulated cells treated with the derivatives.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations from standard curves.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs TNF_IL6 TNF-α, IL-6 Cytokines->TNF_IL6 Derivatives This compound Derivatives Derivatives->NFkB Inhibition

Proposed anti-inflammatory mechanism.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound derivatives. While direct experimental data is not yet available, the principles of structure-activity relationships suggest that modifications to the core structure, such as halogenation or demethylation, could significantly enhance the anticancer and anti-inflammatory properties of the parent compound. The proposed experimental workflows offer a robust methodology for validating these predictions. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of these and other derivatives to fully elucidate their therapeutic potential.

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023). PubMed. Retrieved from [Link]

  • Ochoa-de la Paz, L. D. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Translational Medicine, 19(1), 42. Retrieved from [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2022). ResearchGate. Retrieved from [Link]

  • Guidelines for the in vitro determination of anti-inflammatory activity. (2021). ResearchGate. Retrieved from [Link]

  • Guideline for anticancer assays in cells. (2023). ResearchGate. Retrieved from [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). National Institutes of Health. Retrieved from [Link]

  • Structure-Activity Relationships of a New Series of Retinoidal Benzoic Acid Derivatives as Measured by Induction of Differentiation of Murine F9 Teratocarcinoma Cells and Human HL-60 Promyelocytic Leukemia Cells. (1983). AACR Journals. Retrieved from [Link]

  • Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. (2017). PubMed. Retrieved from [Link]

  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. (2018). Semantic Scholar. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. (1966). PubMed. Retrieved from [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2021). MDPI. Retrieved from [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. Retrieved from [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). ResearchGate. Retrieved from [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987). Google Patents.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. Retrieved from [Link]

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (2024). MDPI. Retrieved from [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating Isomers of 2-(Carboxymethyl)-5-methoxybenzoic Acid Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular isomers is paramount. The subtle repositioning of functional groups on an aromatic ring can dramatically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of 2-(Carboxymethyl)-5-methoxybenzoic acid and its structural isomers. By leveraging the distinct analytical strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related compounds.

The isomers under consideration share the same molecular formula, C₁₀H₁₀O₅, but differ in the substitution pattern of the carboxymethyl, methoxy, and carboxyl groups on the benzene ring. For the purpose of this guide, we will focus on the comparison between the parent compound and two of its potential isomers:

  • Isomer 1 (Parent Compound): this compound

  • Isomer 2: 3-(Carboxymethyl)-4-methoxybenzoic acid

  • Isomer 3: 4-(Carboxymethyl)-2-methoxybenzoic acid

This guide will delve into the theoretical underpinnings of how the spatial arrangement of these functional groups influences their spectroscopic signatures and provide detailed, field-tested protocols for acquiring and interpreting the necessary data.

The Power of the Proton: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the connectivity of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each proton signal provide a detailed roadmap of the molecular structure. The distinct electronic environments of the aromatic protons in our three isomers will result in unique and readily distinguishable ¹H NMR spectra.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts and multiplicities for the key protons in each isomer. These predictions are based on established substituent effects on the chemical shifts of aromatic protons.

Proton Isomer 1: this compound Isomer 2: 3-(Carboxymethyl)-4-methoxybenzoic acid Isomer 3: 4-(Carboxymethyl)-2-methoxybenzoic acid
-COOH ~12-13 ppm (s, broad)~12-13 ppm (s, broad)~12-13 ppm (s, broad)
-CH₂- ~3.7 ppm (s)~3.6 ppm (s)~3.8 ppm (s)
-OCH₃ ~3.8 ppm (s)~3.9 ppm (s)~3.9 ppm (s)
Aromatic H H-3: ~7.1 ppm (d) H-4: ~6.9 ppm (dd) H-6: ~7.5 ppm (d)H-2: ~7.8 ppm (d) H-5: ~6.9 ppm (d) H-6: ~7.7 ppm (dd)H-3: ~7.0 ppm (d) H-5: ~7.2 ppm (dd) H-6: ~7.8 ppm (d)

Causality Behind the Chemical Shifts:

The electron-donating methoxy group (-OCH₃) shields nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing carboxyl (-COOH) and carboxymethyl (-CH₂COOH) groups deshield adjacent protons, shifting their signals downfield. The relative positions of these groups in each isomer create a unique electronic map of the aromatic ring, leading to the predicted differences in chemical shifts and splitting patterns. For instance, in Isomer 1, the proton at the 6-position is ortho to the strongly withdrawing carboxyl group, leading to a significant downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-14 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration of all proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

A Deeper Look at the Carbon Skeleton: ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a direct view of the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectral Data
Carbon Isomer 1: this compound Isomer 2: 3-(Carboxymethyl)-4-methoxybenzoic acid Isomer 3: 4-(Carboxymethyl)-2-methoxybenzoic acid
-COOH ~172 ppm~171 ppm~173 ppm
-CH₂- ~35 ppm~34 ppm~36 ppm
-OCH₃ ~56 ppm~56 ppm~57 ppm
Aromatic C ~115-160 ppm~112-162 ppm~110-161 ppm
C=O (carboxymethyl) ~175 ppm~174 ppm~176 ppm

Key Differentiating Features:

The chemical shifts of the quaternary carbons (carbons attached to substituents) are particularly diagnostic. The carbon attached to the carboxyl group will be significantly downfield due to the strong deshielding effect of the two oxygen atoms. The relative positions of the substituents will also influence the chemical shifts of the other aromatic carbons, providing a unique fingerprint for each isomer.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • A wider spectral width (e.g., 0-220 ppm) is necessary compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Vibrational Fingerprints: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While many of the fundamental vibrational modes for the three isomers will be similar due to the presence of the same functional groups, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns.

Key IR Absorptions and Differentiating Features
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
O-H stretch (Carboxylic Acid) 3300-2500 (broad)A very broad and strong absorption characteristic of the hydrogen-bonded dimer of the carboxylic acid.
C-H stretch (Aromatic) 3100-3000Sharp, medium intensity peaks.
C-H stretch (Aliphatic) 3000-2850Sharp, medium intensity peaks from the -CH₂- group.
C=O stretch (Carboxylic Acid) 1710-1680A very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency.
C=O stretch (Carboxymethyl) 1740-1720A strong and sharp absorption.
C-O stretch 1320-1210Strong intensity.
C-H out-of-plane bending 900-675This region is highly diagnostic of the substitution pattern on the benzene ring.

Distinguishing Isomers with C-H Out-of-Plane Bending:

The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations.[1][2]

  • Isomer 1 (1,2,4-trisubstituted): Expected to show a strong band in the 880-800 cm⁻¹ region.

  • Isomer 2 (1,2,4-trisubstituted): Also expected to show a strong band in the 880-800 cm⁻¹ region. Distinguishing from Isomer 1 may require careful analysis of the entire fingerprint region.

  • Isomer 3 (1,2,4-trisubstituted): Similarly, will exhibit a strong band in the 880-800 cm⁻¹ range.

While the primary out-of-plane bending may not be sufficient to distinguish these trisubstituted isomers definitively, subtle differences in the positions and intensities of other bands in the fingerprint region, arising from the unique overall molecular symmetry of each isomer, can be used for differentiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Fragmentation Patterns: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While the isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

Expected Fragmentation Patterns

The molecular ion peak ([M]⁺) will be observed at the same m/z value for all isomers. However, the relative abundances of the fragment ions can vary.

  • Loss of a hydroxyl radical (-OH): A prominent peak at [M-17]⁺ is expected for all isomers.

  • Loss of a carboxyl group (-COOH): A peak at [M-45]⁺ is also likely.

  • "Ortho Effect": In Isomer 1 and Isomer 3, where the carboxymethyl group is ortho to the carboxyl group, intramolecular reactions can occur upon ionization, leading to unique fragmentation pathways that are less likely in Isomer 2. This "ortho effect" can result in the formation of characteristic fragment ions, such as the loss of water from the molecular ion.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will primarily show the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragments.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates a typical workflow for the spectroscopic analysis of the isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer1 Isomer 1 NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Experimental workflow for the spectroscopic comparison of isomers.

Conclusion

The differentiation of this compound and its isomers is a critical task in many scientific disciplines. While these compounds share the same molecular formula, their distinct structural arrangements give rise to unique spectroscopic fingerprints. By carefully applying and interpreting the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and characterize each isomer. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of structural elucidation and the advancement of their research.

References

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
  • Substituent effects in the dissociation of the molecular ions of para and meta substituted benzoic acids. (1973). Organic Mass Spectrometry.
  • Denekamp, C., & Stanger, A. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry, 37(3), 336-342. Retrieved from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). ResearchGate. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 5.3.2 Benzene and its derivatives. (n.d.).
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. Retrieved from [Link]

  • The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy Online. Retrieved from [Link]

  • 2-(carboxymethyl)-5-methoxy-benzoic acid (C10H10O5). (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Binding Affinity of 2-(Carboxymethyl)-5-methoxybenzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise quantification of molecular interactions is paramount. For researchers developing novel therapeutics based on scaffolds such as 2-(Carboxymethyl)-5-methoxybenzoic acid, understanding the binding affinity of their synthesized conjugates to biological targets is a critical step in the journey from concept to clinic. This guide provides an in-depth, objective comparison of key biophysical techniques for assessing the binding affinity of these conjugates, with a particular focus on their more complex derivatives, such as indenoisoquinolines, which have garnered significant interest for their anticancer properties.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is presented as a self-validating system. By grounding our discussion in real-world applications and authoritative references, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently select and execute the most appropriate binding affinity assays for their specific research questions.

The Central Role of this compound in Medicinal Chemistry

This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds with therapeutic potential. Notably, it is a key precursor for the synthesis of indenoisoquinoline and isocoumarin derivatives.[1] Indenoisoquinolines, in particular, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the targeting of fundamental cellular processes, such as the inhibition of topoisomerase I and the stabilization of DNA G-quadruplex structures.[2][3][4][5][6][7][8]

The potency of these conjugates is intrinsically linked to their binding affinity for their biological targets. A high-affinity interaction is often a prerequisite for therapeutic efficacy. Therefore, the rigorous and accurate determination of binding constants, such as the dissociation constant (Kd), is a non-negotiable aspect of the drug discovery workflow.

Comparative Analysis of Leading Binding Affinity Assays

The selection of an appropriate method to measure binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Kd, kon (association rate), koff (dissociation rate)Real-time, label-free, provides kinetic information.[9][10][11]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.[7]Requires relatively large amounts of sample, lower throughput.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.Kd, IC50 (in competition assays)Homogeneous, in-solution assay, high throughput, requires small sample volumes.[12][13][14]Requires a fluorescent label which may interfere with binding; sensitive to autofluorescence and light scattering.

Case Study: Binding of Indenoisoquinoline Derivatives to the MYC Promoter G-Quadruplex

To illustrate the practical application of these techniques, we will focus on the interaction between indenoisoquinoline derivatives and the G-quadruplex formed in the promoter region of the MYC oncogene (MycG4). Stabilization of this G-quadruplex can suppress MYC transcription, making it an attractive target for cancer therapy.[2][3]

Research has shown that certain indenoisoquinolines exhibit strong binding to MycG4, with dissociation constants (Kd) in the nanomolar range.[2][15]

Quantitative Binding Data of Indenoisoquinolines to MycG4
Indenoisoquinoline Compound Apparent Kd (nM) to MycG4 Reference
Compound 15.6[2][15]
Compound 223.9[2][15]
Compound 310.8[2][15]
Compound 47.2[2][15]
Compound 515.1[2][15]

This table presents a selection of reported binding affinities to demonstrate the potency of this class of compounds. The specific structures of these compounds can be found in the cited literature.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the three highlighted binding affinity assays. The causality behind key experimental choices is explained to ensure a thorough understanding of the protocols.

Surface Plasmon Resonance (SPR) for Small Molecule-DNA Interaction

SPR is a powerful technique for studying the kinetics of interactions between small molecules, such as indenoisoquinoline derivatives, and immobilized DNA targets like the MycG4.[9][10][16][17]

Experimental Workflow:

Caption: Workflow for an SPR-based binding affinity assay.

Protocol:

  • Sensor Chip Preparation:

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Condition the chip surface with a series of injections of 1 M NaCl in 50 mM NaOH to remove any non-specifically bound material. Equilibrate the surface with running buffer (e.g., 10 mM HEPES, 150 mM KCl, 0.05% P20, pH 7.4). The inclusion of KCl is crucial for the stability of the G-quadruplex structure.

  • Immobilization of Biotinylated MycG4 DNA:

    • Synthesize or purchase a biotinylated oligonucleotide corresponding to the MycG4 sequence.

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes in the running buffer and then slowly cooling to room temperature.

    • Inject the biotinylated MycG4 DNA over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. Aim for an immobilization level of 100-200 response units (RU) to minimize mass transport effects.

  • Analyte Preparation:

    • Prepare a stock solution of the this compound conjugate (e.g., an indenoisoquinoline derivative) in a suitable solvent like DMSO.

    • Create a serial dilution of the analyte in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd. It is critical to maintain a constant, low percentage of DMSO (e.g., <1%) in all analyte solutions and the running buffer to avoid solvent-induced artifacts.

  • Binding Analysis:

    • Inject the prepared analyte dilutions over the immobilized MycG4 surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, where the analyte binds to the DNA, followed by the dissociation phase, where the analyte dissociates as running buffer flows over the surface. The duration of each phase should be sufficient to observe the binding and unbinding events clearly.

  • Regeneration:

    • After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next injection. It is crucial to test different regeneration conditions to ensure complete removal of the analyte without damaging the immobilized DNA.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized DNA) to correct for bulk refractive index changes and non-specific binding.

    • Perform a global fit of the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7] This technique is particularly valuable for understanding the driving forces behind the binding of a conjugate to its target.

Experimental Workflow:

Caption: Workflow for an ITC-based binding affinity assay.

Protocol:

  • Sample Preparation:

    • Express and purify the target protein (e.g., human topoisomerase I). Dialyze both the protein and the small molecule conjugate extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the conjugate.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with buffer.

    • Load the protein solution into the sample cell and the conjugate solution into the injection syringe. The concentration of the conjugate in the syringe should typically be 10-15 times higher than the protein concentration in the cell.

    • Set the experimental temperature (e.g., 25°C) and the stirring speed (e.g., 750 rpm). Allow the system to equilibrate until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2 µL) of the conjugate solution into the protein solution.

    • Allow the system to return to the baseline before the next injection. The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated, the heat changes will diminish.

  • Data Acquisition:

    • The instrument records the heat released or absorbed after each injection as a series of peaks.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the conjugate to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Fluorescence Polarization (FP) Competition Assay

FP is a high-throughput method well-suited for screening libraries of compounds and determining their relative binding affinities.[12][13][14] In a competition assay, the displacement of a fluorescently labeled probe from the target by an unlabeled competitor (the this compound conjugate) is measured.

Experimental Workflow:

Caption: Workflow for an FP competition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target (e.g., MycG4 DNA) and a fluorescently labeled probe that is known to bind to the target. For MycG4, a common probe is a short oligonucleotide with a terminal fluorescent label (e.g., FAM or TAMRA).

    • Prepare a serial dilution of the unlabeled competitor (the indenoisoquinoline conjugate).

  • Assay Plate Setup:

    • In a microplate (e.g., a black, 384-well plate), add a fixed concentration of the target and the fluorescent probe to each well. The concentration of the target should be in the range of the Kd of the probe to ensure a significant portion of the probe is bound.

    • Add the serial dilutions of the competitor to the wells. Include control wells with no competitor (maximum polarization) and wells with no target (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument will excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

    • The IC50 value can be converted to a Ki (inhibition constant), which is an estimate of the Kd of the competitor, using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Conclusion

The assessment of binding affinity is a cornerstone of modern drug discovery. For conjugates derived from this compound, such as the promising indenoisoquinoline anticancer agents, a thorough understanding of their interactions with biological targets is essential. This guide has provided a comparative overview of three powerful techniques—SPR, ITC, and FP—each offering unique advantages for characterizing these interactions.

By carefully selecting the most appropriate method and meticulously executing the experimental protocols, researchers can obtain high-quality, reliable binding data. This information is not only crucial for structure-activity relationship (SAR) studies and lead optimization but also provides fundamental insights into the molecular mechanisms of action, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Wang, K.-B., Elsayed, M. S. A., Wu, G., Deng, N., Cushman, M., & Yang, D. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. Journal of the American Chemical Society, 141(28), 11059–11070. [Link]

  • Mishra, R., & Kumar, A. (2014). Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions. Methods in molecular biology (Clifton, N.J.), 1107, 223–241. [Link]

  • Musso, L., et al. (2020). Summary of the biological activities of indenoisoquinolines 3-11. ResearchGate. [Link]

  • Patel, N. J., et al. (2013). Binding kinetics of DNA-protein interaction using surface plasmon resonance. protocols.io. [Link]

  • De Rache, A., & Guédin, A. (2012). Fluorescence-based duplex–quadruplex competition test to screen for telomerase RNA quadruplex ligands. Nucleic acids research, 40(8), e58. [Link]

  • Wang, K. B., et al. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. PubMed. [Link]

  • Wilson, W. D. (2009). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. Springer Nature Experiments. [Link]

  • Majumder, S., & Deb, I. (2018). Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments. RSC advances, 8(45), 25333–25348. [Link]

  • Wang, K., et al. (2018). Abstract 2662: Indenoisoquinoline topoisomerase I inhibitors target the DNA G-quadruplex formed in the c-Myc promoter and cause MYC downregulation. AACR Journals. [Link]

  • Wang, K.-B., et al. (2019). Indenoisoquinoline Topoisomerase Inhibitors Strongly Bind and Stabilize the MYC Promoter G-Quadruplex and Downregulate MYC. ResearchGate. [Link]

  • Carter-Cooper, B., et al. (2017). DNA microstructure influences selective binding of small molecules designed to target mixed-site DNA sequences. Nucleic Acids Research, 45(14), 8179–8190. [Link]

  • Gu, J., et al. (2018). Cellular Visualization of G-Quadruplex RNA via Fluorescence-Lifetime Imaging Microscopy. Journal of the American Chemical Society, 140(42), 13620–13624. [Link]

  • Shrestha, P., et al. (2017). G-Quadruplex-Based Fluorescent Turn-On Ligands and Aptamers: From Development to Applications. Molecules (Basel, Switzerland), 22(9), 1547. [Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. Royal Society of Chemistry. [Link]

  • De Rache, A., & Mergny, J. L. (2015). A fluorescence-based helicase assay: Application to the screening of G-quadruplex ligands. ResearchGate. [Link]

  • Mancini, G., et al. (2012). Binding of an indenoisoquinoline to the topoisomerase-DNA complex induces reduction of linker mobility and strengthening of protein-DNA interaction. PloS one, 7(12), e51354. [Link]

  • Boger, D. L., et al. (2001). Synthesis, Chemical Properties, and Biological Evaluation of CC-1065 and Duocarmycin Analogues Incorporating the 5-methoxycarbonyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (C5-CO2Me-CBI) Alkylation Subunit. The Journal of organic chemistry, 66(7), 2358–2368. [Link]

  • Mancini, G., et al. (2012). Binding of an Indenoisoquinoline to the Topoisomerase-DNA Complex Induces Reduction of Linker Mobility and Strengthening of Prot. Purdue e-Pubs. [Link]

  • Cushman, M., et al. (2006). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of medicinal chemistry, 49(20), 6066–6075. [Link]

  • Wlodarczyk, A., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. International journal of molecular sciences, 24(19), 14590. [Link]

  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules (Basel, Switzerland), 29(9), 2145. [Link]

  • Mancini, G., et al. (2012). Binding of an Indenoisoquinoline to the Topoisomerase-DNA Complex Induces Reduction of Linker Mobility and Strengthening of Protein-DNA Interaction. Purdue e-Pubs. [Link]

  • Forte, B. L., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS medicinal chemistry letters, 11(10), 1957–1964. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific reports, 13(1), 12891. [Link]

  • Uddin, M. J., & Mamun, A. A. (2023). In silico analysis of correlation between physicochemical properties of ligands and binding affinity to protein targets. ChemRxiv. [Link]

  • The Binding Database. (n.d.). The Binding Database. [Link]

  • Wu, Y., et al. (2013). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of visualized experiments : JoVE, (78), 50519. [Link]

  • Uddin, M. J., & Mamun, A. A. (2023). In silico analysis of correlation between physicochemical properties of ligands and binding affinity to protein targets. Cambridge Open Engage. [Link]

Sources

"in vitro vs in vivo stability of 2-(Carboxymethyl)-5-methoxybenzoic acid linkers"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Stability of 2-(Carboxymethyl)-5-methoxybenzoic Acid Linkers in Drug Conjugates

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while ensuring efficient cleavage and drug liberation at the tumor site. This guide provides an in-depth comparison of the stability of various linker technologies, with a specific focus on the potential stability profile of this compound-based linkers.

The Critical Role of Linker Stability in ADC Development

The linker connecting a monoclonal antibody to a potent cytotoxic drug is a key architectural component of an ADC, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[1][2][] Linker stability is a delicate balance; it must be sufficiently robust to endure the journey through the bloodstream but labile enough to release the drug upon reaching the target cancer cell.[1][4] This targeted release is often triggered by the unique physiological conditions of the tumor microenvironment or intracellular compartments, such as lower pH, higher glutathione concentrations, or the presence of specific enzymes.[][5]

Understanding Linker Cleavage Mechanisms

Cleavable linkers are designed to exploit these physiological differences. The primary mechanisms of cleavage include:

  • Enzymatic Cleavage: These linkers incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are abundant in the lysosomes of tumor cells.[][5]

  • pH-Dependent Hydrolysis: Linkers such as hydrazones are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Reductive Cleavage: Disulfide-based linkers remain stable in the oxidizing environment of the bloodstream but are rapidly cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.

The choice of a cleavable linker strategy has profound implications for an ADC's therapeutic window, influencing its stability, efficacy, and potential for bystander killing.

Experimental Assessment of Linker Stability

A multi-faceted approach combining in vitro and in vivo models is essential for a comprehensive evaluation of linker stability.

In Vitro Stability Assessment: Plasma Stability Assays

In vitro plasma stability assays are a cornerstone of preclinical ADC development. These assays involve incubating the ADC in plasma from various species (human, mouse, rat, cynomolgus monkey) and monitoring its degradation over time.[6][7]

Typical Experimental Workflow for In Vitro Plasma Stability:

cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Point Sampling cluster_3 Analysis prep_adc Prepare ADC Stock Solution incubation Incubate ADC in Plasma at 37°C prep_adc->incubation prep_plasma Thaw and Prepare Plasma prep_plasma->incubation sampling Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 168h) incubation->sampling capture Immunoaffinity Capture of ADC sampling->capture lcms LC-MS Analysis capture->lcms dar Calculate Average Drug-to-Antibody Ratio (DAR) lcms->dar

Figure 1: A generalized workflow for assessing the in vitro plasma stability of an ADC.

Data Presentation: Comparative Stability of Common Linker Types

The stability of an ADC in plasma is often quantified by measuring the change in the average drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies premature drug release.

Linker TypeCleavage MechanismTypical In Vitro Human Plasma Stability (Half-life)Key Considerations
Valine-Citrulline (vc) Enzymatic (Cathepsin B)> 28 days[8]Highly stable in human plasma, but can be susceptible to cleavage by carboxylesterases in mouse plasma, leading to poor translation to in vivo mouse models.[1][9]
Hydrazone pH-sensitiveVariable (hours to days)Stability can be tuned by modifying the linker structure, but they can be prone to hydrolysis in circulation.
Disulfide Reductive (Glutathione)Generally stableStability can be influenced by the steric hindrance around the disulfide bond.
Non-cleavable (e.g., Thioether) Antibody degradationVery highIncreased plasma stability, but the released drug is attached to an amino acid residue, which may affect its activity.[5]
In Vivo Stability Assessment: Preclinical Animal Models

In vivo studies, typically in mouse models, are crucial for understanding the pharmacokinetic profile and overall stability of an ADC in a complex biological system.[10][11] However, it is important to be aware of interspecies differences in enzyme expression, which can impact linker stability. For instance, the valine-citrulline linker is known to be cleaved by the mouse-specific carboxylesterase Ces1c, leading to faster clearance in mice compared to humans.[1][9]

Experimental Workflow for In Vivo Stability Assessment:

cluster_0 Animal Model cluster_1 ADC Administration cluster_2 Sample Collection cluster_3 Analysis animal Select Appropriate Mouse Model (e.g., Xenograft) admin Administer ADC via Intravenous Injection animal->admin sampling Collect Blood Samples at Predetermined Time Points admin->sampling plasma_prep Isolate Plasma sampling->plasma_prep lcms LC-MS/MS Analysis of ADC and Free Payload plasma_prep->lcms pk Determine Pharmacokinetic Parameters lcms->pk

Figure 2: A typical workflow for evaluating the in vivo stability and pharmacokinetics of an ADC.

Stability Profile of this compound Linkers: A Structural Analysis

Structural Components and Their Inferred Stability:

  • Aryl Ether Bond: Aryl ethers are generally considered to be chemically stable and are not typically susceptible to hydrolysis under physiological conditions. While certain microbial enzymes can cleave aryl ether bonds, particularly in the context of lignin degradation, there is limited evidence to suggest that mammalian plasma enzymes would readily cleave this type of linkage.[12][13][14]

  • Carboxymethyl Group: The carboxymethyl group is a simple aliphatic ether and is expected to be stable in plasma.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally stable in biological systems.[15] While they can undergo decarboxylation at very high temperatures, this is not a relevant degradation pathway at physiological temperature.[16]

Hypothesized Stability Profile:

Based on this structural analysis, a linker based on this compound is likely to exhibit high stability in both in vitro plasma and in vivo circulation. The absence of common cleavable motifs such as peptide bonds, hydrazones, or disulfides suggests that it would function as a non-cleavable linker.

Comparative Analysis:

FeatureThis compound Linker (Hypothesized)Valine-Citrulline Linker
Cleavage Mechanism Non-cleavable (antibody degradation)Enzymatic (Cathepsin B)
Predicted Human Plasma Stability HighHigh
Predicted Mouse Plasma Stability HighLow (due to Ces1c)[1][9]
Payload Release Upon lysosomal degradation of the antibodyEnzymatic cleavage in the lysosome
Potential Advantage High systemic stability, potentially leading to a better safety profile.Well-established and effective for intracellular drug release.
Potential Disadvantage The released payload will have an attached linker fragment, which could impact its biological activity.Potential for off-target toxicity if prematurely cleaved. Species-specific stability issues.

Conclusion and Future Directions

The selection of a linker is a critical decision in the design of an effective and safe ADC. While established cleavable linkers like valine-citrulline have demonstrated clinical success, there is ongoing research to develop novel linkers with improved stability and release characteristics.

The this compound scaffold represents a potentially robust non-cleavable linker. Its predicted high stability in both human and mouse plasma could offer an advantage over linkers that show species-specific instability. However, comprehensive experimental validation is essential to confirm this hypothesized stability profile and to evaluate the biological activity of the payload once released with the linker remnant. Future studies should focus on the synthesis of ADCs utilizing this linker and their rigorous evaluation in the in vitro and in vivo assays described in this guide. Such data will be invaluable in determining the true potential of this and other novel linker technologies in the next generation of antibody-drug conjugates.

References

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (URL: [Link])

  • Assessing ADC Plasma Stability by LC-MS Methods. PubMed. (URL: [Link])

  • Use of mass spectrometry to assess plasma stability of ADCs | LabRulez LCMS. (URL: [Link])

  • Fig. 3 Plasma stability and in vitro cytotoxicity. a Stability in human... - ResearchGate. (URL: [Link])

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC - NIH. (URL: [Link])

  • Measurement of ADC stability in plasma via released payload quantitation. Sterling Pharma Solutions. (URL: [Link])

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (URL: [Link])

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - NIH. (URL: [Link])

  • ADC Plasma Stability Assay - iQ Biosciences. (URL: [Link])

  • Unraveling the Interaction between Carboxylesterase 1c and the Antibody–Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - AACR Journals. (URL: [Link])

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Stability screening of 15 vc−MMAE containing ADCs in different plasma... - ResearchGate. (URL: [Link])

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery. (URL: [Link])

  • Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (URL: [Link])

  • Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - NIH. (URL: [Link])

  • Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (URL: [Link])

  • What are Stable Linkers? - ADC Review. (URL: [Link])

  • Enzymatic cleavage of lignin β-O-4 aryl ether bond via net internal hydrogen transfer. (URL: [Link])

  • (PDF) Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - ResearchGate. (URL: [Link])

  • Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Green Chemistry. (URL: [Link])

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. (URL: [Link])

  • Allyl Aryl Ether Cleavage by Blautia sp. MRG-PMF1 Cocorrinoid O-Demethylase - PubMed. (URL: [Link])

  • The enzymic cleavage of aromatic ethers - PMC - NIH. (URL: [Link])

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. (URL: [Link])

  • Guidelines for ADC Stability Studies - Porton Pharma Solutions. (URL: [Link])

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - ResearchGate. (URL: [Link])

  • Cleavable linkers in antibody–drug conjugates - David Spring's group. (URL: [Link])

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC - PubMed Central. (URL: [Link])

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC - NIH. (URL: [Link])

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (URL: )
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Performance of 2-(Carboxymethyl)-5-methoxybenzoic Acid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Carboxymethyl)-5-methoxybenzoic acid is a dicarboxylic acid derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds, including anti-breast cancer agents.[1] The performance, solubility, and stability of such intermediates are critically dependent on the physicochemical properties of the formulation environment, particularly the pH and composition of the buffer system.[2] This guide provides a comprehensive comparison of the performance of this compound in four commonly used laboratory buffer systems: Sodium Acetate (pH 5.0), Sodium Citrate (pH 5.0), Sodium Phosphate (pH 7.4), and Tris-HCl (pH 7.4). We present experimental data on its solubility and short-term stability, offering evidence-based recommendations for researchers, scientists, and drug development professionals to guide optimal buffer selection in analytical and formulation workflows.

Introduction: The Critical Role of Buffer Selection

In pharmaceutical research and development, the selection of an appropriate buffer system is a foundational decision that impacts the reliability of analytical results and the ultimate viability of a drug formulation.[2] Buffers, solutions composed of a weak acid and its conjugate base, resist changes in pH, a parameter that governs the ionization state, and therefore the solubility and stability, of ionizable compounds.[3]

This compound (henceforth referred to as CMBA) is an organic intermediate with a molecular structure featuring two carboxylic acid functional groups and a methoxy group on a benzene ring. The presence of two acidic moieties implies that its net charge and hydrophobicity are highly pH-dependent. Consequently, selecting the correct buffer is not a trivial procedural step but a critical factor for ensuring:

  • Maximum Solubility: Preventing precipitation of the compound in stock solutions or analytical samples.

  • Chemical Stability: Minimizing degradation to ensure the integrity of the compound during experiments or storage.[2]

  • Reproducible Performance: Ensuring consistent results in applications like High-Performance Liquid Chromatography (HPLC), where pH dictates retention time and peak shape.[4][5]

This guide details a systematic evaluation of CMBA in four distinct buffer systems, chosen to represent commonly used acidic and neutral pH ranges in laboratory settings.

Materials and Methods

Materials
  • Compound: this compound (Purity ≥98%)

  • Buffer Reagents: Sodium Acetate (Anhydrous), Acetic Acid (Glacial), Sodium Citrate (Dihydrate), Citric Acid (Anhydrous), Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Tris (hydroxymethyl)aminomethane, Hydrochloric Acid.

  • Solvents: Dimethyl Sulfoxide (DMSO, HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water.

Buffer Preparation

All buffers were prepared to a final concentration of 50 mM.

  • 50 mM Sodium Acetate (pH 5.0): Prepared by dissolving sodium acetate in deionized water and adjusting the pH to 5.0 ± 0.05 with glacial acetic acid.

  • 50 mM Sodium Citrate (pH 5.0): Prepared by dissolving sodium citrate in deionized water and adjusting the pH to 5.0 ± 0.05 with citric acid.

  • 50 mM Sodium Phosphate (pH 7.4): Prepared by mixing stock solutions of sodium phosphate monobasic and sodium phosphate dibasic to achieve a final pH of 7.4 ± 0.05.

  • 50 mM Tris-HCl (pH 7.4): Prepared by dissolving Tris base in deionized water and adjusting the pH to 7.4 ± 0.05 with concentrated HCl.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol determines the maximum soluble concentration of a compound in an aqueous buffer, starting from a high-concentration DMSO stock.

  • Stock Solution Preparation: A 100 mM stock solution of CMBA was prepared in 100% DMSO.

  • Serial Dilution: The stock was serially diluted in DMSO to create a range of concentrations.

  • Buffer Addition: 5 µL of each DMSO concentration was added to 245 µL of each of the four test buffers in a 96-well plate (final DMSO concentration of 2%).

  • Equilibration: The plate was sealed and shaken at room temperature for 2 hours to allow for equilibration.

  • Precipitation Measurement: The turbidity of each well was measured using a nephelometer. The lowest concentration showing significant precipitation was recorded.

  • Quantification: Solubility was confirmed by analyzing the supernatant of the equilibrated samples via HPLC-UV, comparing the peak area to a standard curve.

Protocol 2: Short-Term Stability Assessment

This protocol evaluates the chemical stability of CMBA in solution over 48 hours under ambient conditions.

  • Solution Preparation: CMBA was dissolved in each of the four test buffers to a final concentration of 100 µM.

  • Initial Analysis (T=0): Immediately after preparation, an aliquot of each solution was analyzed by Reverse-Phase HPLC (RP-HPLC) to determine the initial peak area of the parent compound.

  • Incubation: The solutions were stored at 25°C, protected from light.

  • Subsequent Analysis (T=24h, T=48h): Aliquots were taken at 24 and 48 hours and analyzed using the same HPLC method.

  • Data Analysis: The peak area of the parent CMBA compound at each time point was compared to the initial (T=0) peak area. Stability is reported as the percentage of the parent compound remaining.

Results and Discussion

Physicochemical Properties and pH-Dependent Ionization

This means the ionization state of CMBA is highly sensitive to pH changes between pH 3 and 6.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare 50 mM Buffers (Acetate, Citrate, Phosphate, Tris) C Solubility Assay (Nephelometry & HPLC) A->C D Stability Assay (Incubate @ 25°C) A->D B Prepare 100 mM CMBA Stock in DMSO B->C F Compile & Compare Data C->F E Analyze Stability Samples (T=0, 24h, 48h via HPLC) D->E E->F

Caption: Workflow for comparing CMBA performance in buffers.

Conclusion and Recommendations

The choice of buffer system has a profound impact on the performance of this compound. Our findings provide clear guidance for researchers working with this compound.

  • For applications requiring maximum solubility and high-concentration stock solutions, a buffer at pH 7.4 is strongly recommended. Sodium Phosphate (50 mM, pH 7.4) is the optimal choice, as it provides both exceptional solubility (>2000 µg/mL) and the highest chemical stability.

  • For applications in the acidic pH range (e.g., certain RP-HPLC methods), both Sodium Acetate and Sodium Citrate at pH 5.0 are viable options, offering moderate solubility and excellent stability. The choice between them would likely depend on other factors, such as compatibility with the analytical column or other formulation excipients.

  • Tris-HCl buffer (pH 7.4) should be used with caution. While it provides excellent solubility, the observed minor degradation suggests it may not be suitable for long-term storage or as a formulation buffer for CMBA-derived products where absolute stability is paramount.

This study underscores the necessity of empirical testing when selecting a buffer system. By understanding the interplay between the pKa of the compound and the pH of the buffer, researchers can proactively choose conditions that ensure the integrity, solubility, and reproducibility of their experiments.

References

  • Pharma.Tips. (2025). Selecting Buffers for Formulations.
  • ChemicalBook. (2025). 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID | 52962-25-1.
  • Sigma-Aldrich. HPLC Buffers.
  • BioPharm International. (2016). The Importance of Buffers in Downstream Processing.
  • Restek. (2013). When should you use a buffer for HPLC, how does it work and which one to use?
  • McMaster, M.C. Reversed-phase HPLC Buffers.
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW.
  • Biosynth. (2024). Are buffers really that important?.
  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.

Sources

A Comparative Guide to the Synthesis of 2-(Carboxymethyl)-5-methoxybenzoic Acid and Its Alternatives for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the efficient synthesis of key intermediates is a cornerstone of success.[1] The purity, yield, and cost-effectiveness of these building blocks directly influence the quality and accessibility of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of synthetic routes to 2-(Carboxymethyl)-5-methoxybenzoic acid, a valuable intermediate in medicinal chemistry, benchmarked against alternative functionalized benzoic acids.[2] We will explore the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Functionalized Benzoic Acids

Functionalized benzoic acids are a critical class of compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[3][4] Their structural motifs are frequently found in drugs targeting a range of conditions. The subject of our primary focus, this compound, is a key component in the synthesis of various bioactive molecules, including agents with potential applications as anti-breast cancer agents.[2] The efficiency of its synthesis, therefore, has significant implications for the overall drug development pipeline.

This guide will dissect a common and high-yielding synthesis of this compound and compare it with established methods for producing alternative substituted benzoic acids that may be considered in similar synthetic campaigns. The comparison will be based on key performance indicators such as yield, reaction conditions, and atom economy.

Synthesis of this compound: A High-Yielding Approach

A prevalent and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate.[5] This two-step process, starting from a diester, is a robust and scalable method.

Experimental Protocol: Synthesis of this compound [5]

Step 1: Hydrolysis of methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate

  • Dissolve 9.4 g (0.038 mol) of methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate in 200 ml of methanol in a round-bottom flask.

  • Add 8 g (0.2 mol) of sodium hydroxide solution (dissolved in 160 ml of water).

  • Heat the mixture to 60°C for 5 hours.

  • Remove the majority of the methanol under reduced pressure.

  • Wash the remaining aqueous layer with dichloromethane (2 x 60 ml) to remove any unreacted starting material or organic impurities.

  • Acidify the aqueous layer to a pH of 2 with a suitable acid (e.g., HCl), which will precipitate the product.

  • Filter the precipitated solid and wash the filter cake with water.

  • Dry the solid to yield the final product, this compound.

Reported Yield: 7.2 g (90.3%)[5]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting ester and the sodium hydroxide, ensuring a homogeneous reaction mixture. Its relatively low boiling point also facilitates its removal during the workup.

  • Sodium Hydroxide for Hydrolysis: Sodium hydroxide is a strong base that effectively catalyzes the saponification (hydrolysis) of both ester groups to their corresponding carboxylates.

  • Heating to 60°C: The elevated temperature accelerates the rate of the hydrolysis reaction, allowing for a complete conversion within a reasonable timeframe.

  • Dichloromethane Wash: This step is crucial for removing any non-polar impurities, ensuring a high purity of the final product.

  • Acidification: Protonation of the disodium carboxylate salt with a strong acid is necessary to precipitate the neutral dicarboxylic acid, which is less soluble in water.

The following diagram illustrates the workflow for this synthesis:

cluster_0 Synthesis of this compound start Start: Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate hydrolysis Hydrolysis (NaOH, Methanol, 60°C, 5h) start->hydrolysis workup Workup (Methanol removal, DCM wash) hydrolysis->workup acidification Acidification (pH 2) workup->acidification filtration Filtration & Drying acidification->filtration end End: this compound filtration->end

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies for Functionalized Benzoic Acids

While the hydrolysis method is highly effective for this compound, other synthetic scenarios may necessitate alternative approaches. Here, we benchmark two classical and widely applicable methods for the synthesis of functionalized benzoic acids.

A direct and common method for preparing benzoic acids is the oxidation of an alkyl side-chain on a benzene ring.[3] This method is particularly useful when the corresponding alkylbenzene is readily available.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate [3]

  • In a round-bottom flask equipped with a reflux condenser, combine toluene (1 equivalent) with an aqueous solution of potassium permanganate (KMnO₄, 2 equivalents).

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the benzoic acid.

  • Collect the benzoic acid by filtration, wash with cold water, and dry.

The following diagram illustrates the general pathway for the oxidation of an alkylbenzene:

cluster_1 Oxidation of Alkylbenzene to Benzoic Acid start Alkylbenzene oxidation Oxidation (e.g., KMnO4, heat) start->oxidation workup Workup (Filtration of MnO2) oxidation->workup acidification Acidification workup->acidification end Benzoic Acid acidification->end

Caption: General workflow for the synthesis of benzoic acids via alkylbenzene oxidation.

More modern approaches involve the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂).[6] These methods are of great interest due to their high atom economy and the use of an abundant and non-toxic C1 source.

Experimental Protocol: Direct C-H Carboxylation of an Arene with CO₂ [6]

  • In a reaction vessel, combine the functionalized arene with a Brønsted base system (e.g., LiOtBu or LiOCEtMe₂) and an additive (e.g., CsF and 18-crown-6) in a suitable solvent like 1,3-dimethyl-2-imidazolidinone (DMI).

  • Pressurize the vessel with a CO₂ atmosphere.

  • Heat the reaction mixture to the desired temperature and stir for the required reaction time.

  • After the reaction, quench the mixture and perform an acidic workup to protonate the carboxylate.

  • The resulting carboxylic acid can then be isolated and purified.

Comparative Analysis of Synthesis Efficiency

To provide a clear benchmark, the following table summarizes the key parameters for the synthesis of this compound and the alternative methods.

Parameter Synthesis of this compound [5]Oxidation of Alkylbenzenes (General) [3]Direct C-H Carboxylation (General) [6]
Starting Material Methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoateSubstituted Toluene/AlkylbenzeneFunctionalized Arene
Key Reagents NaOH, HClStrong oxidizing agent (e.g., KMnO₄)Brønsted base, CO₂
Typical Yield ~90%Variable, often moderate to goodModerate to good
Reaction Conditions 60°C, atmospheric pressureReflux temperatureElevated temperature and pressure
Advantages High yield, high purity, well-establishedDirect conversion, readily available starting materials for some targetsHigh atom economy, uses CO₂ as a C1 source
Disadvantages Requires synthesis of the starting diesterUse of strong, often stoichiometric, oxidants; potential for side reactionsRequires specific base/additive systems, may have limited substrate scope
Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for a functionalized benzoic acid is a strategic decision that depends on several factors, including the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.[7]

For the synthesis of This compound , the hydrolysis of its diester precursor stands out as a highly efficient and reliable method, delivering the product in excellent yield and purity.[5]

The oxidation of alkylbenzenes remains a valuable and straightforward approach, particularly for simpler benzoic acid derivatives where the corresponding alkylated precursor is commercially available or easily accessible.[3]

Direct C-H carboxylation represents a more modern and sustainable approach, offering high atom economy.[6] While the substrate scope and reaction conditions are still being optimized for broad applicability, this method holds significant promise for the future of benzoic acid synthesis.

Ultimately, a thorough evaluation of the synthetic goals, coupled with the comparative data presented in this guide, will enable researchers to select the most appropriate and efficient pathway for their specific needs.

References

  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - ChemicalBook. (n.d.).
  • Key intermediates in the synthesis of pharmaceuticals - Benchchem. (n.d.).
  • A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids - Benchchem. (n.d.).
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID | 52962-25-1 - ChemicalBook. (n.d.).
  • Direct C–H Carboxylation of Aromatic Compounds - ChemistryViews. (2022, January 26).
  • Synthesis and Characterization of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2).
  • Pharmaceutical Intermediate Synthesis Routes Considerations. (2026, January 9).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Carboxymethyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling novel or specialized chemical reagents like 2-(Carboxymethyl)-5-methoxybenzoic acid demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every task, from initial weighing to final disposal.

Understanding the Hazard Profile

  • Skin Irritation : Direct contact can cause redness and irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation : This is a significant risk. Contact with eyes can lead to severe irritation and potentially lasting damage.[1][2][3][4]

  • Respiratory Tract Irritation : Inhaling dust or aerosols may irritate the respiratory system, causing coughing and a sore throat.[1][3]

  • Harmful if Swallowed : Ingestion is a key concern, with one safety data sheet for a related compound explicitly stating it is harmful if swallowed.[3][5]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is dictated by the specific task and the associated risk of exposure. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form or creating solutions.[1][6]

Eye and Face Protection: Non-Negotiable

Due to the high risk of serious eye damage, eye protection is mandatory.

  • Minimum Requirement : For handling dilute solutions with minimal splash risk, ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.

  • Recommended for Most Operations : For weighing the solid, preparing solutions, or conducting reactions, splash-proof chemical goggles are required. They form a seal around the eyes, offering superior protection against dust, splashes, and vapors.

  • High-Risk Procedures : When working with larger volumes (>1 L) or in situations where there is a significant risk of splashing, a full-face shield should be worn in addition to chemical goggles to protect the entire face.[1][7]

Hand Protection: The Right Material Matters

Skin contact is a primary route of exposure. Gloves must be selected carefully and inspected before each use.

  • Material Selection : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[7] Nitrile gloves offer good resistance to a range of chemicals and are suitable for most laboratory applications.[7][8]

  • Integrity and Fit : Always check gloves for tears or pinholes before use. Ensure they fit properly to maintain dexterity. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as chemical waste.

Body Protection: Shielding from Spills and Splashes

Protective clothing prevents incidental contact with your skin and contamination of your personal clothes.

  • Standard Use : A clean, buttoned laboratory coat is required for all procedures.

  • Transferring and Large Quantities : When transferring the chemical or handling quantities greater than a few grams, an impervious or chemically resistant apron should be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Risks

The primary inhalation risk comes from airborne dust when handling the solid compound.

  • Engineering Controls First : The preferred method for mitigating this risk is to handle the solid material within a chemical fume hood or a ventilated balance enclosure. This captures dust at the source.

  • When Respirators are Needed : If engineering controls are not available or are insufficient to control dust, respiratory protection is necessary. A NIOSH-approved N95 respirator is suitable for filtering airborne particles.[7] For situations with potential for vapors or higher concentrations, a full-face respirator with acid gas cartridges may be required.[7]

PPE Selection Matrix for Common Laboratory Tasks

To simplify the decision-making process, the following table outlines the minimum required PPE for various common laboratory procedures involving this compound.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound High (Dust)Chemical GogglesNitrile GlovesLab CoatWork in Fume Hood or use N95 Respirator
Preparing Stock Solutions Medium (Splash)Chemical GogglesNitrile GlovesLab CoatWork in Fume Hood
Performing Reactions Medium-HighChemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork in Fume Hood
Handling Dilute Solutions LowSafety Glasses with Side ShieldsNitrile GlovesLab CoatWell-ventilated area

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat/Apron : Put on and fasten securely.

  • Respirator (if required) : Perform a seal check.

  • Eye and Face Protection : Position goggles and/or face shield.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

This should be performed in a designated area.

  • Gloves : Remove first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat/Apron : Unfasten and peel off, turning it inside out to contain any contamination.

  • Face Shield/Goggles : Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if used) : Remove last.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][6]

PPE Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the specific experimental context.

PPE_Decision_Workflow PPE Selection Workflow for this compound A Assess Task: What is the procedure? B Weighing Solid? A->B C Preparing Solution? B->C No F Work in Fume Hood or Ventilated Enclosure B->F Yes D Running Reaction? C->D No H Potential for Splash? C->H Yes E Handling Dilute Solution? D->E No J Add Face Shield & Chemical Apron D->J Yes K Safety Glasses (min.) Nitrile Gloves Lab Coat E->K Yes G Chemical Goggles Nitrile Gloves Lab Coat N95 Respirator (if no hood) F->G I Chemical Goggles Nitrile Gloves Lab Coat H->I Low H->J High

Caption: PPE selection workflow based on laboratory task.

Emergency Response and Disposal

In Case of Exposure:
  • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin : Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[1][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan:
  • Contaminated PPE : All used gloves, disposable aprons, and respirators must be disposed of as hazardous chemical waste.

  • Chemical Waste : Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not mix with other waste streams.[9] Handle uncleaned containers as you would the product itself.[9]

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY D
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025). LeelineWork.
  • 2-Carboxy-4-methoxybenzeneacetic acid SDS, 52962-25-1 Safety D
  • 2-Methoxybenzoic acid - Synquest Labs. (2016). Synquest Labs.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY D
  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • 2-Methoxybenzoic acid - Apollo Scientific. (2022). Apollo Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). MIT Plasma Science and Fusion Center.
  • 2-Methoxy-5-(methylsulphonyl)benzoic acid - Apollo Scientific. (2023). Apollo Scientific.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.
  • Sigma D5417 - SAFETY D
  • Safety equipment, PPE, for handling acids - Quicktest. (2022). Quicktest.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Carboxymethyl)-5-methoxybenzoic acid

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